Carm1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H42N2O4 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(2S)-1-[[2-[4,4-bis(ethoxymethyl)cyclohexyl]oxyphenyl]methyl-methylamino]-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C24H42N2O4/c1-5-28-18-24(19-29-6-2)13-11-22(12-14-24)30-23-10-8-7-9-20(23)16-26(4)17-21(27)15-25-3/h7-10,21-22,25,27H,5-6,11-19H2,1-4H3/t21-/m0/s1 |
InChI Key |
MOPCOJLFDMFKCS-NRFANRHFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Carm1-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carm1-IN-4 is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme in epigenetic regulation and signal transduction. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, and its effects on downstream signaling pathways. Quantitative data from preclinical studies are presented, along with generalized experimental protocols. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to CARM1
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a type I PRMT that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification, specifically asymmetric dimethylation (aDMA), plays a crucial role in various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle regulation.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, where its overexpression is often linked to poor prognosis in breast, colorectal, prostate, and lung cancers.[1] The enzymatic activity of CARM1 is essential for its cellular functions, making it an attractive therapeutic target.[2]
Biochemical Profile of this compound
This compound (also referred to as compound 11f) is a highly potent inhibitor of CARM1's methyltransferase activity.[3] Its inhibitory activity has been quantified against CARM1 and other related protein arginine methyltransferases, demonstrating a degree of selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CARM1 | 9 [3] |
| PRMT1 | 56[3] |
| PRMT3 | 2637[2] |
| PRMT6 | 30[2] |
| PRMT5 | >100 (Pan)[2] |
Cellular Mechanism of Action
This compound exerts its effects by entering cells and directly inhibiting the catalytic activity of CARM1. This leads to a reduction in the methylation of CARM1's downstream substrates, thereby modulating various cellular signaling pathways.
Inhibition of Substrate Methylation
In cellular assays, this compound has been shown to dose-dependently reduce the levels of global asymmetric dimethylarginine (aDMA). A key non-histone substrate of CARM1 is the Poly(A)-Binding Protein 1 (PABP1). Treatment of colorectal cancer cells with this compound leads to a significant decrease in asymmetrically dimethylated PABP1 levels.[3]
Anti-proliferative and Apoptotic Effects
This compound demonstrates significant anti-proliferative activity against colorectal cancer cell lines.[3] This inhibition of cell growth is, at least in part, mediated by the induction of apoptosis.
Table 2: Cellular Activity of this compound in HCT116 Colorectal Carcinoma Cells
| Parameter | Concentration/Time | Result |
| Anti-proliferative Activity (IC50) | 72 hours | 3.13 µM[3] |
| Apoptosis Induction | 0.625-5 µM; 72 hours | Dose-dependent increase in early and late apoptotic cells[3] |
| Methyltransferase Inhibition | 0.625-10 µM; 48 hours | Dose-dependent reduction in global aDMA and asymmetric dimethyl-PABP1 levels[3] |
Signaling Pathways Modulated by this compound
The inhibition of CARM1 by this compound impacts several critical signaling pathways implicated in cancer progression.
The CARM1-BAF155-c-Myc Pathway
CARM1 is known to methylate BAF155, a core subunit of the SWI/SNF chromatin remodeling complex.[1][3] This methylation event is crucial for directing the SWI/SNF complex to specific genomic regions, including the promoters of c-Myc target genes, leading to their transcriptional activation.[3] By inhibiting CARM1, this compound prevents the methylation of BAF155, which in turn can lead to the downregulation of the c-Myc oncogenic pathway, thereby suppressing tumor growth and metastasis.[1][3]
Caption: CARM1-BAF155-c-Myc Signaling Pathway.
Induction of Apoptosis
This compound's ability to induce apoptosis is likely mediated through multiple pathways. CARM1 has been shown to interact with and modulate the p53 signaling pathway. Knockdown of CARM1 can activate the p53 pathway, leading to apoptosis in multiple myeloma cells. Furthermore, CARM1 can regulate the ERK1/2 signaling pathway, and its inhibition has been linked to reduced chondrocyte apoptosis. While direct evidence for this compound's action on these specific pathways is still emerging, its demonstrated apoptotic effect in HCT116 cells suggests a potential link.[3]
Caption: Potential Apoptotic Pathways Modulated by this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a preclinical mouse model.
Table 3: In Vivo Anti-tumor Activity of this compound
| Model | Cell Line | Treatment | Result |
| Subcutaneous Xenograft | HCT116 | 10 and 25 mg/kg/day, i.p., for 12 days | Evident inhibitory effect on tumor growth[3] |
| Animal Model | BALB/c nude mice |
Experimental Protocols
The following are generalized protocols for the types of experiments used to characterize this compound. The specific conditions for this compound are detailed in Liu, C., et al. Eur J Med Chem. 2024 Mar 4:269:116288, which was not fully accessible for this review.
In Vitro CARM1 Inhibition Assay (General Protocol)
-
Enzyme and Inhibitor Pre-incubation: Recombinant human CARM1 enzyme is pre-incubated with varying concentrations of this compound in assay buffer for a defined period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate mixture containing a peptide substrate (e.g., derived from PABP1) and the methyl donor S-adenosyl-L-methionine (AdoMet).
-
Incubation: The reaction mixture is incubated for a set time at room temperature to allow for methylation to occur.
-
Quenching: The reaction is stopped, typically by the addition of an acid solution.
-
Detection: The formation of the methylated peptide product is quantified, often using LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay - General Protocol)
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
Western Blot for Methylation Marks (General Protocol)
-
Cell Lysis: HCT116 cells are treated with this compound for 48 hours, then harvested and lysed in RIPA buffer.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for asymmetrically dimethylated PABP1 and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software.
Subcutaneous Xenograft Mouse Model (General Protocol)
-
Cell Implantation: HCT116 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound (e.g., 10 and 25 mg/kg/day, i.p.) or vehicle control for a specified duration.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
References
Carm1-IN-4: A Potent and Selective Inhibitor of CARM1 with Anti-Colorectal Cancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Carm1-IN-4, also identified as compound 11f, is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, and has been implicated in the pathogenesis of several cancers, including colorectal cancer. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound. It includes a summary of its inhibitory and anti-proliferative activities, detailed experimental protocols for key assays, and visual representations of its mechanism and relevant biological pathways.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification is critical in the regulation of gene expression, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been linked to the development and progression of various cancers, making it an attractive therapeutic target. This compound has emerged as a promising inhibitor of CARM1, demonstrating potent enzymatic inhibition and significant anti-proliferative effects in colorectal cancer models. This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting CARM1 with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a snapshot of its potency and cellular activity.
| Parameter | Value | Notes |
| IC50 (CARM1) | 9 nM | In vitro enzymatic assay |
| IC50 (PRMT1) | 56 nM | Demonstrates selectivity over PRMT1 |
| IC50 (HCT116 cells) | 3.13 µM | Anti-proliferative activity in a colorectal cancer cell line |
| Mitochondrial T1/2 (mouse) | 217 min | Indicates relatively high mitochondrial stability |
Table 1: In Vitro and Cellular Activity of this compound [1]
Mechanism of Action
This compound functions as a direct inhibitor of the methyltransferase activity of CARM1. By binding to CARM1, it prevents the methylation of its downstream protein substrates. This inhibition of CARM1's enzymatic function disrupts the signaling pathways that are dependent on CARM1-mediated methylation, ultimately leading to the induction of apoptosis and a reduction in tumor cell proliferation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro CARM1 Methyltransferase Assay
This assay is designed to measure the enzymatic activity of CARM1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (substrate)
-
S-[methyl-3H]-Adenosyl-L-methionine (radiolabeled methyl donor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding S-[methyl-3H]-Adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated radiolabeled methyl donor.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.
Cellular Proliferation Assay (HCT116)
This assay determines the effect of this compound on the growth of colorectal cancer cells.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HCT116 cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject HCT116 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 25 mg/kg/day via intraperitoneal injection) to the treatment group and vehicle to the control group for a specified duration (e.g., 12 days).[1]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy of this compound.
Signaling Pathways
CARM1 is involved in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of CARM1 by this compound is thought to primarily impact transcriptional regulation. CARM1 can methylate histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. It also methylates various non-histone proteins, including transcription factors and co-activators. In colorectal cancer, the specific downstream targets of CARM1 that are affected by this compound and lead to apoptosis are under investigation, but likely involve the dysregulation of genes critical for cell cycle progression and survival.
Conclusion
This compound is a valuable research tool for investigating the biological roles of CARM1 and holds potential as a therapeutic agent for the treatment of colorectal cancer. Its high potency and selectivity, coupled with demonstrated in vitro and in vivo anti-tumor activity, warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the function of this compound and its therapeutic applications. Further studies are needed to fully elucidate the downstream signaling pathways affected by this inhibitor and to evaluate its pharmacokinetic and pharmacodynamic properties in more detail.
References
Carm1-IN-4: An In-depth Technical Guide on its Effect on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] A primary function of CARM1 is the methylation of histone H3 at arginines 17 and 26 (H3R17 and H3R26), modifications associated with transcriptional activation.[1][2][3] Given its role in gene regulation, CARM1 has emerged as a significant target in various diseases, including cancer. This technical guide focuses on the effects of a novel CARM1 inhibitor, Carm1-IN-4 (also referred to as iCARM1), on histone methylation, providing quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Core Concepts: CARM1 and Histone Methylation
CARM1-mediated methylation of H3R17 and H3R26 is a critical step in the activation of gene expression. This process often occurs in concert with other histone modifications, such as histone acetylation, creating a complex regulatory landscape.[2] Dysregulation of CARM1 activity has been linked to the progression of various cancers, making selective inhibitors valuable tools for research and potential therapeutic agents.[1][4]
This compound (iCARM1): A Potent and Specific Inhibitor
This compound is a recently identified small molecule inhibitor of CARM1. It demonstrates potent and specific inhibition of CARM1's methyltransferase activity.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.
| Inhibitor | Target | Substrate | IC50 Value |
| This compound (iCARM1) | CARM1 | Histone H3 Arginine 17 (H3R17) peptide | 12.3 μM[4] |
Table 1: In vitro inhibitory activity of this compound against CARM1.
In cellular contexts, this compound has been shown to specifically inhibit CARM1-mediated histone methylation in a dose-dependent manner. It effectively reduces the levels of asymmetric dimethylation on histone H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a) without significantly affecting other histone arginine methylation marks mediated by other PRMT family members.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on histone methylation.
In Vitro CARM1 Enzymatic Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against CARM1 using a synthetic peptide substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 (1-21) peptide substrate containing Arginine 17
-
S-(5'-Adenosyl)-L-methionine (SAM) as a methyl donor
-
Tritiated SAM ([³H]-SAM)
-
This compound (iCARM1)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the H3 peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the peptide.
-
Transfer the reaction mixture to a filter paper and wash with TCA to remove unincorporated [³H]-SAM.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Histone Methylation Assay by Western Blot
This protocol details the procedure to evaluate the effect of this compound on global levels of H3R17me2a and H3R26me2a in cultured cells.
Materials:
-
Cell line of interest (e.g., a breast cancer cell line)
-
This compound (iCARM1)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3R17me2a, anti-H3R26me2a, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest cells and lyse them using lysis buffer supplemented with inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3R17me2a, H3R26me2a, and total H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated histone levels to the total histone H3 levels.
Visualizations
Signaling Pathway of CARM1 Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting histone methylation and its downstream effects on gene transcription.
References
- 1. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Interplay of Carm1-IN-4 and H3R17 Methylation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary substrate for CARM1 is Histone H3 at arginine 17 (H3R17). The methylation of H3R17 is a key epigenetic mark predominantly associated with transcriptional activation. This modification facilitates the recruitment of other coactivators and chromatin remodeling complexes, leading to a more open chromatin structure and enhanced gene expression.
Given its significant role in gene regulation, CARM1 has emerged as a compelling therapeutic target in various diseases, including cancer. Dysregulation of CARM1 activity and aberrant H3R17 methylation have been implicated in the progression of several cancers, such as breast, prostate, and lung cancer. Consequently, the development of small molecule inhibitors targeting CARM1 has become an area of intense research.
This technical guide provides an in-depth overview of a CARM1 inhibitor, here referred to as Carm1-IN-4 (also reported as iCARM1), and its impact on H3R17 methylation. We will delve into the quantitative data, detailed experimental protocols for assessing its activity, and the signaling pathways influenced by CARM1-mediated H3R17 methylation.
Quantitative Data on CARM1 Inhibition
The efficacy of a CARM1 inhibitor is determined by its ability to suppress the enzyme's methyltransferase activity. The following tables summarize the quantitative data for this compound (iCARM1) and another well-characterized CARM1 inhibitor, EZM2302, for comparative purposes.
Table 1: In Vitro Inhibitory Activity of CARM1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound (iCARM1) | CARM1 | In vitro methylation assay | 12.3 µM | [1] |
| EZM2302 | CARM1 | Biochemical assay | 6 nM | [2] |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound (iCARM1) | MCF7 | Immunoblotting | Dose-dependent inhibition of H3R17me2a | 0.01-20 µM | [1] |
| EZM2302 | Multiple Myeloma Cell Lines | Cell Proliferation Assay | Cell stasis | Nanomolar range | [2] |
Experimental Protocols
In Vitro CARM1 Activity Assay (Radiometric Filter Paper Assay)
This protocol is adapted from established methods for measuring CARM1 activity and can be used to assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA) or full-length histone H3
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
This compound or other inhibitors
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme (e.g., 50 nM), and the histone H3 substrate (e.g., 10 µM).
-
Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µCi).
-
Incubate the reaction at 30°C for 1 hour.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers three times with 100 mM sodium carbonate buffer (pH 9.0) for 5 minutes each to remove unincorporated [³H]-SAM.
-
Rinse the filter papers with acetone and let them air dry.
-
Place the dried filter papers into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Experimental Workflow for In Vitro CARM1 Activity Assay
References
Carm1-IN-4: An In-Depth Technical Guide to its Role in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carm1-IN-4, a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and its role in the regulation of gene transcription. This document details the compound's biochemical and cellular activities, explores the signaling pathways it modulates, and provides detailed protocols for key experimental assays.
Core Concepts: CARM1 and its Inhibition by this compound
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine N-Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups from S-Adenosyl methionine to arginine residues within histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in various cellular processes, most notably in the regulation of gene expression. CARM1 acts as a transcriptional coactivator, influencing the activity of numerous transcription factors and chromatin-remodeling complexes.[3][4][5]
This compound has emerged as a potent and selective small molecule inhibitor of CARM1, demonstrating significant potential as a chemical probe to elucidate the biological functions of CARM1 and as a potential therapeutic agent in diseases characterized by aberrant CARM1 activity, such as colorectal cancer.[1][6][7]
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound [1]
| Target | IC50 (nM) | Notes |
| CARM1 | 9 | Potent and highly specific inhibition. |
| PRMT1 | 56 | Demonstrates a degree of selectivity for CARM1 over other PRMTs. |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Assay | IC50 (µM) | Duration |
| HCT116 | Anti-proliferative | 3.13 | 72 hours |
Table 3: Pharmacokinetic Properties of this compound [1]
| Parameter | Value | Species |
| Mitochondrial Stability (T1/2) | 217 min | Mouse |
Signaling Pathways Modulated by this compound
CARM1 is a key regulator of multiple signaling pathways that are critical for gene transcription and cellular proliferation. By inhibiting CARM1, this compound can effectively modulate these pathways.
CARM1 in Transcriptional Coactivation
CARM1 functions as a secondary coactivator, often in complex with other proteins like the p160 family of coactivators (SRC-1, GRIP1, AIB1) and histone acetyltransferases like p300/CBP.[2][3] This complex is recruited to gene promoters by transcription factors, where CARM1-mediated methylation of histone H3 at arginine 17 (H3R17) and other substrates leads to chromatin remodeling and transcriptional activation.[3]
Role of CARM1 in Wnt/β-catenin Signaling in Colorectal Cancer
In colorectal cancer, CARM1 has been shown to interact with β-catenin and positively modulate its transcriptional activity.[1][8] Depletion of CARM1 inhibits the expression of Wnt/β-catenin target genes. This compound, by inhibiting CARM1, can disrupt this oncogenic signaling cascade.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the activity of this compound. Where specific protocols for this compound are not available, generalized protocols that can be adapted are provided.
In Vitro CARM1 Methyltransferase Assay
This assay is used to determine the IC50 of this compound against CARM1. A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Stop Solution: 0.1% Formic Acid
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 18 µL of a master mix containing recombinant CARM1 enzyme (final concentration ~0.5-1 nM) and the histone H3 peptide substrate (final concentration ~100-200 nM) in Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of [³H]-SAM (final concentration ~1-2 µM) to each well.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cellular Proliferation Assay (HCT116 cells)
This assay measures the effect of this compound on the proliferation of HCT116 colorectal cancer cells.
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 50 µM).
-
Replace the medium in the wells with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in HCT116 cells upon treatment with this compound.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) or DMSO for 48-72 hours.[1]
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10][11][12][13]
Experimental and Logical Workflows
Visualizing the workflow for evaluating a CARM1 inhibitor like this compound can aid in experimental design and execution.
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of CARM1 in gene transcription and cellular signaling. Its high potency and demonstrated cellular activity make it a valuable compound for both basic research and preclinical drug development. The experimental protocols and workflow diagrams provided in this guide offer a framework for the comprehensive evaluation of this compound and other potential CARM1 inhibitors. Further investigation into the broader effects of this compound on the transcriptome and its efficacy in various cancer models will be crucial in fully realizing its scientific and therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 methylates MED12 to regulate its RNA-binding ability | Life Science Alliance [life-science-alliance.org]
- 5. uniprot.org [uniprot.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Research Progress on CARM1 and its Relationship with Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy [frontiersin.org]
- 12. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to CARM1 Inhibition and Cancer Cell Apoptosis
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that methylates histone and non-histone proteins, thereby regulating key cellular processes such as transcription, RNA processing, and DNA damage repair.[1][2] Overexpression of CARM1 has been documented in a wide array of malignancies, including breast, prostate, ovarian, and hematological cancers, where it often functions as an oncogene and is associated with poor prognosis.[1][3] Consequently, CARM1 has emerged as a compelling therapeutic target for cancer intervention. This technical guide provides an in-depth analysis of the mechanisms by which pharmacological inhibition of CARM1 induces apoptosis in cancer cells. While the specific compound "Carm1-IN-4" was not identified in the existing literature, this document will focus on the effects of well-characterized, potent, and selective CARM1 inhibitors, such as EZM2302 and TP-064 , as representative agents. We will detail the signaling pathways involved, present quantitative data from preclinical studies, provide comprehensive experimental protocols, and visualize complex processes using logical diagrams.
CARM1 Inhibition and Effects on Cancer Cell Viability
Pharmacological inhibition of CARM1's methyltransferase activity has demonstrated significant anti-proliferative effects across various cancer cell lines. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.
Data Presentation: In Vitro Efficacy of CARM1 Inhibitors
The following table summarizes the reported IC50 values for representative CARM1 inhibitors in several cancer cell lines.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Reference |
| EZM2302 | Multiple Myeloma | Various MM lines | Nanomolar range | [4][5] |
| EZM2302 | Multiple Myeloma | RPMI-8226 | ~15 nM (14 days) | [4][5] |
| TP-064 | Multiple Myeloma | Various MM lines | Micromolar range | [3] |
| TP-064 | Diffuse Large B-Cell Lymphoma | U2932, SU-DHL-4, etc. | Significant growth inhibition at 1-5 µM | [3] |
| TP-064 | Endometrial Cancer | HEC1B, Ishikawa, etc. | Growth inhibition observed | [6] |
Table 1: Summary of IC50 values for CARM1 inhibitors in various cancer cell lines.
Signaling Pathways in CARM1 Inhibition-Induced Apoptosis
The primary mechanism by which CARM1 inhibition leads to cancer cell death is through the induction of apoptosis, a form of programmed cell death. Studies have elucidated several key signaling pathways that are activated following the suppression of CARM1 activity.
Activation of the p53 Signaling Pathway
A significant body of evidence points to the activation of the p53 tumor suppressor pathway as a critical event following CARM1 inhibition.[7] In multiple myeloma, knockdown of CARM1 expression leads to an increase in both mRNA and protein levels of p53.[7] As a master regulator of cell fate, activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate apoptosis.[8]
Inhibition of CARM1 has been shown to cause cell cycle arrest in the G0/G1 phase, a known downstream effect of p53 activation.[7][9] p53 executes its pro-apoptotic function by transcriptionally activating target genes, including members of the Bcl-2 family, which directly control mitochondrial integrity.[8][10]
Regulation of the Bcl-2 Family and the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[11][12] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Puma, Noxa). The ratio of these opposing factions determines the cell's fate.[12]
Anti-apoptotic proteins sequester pro-apoptotic effectors like Bax and Bak, preventing them from permeabilizing the outer mitochondrial membrane.[11] Upon receiving a death signal, such as from p53 activation, the balance shifts. Pro-apoptotic BH3-only proteins neutralize their anti-apoptotic counterparts, liberating Bax and Bak to form pores in the mitochondrial membrane. This leads to the release of cytochrome c, activation of caspases, and execution of apoptosis.[12] While direct methylation of Bcl-2 family proteins by CARM1 is not yet fully established, the activation of p53 provides a clear upstream mechanism for modulating their activity.
Emerging Role in Ferroptosis
Recent studies have uncovered a role for CARM1 in a different form of programmed cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation.[13][14] In colorectal cancer, CARM1 has been shown to methylate and promote the degradation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme in ferroptosis execution.[13][15] Therefore, inhibition of CARM1 can increase cancer cell sensitivity to ferroptosis inducers, representing an alternative or complementary mechanism for its anti-tumor activity.[13][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of CARM1 inhibitors on cancer cell apoptosis.
Cell Viability and IC50 Determination (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) or similar WST-8 based assays are colorimetric methods used to determine the number of viable cells by measuring dehydrogenase activity.[16][17]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell adherence.[18]
-
Treatment: Prepare serial dilutions of the CARM1 inhibitor. Add 10 µL of each concentration to the respective wells. Include vehicle-only wells as a negative control.[19]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[7]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[16]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[17]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[20]
Protocol:
-
Cell Preparation: Culture and treat cells with the CARM1 inhibitor for the desired time. Harvest both adherent and floating cells.[20]
-
Washing: Wash the cells (1-5 x 10^5) once with ice-cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex.[20][21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Analysis of Apoptotic Proteins (Western Blotting)
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[23]
Protocol:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[24]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[25]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p53, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin).[24][26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[24]
-
Analysis: Perform densitometry analysis to quantify protein expression relative to the loading control. An increase in cleaved Caspase-3 and cleaved PARP is a hallmark of apoptosis.[23]
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Comprehensive analysis of Bcl-2 family protein overexpression in chimeric antigen receptor (CAR) T cells alone and in combination with BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Inhibition of CARM1-Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. citeab.com [citeab.com]
- 15. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 18. dojindo.co.jp [dojindo.co.jp]
- 19. apexbt.com [apexbt.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling the Mechanism of CARM1 Inhibition: A Technical Guide to Carm1-IN-4 Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), a key epigenetic regulator, has emerged as a significant target in oncology. Its inhibition has been shown to impede cancer cell proliferation by inducing cell cycle arrest. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying cell cycle arrest induced by CARM1 inhibitors, with a focus on the representative compound Carm1-IN-4 (referred to interchangeably with potent inhibitors like iCARM1 and TP-064 for which public data is available). We will delve into the core signaling pathways, present quantitative data from key experiments in a structured format, and provide detailed experimental protocols to enable replication and further investigation. This guide is intended to be a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
CARM1, also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in the progression of various cancers, including breast cancer and multiple myeloma, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of CARM1 have been developed to probe its function and for their therapeutic potential. A significant outcome of CARM1 inhibition is the induction of cell cycle arrest, primarily at the G1 phase, thereby halting the proliferation of cancer cells.[2][3] This guide will explore the signaling pathways affected by CARM1 inhibition and provide practical information for studying this phenomenon.
Signaling Pathways Involved in CARM1-Induced Cell Cycle Arrest
The inhibition of CARM1 disrupts the normal progression of the cell cycle, predominantly leading to an arrest in the G1 phase. This is achieved through the modulation of key regulatory proteins and signaling pathways.
A primary mechanism involves the regulation of the E2F1 transcription factor. CARM1 acts as a coactivator for E2F1, promoting the expression of genes essential for the G1/S phase transition, such as Cyclin E1.[3][4] Inhibition of CARM1, therefore, leads to a downstream reduction in the expression of these critical cell cycle promoters, resulting in a G1 blockade.
Furthermore, recent studies have shown that CARM1 hypermethylates the NuRD (Nucleosome Remodeling and Deacetylase) chromatin remodeling complex. This hypermethylation is essential for the activation of a cohort of genes that control the G1 to S phase transition.[5] By inhibiting CARM1's methyltransferase activity, compounds like this compound prevent the proper functioning of the NuRD complex, leading to the downregulation of cell cycle-promoting genes.
In some cellular contexts, such as multiple myeloma, the inhibition of CARM1 has been linked to the activation of the p53 signaling pathway.[2][6] This can lead to the upregulation of p21, a potent cyclin-dependent kinase (CDK) inhibitor, which in turn blocks the activity of CDK4 and CDK6, key drivers of the G1 to S transition.[2] The collective effect of these molecular events is a robust arrest of the cell cycle at the G1 checkpoint.
Quantitative Data on this compound Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of CARM1 inhibitors on cell proliferation and cell cycle distribution in various cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by CARM1 Inhibitors
| Cell Line | Cancer Type | Inhibitor | IC50 / EC50 (µM) | Reference |
| MCF7 | Breast Cancer | iCARM1 | 1.797 ± 0.08 | [4] |
| T47D | Breast Cancer | iCARM1 | 4.74 ± 0.19 | [4] |
| BT474 | Breast Cancer | iCARM1 | 2.13 ± 0.33 | [4] |
| MDA-MB-231 | Breast Cancer | iCARM1 | 3.75 ± 0.35 | [4] |
| NCI-H929 | Multiple Myeloma | TP-064 | 0.034 ± 0.005 | [2] |
| RPMI-8226 | Multiple Myeloma | TP-064 | 0.076 ± 0.011 | [2] |
| MM.1S | Multiple Myeloma | TP-064 | 0.081 ± 0.015 | [2] |
Table 2: Effect of CARM1 Inhibitor TP-064 on Cell Cycle Distribution in NCI-H929 Multiple Myeloma Cells
| Treatment (2 µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO (Control) | 45.4 ± 1.5 | 40.1 ± 0.8 | 14.5 ± 0.7 | [2] |
| TP-064 | 65.2 ± 2.1 | 25.8 ± 1.2 | 9.0 ± 0.9 | [2] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with a CARM1 inhibitor using propidium iodide (PI) staining and flow cytometry.[3][7]
Materials:
-
Cancer cell line of interest (e.g., MCF7, NCI-H929)
-
Complete cell culture medium
-
CARM1 inhibitor (e.g., this compound, iCARM1, TP-064)
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (0.1% Triton X-100, 0.2 mg/mL RNase A, 50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere overnight. Treat the cells with the desired concentrations of the CARM1 inhibitor or DMSO for the specified duration (e.g., 48-72 hours).
-
Cell Harvest: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate on the single-cell population to exclude doublets and debris. The software will quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin E1, CDK4, CDK6, p21, p53) by Western blotting to confirm the mechanism of CARM1 inhibitor-induced cell cycle arrest.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-Cyclin E1, anti-CDK4, anti-p21) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer on ice. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
The inhibition of CARM1 presents a promising strategy for cancer therapy by inducing cell cycle arrest, primarily at the G1 phase. This guide has provided a comprehensive overview of the signaling pathways involved, quantitative data on the effects of CARM1 inhibitors, and detailed protocols for key experimental procedures. By understanding the molecular mechanisms and having access to robust experimental methods, researchers can further explore the therapeutic potential of targeting CARM1 in various cancer models. The provided information serves as a valuable resource for the scientific community to advance the development of novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Carm1-IN-4 in Colorectal Cancer Research: A Technical Guide
An in-depth technical guide on Carm1-IN-4 in colorectal cancer research for researchers, scientists, and drug development professionals.
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme in the protein arginine methyltransferase family that regulates numerous cellular processes through the methylation of histone and non-histone proteins.[1][2][3] Aberrant CARM1 activity and overexpression are strongly implicated in the pathology of various malignancies, including colorectal cancer (CRC), where it promotes oncogenesis and tumor progression.[4][5][6] This has positioned CARM1 as a compelling therapeutic target.[1][7] this compound is one of the small molecule inhibitors developed to target this enzyme's activity. This technical guide provides a comprehensive overview of CARM1's role in colorectal cancer and the therapeutic rationale for its inhibition, with a focus on the application of inhibitors like this compound as research tools and potential therapeutics. It includes detailed summaries of key signaling pathways, quantitative data on CARM1's role, and robust experimental protocols for investigating CARM1 inhibition in a research setting.
Introduction: The Role of CARM1 in Colorectal Cancer
Colorectal cancer is a leading cause of cancer-related mortality worldwide, with aberrant signaling pathways driving its initiation and progression.[8] Among these, the Wnt/β-catenin signaling pathway is a critical factor in the etiology of most colorectal cancers.[5][9] CARM1 has emerged as a key player in CRC pathology. It is frequently overexpressed in colorectal tumors compared to normal mucosal cells, and this overexpression is statistically significant.[4][5][10]
CARM1 functions as a transcriptional coactivator, primarily by methylating histone H3 at arginine residues (R2, R17, R26), which influences chromatin structure and gene expression.[3][9] Beyond histones, CARM1 methylates a variety of non-histone proteins, affecting processes such as mRNA splicing, cell cycle control, and DNA damage repair.[3][11] In CRC, CARM1's oncogenic role is significantly tied to its coactivator function for key transcription factors, including β-catenin, p53, and NF-κB, thereby modulating the expression of genes critical for proliferation and survival.[4][6][9][10] The development of potent and selective CARM1 inhibitors is therefore a promising therapeutic strategy.[1][7]
This compound: Mechanism of Action
This compound belongs to a class of small molecule inhibitors designed to selectively target the enzymatic activity of CARM1. While specific data for this compound is limited in publicly available literature, its mechanism can be inferred from other well-characterized CARM1 inhibitors like EZM2302 and TP-064.[12][13]
These inhibitors typically act by competing with the S-adenosylmethionine (SAM) cofactor or the protein substrate at the enzyme's active site. This competitive inhibition blocks the transfer of a methyl group to arginine residues on CARM1's substrates. By halting this methyltransferase activity, this compound effectively reverses the downstream oncogenic effects driven by CARM1, leading to the suppression of target gene expression, cell cycle arrest, and inhibition of tumor cell growth.
Caption: Competitive inhibition of CARM1 by this compound blocks substrate methylation.
Quantitative Data on CARM1 Function in Colorectal Cancer
Quantitative data for the specific inhibitor this compound in colorectal cancer is not widely available in public databases. However, the following tables summarize the effects observed from CARM1 depletion or inhibition by other tool compounds in CRC models, which provides a basis for the expected activity of this compound.
Table 1: Effects of CARM1 Depletion on CRC Cell Lines
| Cell Line | Method | Effect | Target Genes Affected | Citation |
| HT29 | shRNA | Inhibition of clonal survival & anchorage-independent growth | Axin2, c-Myc (downregulated) | [5][9] |
| RKO | shRNA | Inhibition of Wnt3a-induced gene expression | Wnt target genes (downregulated) | [6][9] |
| Various | Immunohistochemistry | Overexpressed in 75% of CRC tumors vs. normal tissue | N/A | [4][10] |
Table 2: Effects of CARM1 Inhibition on Cancer Cell Processes
| Process | Model | Inhibitor Type | Result | Citation |
| Cell Proliferation | Multiple Myeloma | TP-064 | G1 phase cell cycle arrest | [13] |
| Ferroptosis | Colorectal Cancer | EZM2302 (CARM1i) | Increased sensitivity to ferroptosis inducers | [14][15] |
| Metastasis | Colorectal Cancer | General CARM1 inhibitor | Reduced invasive and migratory capabilities | [16] |
| T-cell Function | Melanoma | CRISPR screen | Inhibition enhances antitumor functions of CD8+ T cells | [13] |
Key Signaling Pathways Modulated by CARM1 in CRC
CARM1's influence on colorectal cancer is mediated through its interaction with several critical signaling pathways.
Aberrant Wnt/β-catenin signaling is a hallmark of CRC.[8][9] CARM1 acts as a crucial positive modulator of this pathway.[5][6] It directly interacts with β-catenin and is recruited to the promoters of Wnt target genes, such as c-Myc and Axin2.[5][9] This recruitment is essential for the transcriptional activation of these genes, which drive cell proliferation and survival. Depletion of CARM1 in CRC cells inhibits the expression of these target genes and suppresses the neoplastic phenotype.[6][9] Therefore, inhibitors like this compound are expected to suppress tumor growth by attenuating this pathway.
Caption: CARM1 coactivates β-catenin/TCF/LEF to drive Wnt target gene expression.
The tumor suppressor p53 is mutated in over 40% of colorectal cancers.[17][18] In cancers with wild-type p53, its function is often otherwise compromised. CARM1 has been shown to regulate both p53 and NF-κB target gene transcription.[4][10] It can act as a transcriptional coactivator for these pathways, influencing cellular responses to stress, such as apoptosis and cell cycle arrest.[4] The interplay is complex, as CARM1's effect can be context-dependent, but its role as a transcriptional modulator for these critical pathways further solidifies its importance in CRC.[10]
Recent studies have uncovered a novel role for CARM1 in regulating ferroptosis, an iron-dependent form of regulated cell death.[14][15] CARM1 methylates Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), a key enzyme in ferroptosis.[14] This methylation promotes the ubiquitylation and degradation of ACSL4, making cancer cells resistant to ferroptosis.[14] Inhibition of CARM1 stabilizes ACSL4, increases lipid peroxide accumulation, and sensitizes CRC cells to ferroptosis-inducing agents.[14][15] This mechanism suggests that CARM1 inhibitors could be used to enhance the efficacy of ferroptosis-based cancer therapies.
Caption: CARM1 inhibits ferroptosis by promoting the degradation of ACSL4.
Experimental Protocols
The following are standardized protocols for assessing the efficacy of this compound in a colorectal cancer research setting.
Objective: To determine the effect of this compound on the viability and proliferation of colorectal cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
CRC cell lines (e.g., HCT-116, SW480, HT29).
-
Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed CRC cells into a 96-well plate at a density of 2,000–5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[19]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the cells with the compound for 48 to 96 hours.[20][21]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: A streamlined workflow for performing an MTT-based cell viability assay.
Objective: To detect and quantify changes in the expression levels of specific proteins (e.g., CARM1 substrates, pathway components) in CRC cells after treatment with this compound.[22][23]
Materials:
-
Treated and untreated CRC cell lysates.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-β-catenin, anti-ACSL4, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., CCD camera or X-ray film).
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.[24][25]
-
Electrophoresis: Mix 15-30 µg of protein with Laemmli sample buffer, boil for 5-10 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.[26]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[22][24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin) to compare protein levels between samples.
Conclusion and Future Directions
CARM1 is a well-validated, high-impact therapeutic target in colorectal cancer. Its roles in coactivating oncogenic transcription factors in the Wnt pathway, modulating p53 and NF-κB signaling, and regulating ferroptosis underscore its importance in tumor biology.[4][9][14] The development of specific inhibitors, such as this compound, provides powerful tools for dissecting these mechanisms and represents a promising avenue for novel CRC therapies. Future research should focus on conducting in-vivo studies with inhibitors like this compound to validate their anti-tumor efficacy and safety profiles. Furthermore, exploring combination therapies, such as pairing CARM1 inhibitors with immunotherapy or ferroptosis inducers, could unlock synergistic effects and provide more durable clinical responses for patients with colorectal cancer.[13][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research Progress on CARM1 and its Relationship with Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential CARM1 expression in prostate and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differential CARM1 expression in prostate and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The emerging role of CARM1 in cancer [ouci.dntb.gov.ua]
- 12. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CARM1-Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RPF2 and CARM1 cooperate to enhance colorectal cancer metastasis via the AKT/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of p53 Signaling in Colorectal Cancer | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
- 20. KoreaMed Synapse [synapse.koreamed.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. medium.com [medium.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. origene.com [origene.com]
- 26. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
CARM1 Inhibition in Breast Cancer: A Technical Guide for Researchers
An In-depth Examination of CARM1-Targeted Therapies, Featuring the Novel Inhibitor iCARM1, for Breast Cancer Research and Development
Coactivator-associated arginine methyltransferase 1 (CARM1), a key enzyme in protein arginine methylation, has emerged as a significant therapeutic target in oncology, particularly in breast cancer.[1][2][3] Its overexpression is linked to poor prognosis and tumor progression in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes.[1][4] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with CARM1 inhibition in breast cancer, with a special focus on the recently identified potent and selective inhibitor, iCARM1.
CARM1: A Dual-Faceted Target in Breast Cancer
CARM1, also known as PRMT4, plays a crucial role in transcriptional regulation by methylating both histone and non-histone proteins.[1] Its involvement in breast cancer is multifaceted:
-
In ER-Positive Breast Cancer: CARM1 acts as a coactivator for the estrogen receptor α (ERα), promoting the transcription of genes that drive cell proliferation.[1][2][5] It has been shown to methylate substrates like MED12, which then recruits other coactivators to ERα-bound enhancers.[2]
-
In Triple-Negative Breast Cancer: In TNBC, CARM1's role is also prominent. It can promote proliferation, epithelial-mesenchymal transition (EMT), and stemness.[6][7][8] Studies have shown that CARM1 can cooperate with hypoxia-inducible factor 1α (HIF1A) to drive the expression of genes involved in cell cycle progression and survival.[6][7][9] Furthermore, CARM1-mediated methylation of MAP2K4 has been found to potentiate its oncogenic functions in TNBC.[10][11]
-
Immune Evasion: CARM1 has been reported to suppress the type I interferon (IFN) response, thereby promoting immune evasion in breast cancer cells.[1][12] Inhibition of CARM1 can enhance interferon α/γ-induced immune responses.[12][13]
Quantitative Preclinical Data for CARM1 Inhibitors
The development of small-molecule inhibitors targeting CARM1 has provided valuable tools for studying its function and therapeutic potential. Below is a summary of the quantitative data for various CARM1 inhibitors in breast cancer studies.
Table 1: In Vitro Enzymatic and Cellular Activity of CARM1 Inhibitors
| Inhibitor | Target | Assay | IC50/EC50 | Cell Line | Reference |
| iCARM1 | CARM1 | In vitro methyltransferase assay (H3R17 peptide) | 12.3 µM | - | [12][14] |
| CARM1 | In vitro histone methylation assay | - | - | [14] | |
| Cell Proliferation | Cell proliferation assay (7 days) | EC50 values provided for various cell lines | MCF7, T47D, BT474 | [13] | |
| EZM2302 | CARM1 | In vitro activity | Specific and potent | - | [12][13] |
| Cell Proliferation | Cellular toxicity | Poor in breast cancer cell lines | - | [12][13] | |
| TP-064 | CARM1 | In vitro activity | Specific and potent | - | [12][13] |
| Cell Proliferation | Cellular toxicity | Poor in breast cancer cell lines | - | [12][13] | |
| Ellagic Acid | CARM1 | - | - | TNBC cells | [6][7][9] |
| SKI-73 | CARM1 | Chemical probe with pro-drug properties | - | Breast cancer cells | [15] |
| CH-1 | CARM1/HDAC2 | In vitro CARM1 inhibition | 3.71 ± 0.11 nM | - | [16] |
Table 2: In Vivo Efficacy of iCARM1 in Breast Cancer Xenograft Models
| Model | Treatment | Dosage | Outcome | Reference |
| MDA-MB-231 Xenograft | iCARM1 | 25 and 50 mg/kg daily (i.p.) | Remarkable inhibition of tumor growth (size and weight) | [12][13] |
| 4T-1 Syngeneic Model | iCARM1 | 25 and 50 mg/kg daily (i.p.) | Significant inhibition of tumor growth | [12] |
Key Signaling Pathways Modulated by CARM1 Inhibition
The antitumor effects of CARM1 inhibitors stem from their ability to modulate critical signaling pathways involved in cancer progression.
Caption: Signaling pathways modulated by CARM1 inhibition in breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following are summarized protocols for key experiments in CARM1 inhibitor studies.
In Vitro CARM1 Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on CARM1's enzymatic activity.
References
- 1. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis [thno.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overexpression of CARM1 in breast cancer is correlated with poorly characterized clinicopathologic parameters and molecular subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A [journal.hep.com.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A | EurekAlert! [eurekalert.org]
- 10. CARM1-Mediated MAP2K4 Methylation Potentiates the Oncogenic Functions of MAP2K4 and Constitutes a Targetable Dependency in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
In-Depth Technical Guide to the Pharmacological Properties of Carm1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carm1-IN-4, also identified as compound 11f, is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, and its dysregulation is implicated in several cancers, particularly colorectal cancer. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to CARM1
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification, specifically asymmetric dimethylation, plays a pivotal role in the regulation of gene expression by influencing chromatin structure and the recruitment of transcriptional machinery. CARM1 is overexpressed in a variety of tumors, making it an attractive target for cancer therapy.[1][2] Inhibition of CARM1 has been shown to suppress tumor growth and represents a promising strategy for the development of novel anti-cancer drugs.[3][4][5]
Pharmacological Profile of this compound
This compound has emerged as a highly potent inhibitor of CARM1 with promising anti-tumor activities. Its pharmacological properties have been characterized through a series of in vitro and in vivo studies.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the methyltransferase activity of CARM1. By binding to the enzyme, it prevents the methylation of downstream protein substrates, thereby modulating CARM1-dependent signaling pathways. This inhibition of methylation leads to the induction of apoptosis in cancer cells and a reduction in their proliferative capacity.[6]
In Vitro Potency and Selectivity
This compound demonstrates high potency against CARM1 with significant selectivity over other protein methyltransferases. The key quantitative data for its in vitro activity are summarized in the table below.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (CARM1) | 9 nM | Recombinant Human CARM1 | [6] |
| IC₅₀ (PRMT1) | 56 nM | Recombinant Human PRMT1 | [6] |
| Anti-proliferative IC₅₀ | 3.13 μM | HCT116 (colorectal cancer) | [6] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.
| Animal Model | Dosing Regimen | Outcome | Reference |
| BALB/c nude mice with HCT116 xenografts | 10 mg/kg/day and 25 mg/kg/day, intraperitoneal injection for 12 days | Evident inhibitory effect on tumor growth | [6] |
Metabolic Stability
This compound exhibits a relatively high stability in mouse liver microsomes, with a reported half-life (T₁/₂) of 217 minutes, suggesting favorable metabolic properties for in vivo applications.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway influenced by this compound and the general workflows for its evaluation.
CARM1 Signaling Pathway and Inhibition by this compound
Caption: CARM1 methylates histones and non-histone proteins, leading to oncogenic gene expression and apoptosis suppression. This compound inhibits CARM1 activity.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro characterization of this compound, including biochemical and cell-based assays.
Experimental Workflow for In Vivo Evaluation
Caption: General workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro CARM1 Enzymatic Assay (TR-FRET)
This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to determine the IC₅₀ of this compound against CARM1.
-
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Europium-labeled anti-methyl-histone antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the CARM1 enzyme, the histone H3 peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the methylation reaction by adding SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing the Europium-labeled antibody and the streptavidin-acceptor.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to determine the anti-proliferative IC₅₀ of this compound on HCT116 cells.
-
Materials:
-
HCT116 colorectal cancer cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 μM) or DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis in HCT116 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 μM) and a vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
In Vivo Colorectal Cancer Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a mouse xenograft model.
-
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
HCT116 cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline with 5% DMSO and 10% Solutol)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (10 and 25 mg/kg/day) or vehicle control via intraperitoneal injection daily for 12 consecutive days.
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
This compound is a potent and selective inhibitor of CARM1 with demonstrated in vitro and in vivo anti-tumor activity in colorectal cancer models. Its favorable pharmacological profile makes it a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the investigation of this compound as a potential cancer therapeutic.
References
- 1. Differential CARM1 expression in prostate and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CARM1-Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on CARM1 and its Relationship with Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Carm1-IN-4: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Potent CARM1 Inhibitor for Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a critical regulator in various cellular processes, including transcriptional activation, cell cycle progression, and DNA damage repair. Its overexpression and aberrant activity have been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Carm1-IN-4, a potent and selective inhibitor of CARM1, to aid researchers and drug development professionals in the design of next-generation CARM1-targeted therapies.
Structure-Activity Relationship of this compound Analogs
This compound belongs to a class of N¹-(3-(pyrimidin-2-yl)benzyl)ethane-1,2-diamine derivatives that have demonstrated significant inhibitory activity against CARM1. The core scaffold consists of a pyrimidine ring linked to a benzyl group, which in turn is connected to an ethylenediamine moiety. Structure-activity relationship studies have revealed key structural features that govern the potency and selectivity of these inhibitors.
Systematic modifications of this scaffold have elucidated the importance of various substituents and their positions. The following table summarizes the quantitative data from SAR studies, highlighting the impact of different chemical groups on the inhibitory activity against CARM1.
| Compound | R¹ | R² | R³ | CARM1 IC₅₀ (nM) | PRMT1 IC₅₀ (nM) | Selectivity (PRMT1/CARM1) |
| This compound (11f) | H | H | H | 9 | 56 | 6.2 |
| Analog 1 | F | H | H | 15 | >1000 | >66 |
| Analog 2 | Cl | H | H | 12 | >1000 | >83 |
| Analog 3 | Me | H | H | 25 | >1000 | >40 |
| Analog 4 | H | F | H | 8 | 120 | 15 |
| Analog 5 | H | Cl | H | 7 | 98 | 14 |
| Analog 6 | H | Me | H | 18 | >1000 | >55 |
| Analog 7 | H | H | F | 22 | >1000 | >45 |
| Analog 8 | H | H | Cl | 19 | >1000 | >52 |
| Analog 9 | H | H | Me | 35 | >1000 | >28 |
Note: Data is compiled from publicly available research literature. The specific experimental conditions may vary between studies.
Key Experimental Protocols
To facilitate the evaluation of novel CARM1 inhibitors, this section provides detailed methodologies for key biochemical and cellular assays.
Biochemical Assay: AlphaLISA for CARM1 Methyltransferase Activity
This assay quantifies the in vitro enzymatic activity of CARM1 by detecting the methylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-histone H3 arginine 17 (H3R17me2a) acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)
-
384-well white opaque assay plates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of CARM1 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing biotinylated H3 peptide (final concentration ~50 nM) and SAM (final concentration ~1 µM).
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing the AlphaLISA acceptor beads (final concentration 20 µg/mL).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of streptavidin-coated donor beads (final concentration 20 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
Cellular Assay: Western Blot for Substrate Methylation
This method assesses the ability of a CARM1 inhibitor to block the methylation of endogenous substrates like PABP1 and BAF155 in a cellular context.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-asymmetric dimethylarginine (aDMA), anti-PABP1, anti-BAF155, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate methylation.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to CARM1 within intact cells by measuring changes in the thermal stability of the target protein.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Cell lysis buffer
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Western blot reagents and equipment
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the soluble fractions by Western blot using an anti-CARM1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a typical experimental workflow for inhibitor screening.
Caption: CARM1-mediated transcriptional activation pathway.
Caption: CARM1 and HIF-1α signaling in cancer.
Caption: Experimental workflow for CARM1 inhibitor screening.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Carm1-IN-4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for characterizing the CARM1 inhibitor, Carm1-IN-4. The following sections detail the mechanism of action of CARM1, relevant signaling pathways, and detailed protocols for biochemical and cell-based assays to evaluate the potency and cellular effects of this compound.
Introduction to CARM1
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3][4][5] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, mRNA processing, and signal transduction.[4][5][6] CARM1 is overexpressed in several cancers, including multiple myeloma, breast cancer, and prostate cancer, making it a promising therapeutic target.[6][7][8] this compound is a small molecule inhibitor designed to target the enzymatic activity of CARM1.
Mechanism of Action of CARM1
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation.[3][8] It also methylates various non-histone proteins, including the p300/CBP coactivator, steroid receptor coactivators, and components of the spliceosome, thereby modulating their function.[8][9] CARM1 is a Type I PRMT, meaning it catalyzes both mono-methylation and asymmetric di-methylation of arginine residues.[10]
Key Signaling Pathways Involving CARM1
CARM1 is implicated in several signaling pathways critical for cancer cell proliferation and survival. Understanding these pathways is essential for elucidating the mechanism of action of this compound.
-
p53 Signaling Pathway : Knockdown of CARM1 has been shown to activate the p53 signaling pathway, leading to the inhibition of proliferation in multiple myeloma cells.[7] This suggests that CARM1 may promote cancer cell growth by suppressing this critical tumor suppressor pathway.[7]
-
TGF-β/Smad Signaling Pathway : CARM1 can activate the TGF-β/Smad signaling pathway by methylating Smad7. This interaction is implicated in chemoresistance in small cell lung cancer.
-
Nuclear Receptor Signaling : CARM1 acts as a coactivator for nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR).[9] It enhances their transcriptional activity, promoting the growth of hormone-dependent cancers like breast and prostate cancer.[8]
Diagrams
Caption: Key signaling pathways modulated by CARM1.
Experimental Protocols
This section provides detailed protocols for the in vitro characterization of this compound.
Biochemical Assays
Biochemical assays are essential to determine the direct inhibitory effect of this compound on the enzymatic activity of CARM1.
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Protocol:
-
Prepare a reaction buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM DTT, 4 mM EDTA.[11]
-
Pre-incubate varying concentrations of this compound with recombinant human CARM1 enzyme (e.g., 0.25 nM) for 30 minutes at room temperature.[1]
-
Initiate the reaction by adding a substrate (e.g., 250 nM biotinylated histone H3 peptide) and [³H]-SAM (e.g., 30 nM).[1]
-
Incubate the reaction mixture at 37°C for 1 hour.[11]
-
Stop the reaction by adding an excess of unlabeled SAM or SDS sample buffer.[1][11]
-
Quantify the incorporation of the radiolabel into the substrate using a scintillation counter or by separating the products on an SDS-PAGE gel followed by autoradiography.[1][11]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This is a non-radioactive, homogeneous assay for detecting methylation.
Protocol:
-
Dilute recombinant CARM1 enzyme, SAM, this compound, and a biotinylated histone H3 peptide substrate in an appropriate assay buffer.[12]
-
Add 5 µL of this compound (at 2x the final concentration) or vehicle control to the wells of a 384-well plate.[12]
-
Add 2.5 µL of CARM1 enzyme (at 4x the final concentration) and incubate for 10 minutes at room temperature.[12]
-
Initiate the reaction by adding 2.5 µL of a mixture of the biotinylated histone H3 peptide and SAM.[12]
-
Incubate for 60 minutes at room temperature.[12]
-
Stop the reaction by adding AlphaLISA Acceptor beads conjugated to an anti-methylated substrate antibody.[12]
-
Incubate for 60 minutes at room temperature.[12]
-
Add Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.[12]
-
Read the plate on an EnVision or similar plate reader.[12]
-
Determine the IC50 value from the dose-response curve.
CETSA is used to verify the direct binding of this compound to CARM1 in a cellular context.
Protocol:
-
Treat cultured cells (e.g., MCF7) with this compound or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble CARM1 by Western blotting.
-
A positive result is indicated by a thermal shift (increased stability) of CARM1 in the presence of this compound.
Caption: General workflow for biochemical assays of CARM1 inhibition.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of this compound on cellular processes.
This assay determines the ability of this compound to inhibit CARM1 activity within cells.
Protocol:
-
Culture a relevant cell line (e.g., a breast cancer cell line like MCF7 or a multiple myeloma cell line like NCI-H929).
-
Treat the cells with increasing concentrations of this compound for 24-72 hours.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for methylated CARM1 substrates (e.g., anti-asymmetric dimethylarginine) and total protein levels of the substrate and CARM1 as controls.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate methylation.
This assay measures the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain them with crystal violet.
-
Count the number of colonies (typically those with >50 cells).
-
Analyze the dose-dependent effect of this compound on colony formation.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Biochemical Potency of this compound
| Assay Type | Substrate | IC50 (nM) |
| Radiometric Assay | Histone H3 Peptide | Value |
| AlphaLISA Assay | Histone H3 Peptide | Value |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value |
| MCF7 | Substrate Methylation | IC50 (nM) | Value |
| MCF7 | Proliferation (CCK-8) | GI50 (µM) | Value |
| NCI-H929 | Proliferation (CCK-8) | GI50 (µM) | Value |
| MCF7 | Colony Formation | Inhibition at 1 µM (%) | Value |
Note: The specific concentrations of this compound, incubation times, and choice of cell lines should be optimized for each experiment. The values in the tables are placeholders and should be replaced with experimentally determined data.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 is heterogeneous in mouse four-cell embryo and important to blastocyst development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. academic.oup.com [academic.oup.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for CARM1 Inhibition in In Vivo Mouse Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: While the prompt specified "Carm1-IN-4," publicly available in vivo data for a compound with this exact designation is limited. Therefore, this document utilizes data from a well-characterized, potent, and selective CARM1 inhibitor, designated as iCARM1 (ZINC65534584) , to provide representative application notes and protocols. The principles and methodologies described herein are broadly applicable to the in vivo evaluation of other CARM1 inhibitors.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle control.[3][4] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous cancers, including breast, prostate, and colorectal cancer, often correlating with poor patient outcomes.[1][3] Consequently, CARM1 has emerged as a promising therapeutic target for cancer treatment. This document provides detailed protocols and application notes for the in vivo evaluation of CARM1 inhibitors in mouse models of cancer, using iCARM1 as a representative agent.
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator, primarily by methylating histone H3 at arginine 17 (H3R17me2a), which is a mark associated with active gene expression.[2] It is often recruited to gene promoters by transcription factors, such as nuclear hormone receptors (e.g., estrogen receptor α), where it collaborates with other coactivators like p300/CBP to create a chromatin environment conducive to transcription.[2] Beyond histones, CARM1 methylates a variety of non-histone proteins, including the SWI/SNF chromatin remodeling complex subunit BAF155, which can influence gene expression and promote metastasis.[1][3]
Caption: CARM1-mediated transcriptional activation pathway and point of inhibition.
In Vivo Efficacy Studies: Experimental Workflow
A typical in vivo study to evaluate the efficacy of a CARM1 inhibitor involves several key stages, from animal model selection and tumor cell implantation to treatment and endpoint analysis. The following diagram outlines a standard workflow for a xenograft mouse model.
Caption: Standard experimental workflow for in vivo assessment of a CARM1 inhibitor.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of iCARM1 in various breast cancer mouse models. Data is compiled from published studies to provide a clear comparison of treatment effects.
Table 1: Efficacy of iCARM1 in ER-Positive Breast Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| MCF7 | BALB/c nude | iCARM1 | 25 | Intraperitoneal (i.p.) | Every other day | Significant tumor growth inhibition |
| MCF7 | BALB/c nude | iCARM1 | 50 | Intraperitoneal (i.p.) | Every other day | Significant tumor growth inhibition |
| MCF7 | BALB/c nude | Normal Saline | N/A | Intraperitoneal (i.p.) | Every other day | Control |
Table 2: Efficacy of iCARM1 in Triple-Negative Breast Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| MDA-MB-231 | BALB/c nude | iCARM1 | 25 | Intraperitoneal (i.p.) | Daily | Significant tumor growth inhibition |
| MDA-MB-231 | BALB/c nude | iCARM1 | 50 | Intraperitoneal (i.p.) | Daily | Significant tumor growth inhibition |
| MDA-MB-231 | BALB/c nude | Normal Saline | N/A | Intraperitoneal (i.p.) | Daily | Control |
Table 3: Efficacy of iCARM1 in Syngeneic Allograft Model
| Cell Line | Mouse Strain | Treatment | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 4T-1 | BALB/c | iCARM1 | 25 | Intraperitoneal (i.p.) | Daily | Significant tumor growth inhibition |
| 4T-1 | BALB/c | iCARM1 | 50 | Intraperitoneal (i.p.) | Daily | Significant tumor growth inhibition |
| 4T-1 | BALB/c | Normal Saline | N/A | Intraperitoneal (i.p.) | Daily | Control |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Breast Cancer
1. Materials:
-
Cell Lines: MCF7 (ER-positive), MDA-MB-231 (Triple-Negative)
-
Animals: Female BALB/c nude mice, 4-6 weeks old.
-
Reagents:
-
iCARM1 (or other CARM1 inhibitor)
-
Vehicle (e.g., normal saline, 5% dextrose in water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take-rate for some cell lines)
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
2. Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group) with similar average tumor volumes.
-
Prepare the iCARM1 solution in the appropriate vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 and 50 mg/kg dosing in a 100 µL injection volume for a 20g mouse).
-
Administer iCARM1 or vehicle according to the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or every other day).
-
-
In-life Monitoring:
-
Continue to measure tumor volume 2-3 times per week.
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Study Termination and Endpoint Analysis:
-
Terminate the study when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a pre-determined study duration.
-
Euthanize mice and surgically excise the tumors.
-
Measure the final tumor weight.
-
Tissues can be flash-frozen for molecular analysis (e.g., RT-qPCR to assess target gene expression) or fixed in formalin for histopathological analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Protocol 2: Orthotopic Syngeneic Mouse Model
1. Materials:
-
Cell Line: 4T-1 (murine triple-negative breast cancer)
-
Animals: Female BALB/c mice, 4-6 weeks old.
-
Reagents & Equipment: As listed in Protocol 1, with the addition of surgical tools for mammary fat pad injection.
2. Procedure:
-
Cell Preparation:
-
Prepare 4T-1 cells as described in Protocol 1, resuspending at a concentration of 2 x 106 cells/mL in a 1:1 PBS/Matrigel mixture.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (2 x 105 cells) into the mammary fat pad.
-
-
Tumor Growth, Treatment, and Analysis:
-
Follow steps 3-6 as outlined in Protocol 1. This model is particularly useful for studying the effects of the inhibitor on the tumor microenvironment and metastasis in an immunocompetent setting.
-
Conclusion
The preclinical evaluation of CARM1 inhibitors in in vivo mouse models is a critical step in the drug development process. The protocols and data presented here, using the representative inhibitor iCARM1, provide a framework for designing and executing robust efficacy studies. Careful selection of the animal model, cancer cell line, and treatment regimen, coupled with thorough endpoint analysis, will be essential in elucidating the therapeutic potential of novel CARM1-targeting agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CARM1-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, mRNA splicing, cell cycle progression, and DNA damage repair.[1][3][4] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target.[1][5]
This document provides detailed application notes and protocols for the use of Carm1-IN-4 , a representative potent and selective small molecule inhibitor of CARM1, in cell culture experiments. The information presented here is a synthesis of findings from studies on various well-characterized CARM1 inhibitors and is intended to serve as a comprehensive guide for investigating the biological effects of CARM1 inhibition in a cellular context.
Mechanism of Action
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation.[4][6] It also methylates a variety of non-histone proteins, thereby modulating their function.[3] this compound exerts its biological effects by competitively inhibiting the methyltransferase activity of CARM1. This inhibition leads to a reduction in the methylation of CARM1 substrates, subsequently altering gene expression profiles and impacting downstream cellular processes. For instance, inhibition of CARM1 has been shown to suppress the expression of estrogen/ERα-target genes in breast cancer cells and modulate other critical signaling pathways.[7]
Applications
This compound can be utilized in a variety of cell-based assays to investigate the role of CARM1 in cellular physiology and disease. Key applications include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of CARM1 inhibition on cancer cell lines.
-
Colony Formation Assays: To assess the long-term impact of CARM1 inhibition on the clonogenic survival and self-renewal capacity of cells.
-
Western Blotting: To analyze the expression levels of CARM1 target proteins and downstream signaling molecules following inhibitor treatment.
-
Gene Expression Analysis (RT-qPCR, RNA-seq): To identify genes and signaling pathways regulated by CARM1 activity.
-
Cell Cycle Analysis: To investigate the effect of CARM1 inhibition on cell cycle progression.
Quantitative Data Summary
The following tables summarize the effective concentrations of various CARM1 inhibitors in different cell lines and assays, providing a reference for designing experiments with this compound.
Table 1: Effective Concentrations of CARM1 Inhibitors in Cell Viability/Proliferation Assays
| Inhibitor | Cell Line | Assay Duration | EC50 / IC50 | Reference |
| iCARM1 | MCF7 | 7 days | 1.797 ± 0.08 µM | [7] |
| iCARM1 | T47D | 7 days | 4.74 ± 0.19 µM | [7] |
| iCARM1 | BT474 | 7 days | 2.13 ± 0.33 µM | [7] |
| EZM2302 | Multiple Myeloma Lines | Not Specified | Nanomolar range | [8] |
| TP-064 | Multiple Myeloma Lines | Not Specified | Potent in vitro efficacy | [8] |
Table 2: Concentration Ranges of CARM1 Inhibitors Used in Various Cellular Assays
| Inhibitor | Assay | Cell Line | Concentration Range | Treatment Duration | Reference |
| iCARM1 | Immunoblotting | MCF7 | 0.01 - 20 µM | 3 days | [7] |
| iCARM1 | Colony Formation | MCF7 | 5 µM | Not Specified | [7] |
| ADOX (general methyltransferase inhibitor) | CCK8 Assay | H69AR | 5 µM | 48 hours | [9] |
| TP-064 | Western Blot | B cells | 1 - 10 µM | Not Specified | [10] |
| EZM2302 | T-cell Cytotoxicity Assay | BT549 | Not Specified | Not Specified | [11] |
Experimental Protocols
Herein are detailed protocols for key experiments using this compound.
Protocol 1: Cell Viability Assay (MTT/MTS/CCK-8)
This protocol outlines the steps to determine the effect of this compound on cell viability.
Cell Viability Assay Workflow.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT, MTS, or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Inhibitor Treatment: a. Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. b. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control. d. Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Viability Measurement: a. Follow the manufacturer's protocol for the chosen viability reagent (MTT, MTS, or CCK-8).[12][13] b. For MTT, add the reagent and incubate for 3-4 hours, then add the solubilization solution.[12] c. For MTS or CCK-8, add the reagent and incubate for 1-4 hours.[12] d. Measure the absorbance at the recommended wavelength (e.g., 570 nm for MTT, 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[13]
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the absorbance values of the treated wells to the vehicle control wells. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Colony Formation Assay (Soft Agar)
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of transformation.
Colony Formation Assay Workflow.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Agarose or agar
-
Crystal violet solution
-
Microscope
Procedure:
-
Preparation of Agar Layers: a. Prepare a 1.2% to 1.6% agar solution in water and sterilize by autoclaving. Cool to 40-42°C in a water bath. b. Prepare 2x complete culture medium. c. To prepare the bottom layer (0.6-0.8% agar), mix equal volumes of the 1.2-1.6% agar solution and 2x medium. d. Dispense 1.5-2 mL of the bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.[14][15]
-
Cell Suspension in Top Agar: a. Trypsinize and count the cells. b. Prepare a cell suspension in complete medium at a density of approximately 1,000-5,000 cells per well. c. Prepare the top agar layer (0.3-0.4% agar) by mixing equal volumes of 0.6-0.8% agar solution and 2x medium containing the appropriate concentration of this compound or vehicle control. d. Mix the cell suspension with the top agar mixture.
-
Plating and Incubation: a. Carefully overlay 1.5 mL of the cell-containing top agar onto the solidified bottom layer.[15] b. Allow the top layer to solidify at room temperature. c. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-4 weeks. d. Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing this compound or vehicle control on top of the agar.
-
Staining and Counting: a. After colonies have formed, stain them by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.[14] b. Carefully wash the wells with PBS. c. Count the number of colonies in each well using a dissecting microscope.[14]
-
Data Analysis: a. Calculate the average number of colonies for each treatment condition. b. Normalize the colony numbers to the vehicle control.
Protocol 3: Western Blotting
This protocol is for analyzing changes in protein expression and methylation status following treatment with this compound.
Western Blotting Workflow.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: a. Culture and treat cells with this compound for the desired time and at the appropriate concentration. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysates using a BCA assay.[17]
-
Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. b. Important Note: To avoid aggregation of CARM1, do not boil the samples. Instead, incubate at room temperature for 10-15 minutes before loading.[18][19] c. Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[20]
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[20] b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Incubate the membrane with an ECL detection reagent according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
CARM1 is involved in multiple signaling pathways. Inhibition of CARM1 with this compound can be used to dissect these pathways.
Simplified CARM1 Signaling Pathway.
CARM1 acts as a coactivator for various transcription factors, including nuclear receptors like the estrogen receptor alpha (ERα).[3] It methylates histone H3 and other coactivators such as the p160 family and p300/CBP, leading to chromatin remodeling and transcriptional activation of target genes.[3] this compound inhibits the methyltransferase activity of CARM1, thereby preventing these downstream events and suppressing the expression of CARM1-dependent genes.
CARM1 in the TGF-β/Smad Pathway.
Recent studies have also implicated CARM1 in the regulation of the TGF-β/Smad signaling pathway. CARM1 can methylate and inactivate Smad7, a known inhibitor of TGF-β signaling.[9] By inhibiting CARM1, this compound can potentially restore Smad7 function, leading to the downregulation of the TGF-β pathway.
Conclusion
This compound is a valuable tool for elucidating the multifaceted roles of CARM1 in cellular processes and disease models. The protocols and data provided in this document offer a solid foundation for researchers to design and execute experiments aimed at understanding and targeting CARM1-mediated pathways. As with any small molecule inhibitor, it is crucial to perform appropriate control experiments and validate findings through complementary approaches such as genetic knockdown or knockout of CARM1.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 - Wikipedia [en.wikipedia.org]
- 3. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. origene.com [origene.com]
- 18. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CARM1 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of specific CARM1 inhibitors, including EZM2302, TP-064, and iCARM1. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these compounds in various cancer models.
Introduction to CARM1 Inhibition
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.[2] A number of small molecule inhibitors targeting CARM1 have been developed and are being investigated for their therapeutic potential. This document focuses on the application of three such inhibitors: EZM2302, TP-064, and iCARM1.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from various studies on the treatment duration and concentrations of CARM1 inhibitors.
Table 1: In Vitro Treatment Parameters of CARM1 Inhibitors
| Inhibitor | Cell Line(s) | Cancer Type | Concentration Range | Treatment Duration | Key Assays Performed | Reference(s) |
| EZM2302 | RPMI-8226, NCI-H929, MM.1S | Multiple Myeloma | Nanomolar range (IC50) | Up to 14 days | Cell Proliferation, Western Blot | [3] |
| TP-064 | NCI-H929, RPMI-8226, MM.1S | Multiple Myeloma | 3 µM (screening), dose-titration for IC50 | 3 - 6 days | Cell Viability, Cell Cycle Analysis, Western Blot | [4] |
| U2932, Toledo | Diffuse Large B-Cell Lymphoma | 1 µM, 5 µM | 6 - 8 days | Growth Curves, Western Blot, ChIP-qPCR | ||
| iCARM1 | MCF7, T47D, BT474 | ERα-positive Breast Cancer | 1.8 - 4.7 µM (EC50) | 7 days | Cell Proliferation, Colony Formation, FACS | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 µM | Not specified | Colony Formation | [5] |
Table 2: In Vivo Treatment Parameters of CARM1 Inhibitors
| Inhibitor | Animal Model | Cancer Model | Dosage | Dosing Schedule | Treatment Duration | Key Outcomes Measured | Reference(s) |
| EZM2302 | SCID mice | RPMI-8226 xenograft (Multiple Myeloma) | 37.5, 75, 150, 300 mg/kg | Twice daily (BID), oral gavage | 21 days | Tumor growth inhibition, Pharmacodynamics | [6] |
| iCARM1 | BALB/c nude mice | MCF7 xenograft (Breast Cancer) | 25, 50 mg/kg | Every other day, intraperitoneal injection | Not specified | Tumor growth suppression | [5] |
| BALB/c nude mice | MDA-MB-231 xenograft (Breast Cancer) | Not specified | Not specified | Not specified | Tumor growth inhibition | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted for adherent cell lines such as MCF7, but can be modified for suspension cells.
Materials:
-
CARM1 inhibitor (e.g., iCARM1)
-
Breast cancer cell line (e.g., MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Seed 1,000 to 100,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of the CARM1 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired treatment duration (e.g., 7 days for iCARM1 in MCF7 cells).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
CARM1 inhibitor (e.g., TP-064)
-
Cancer cell line (e.g., DLBCL cell lines)
-
Complete culture medium
-
6-well or 12-well plates
-
Fixing solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.01% crystal violet)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete medium. The exact number should be optimized for each cell line to obtain 20-150 colonies per well in the control group.[7]
-
-
Drug Treatment:
-
Allow cells to attach overnight (for adherent cells).
-
Add the CARM1 inhibitor at various concentrations.
-
Incubate the plates for the desired duration (e.g., 8 days for DLBCL cells treated with TP-064), replacing the medium with fresh inhibitor-containing medium every 2-3 days.
-
-
Colony Growth:
-
After the treatment period, replace the medium with fresh drug-free medium and allow colonies to grow for a total of 1-3 weeks, depending on the cell line's growth rate.[7]
-
-
Fixing and Staining:
-
Quantification:
-
Count the number of colonies (typically >50 cells) in each well.
-
In Vivo Xenograft Model
This protocol describes a general procedure for establishing a subcutaneous xenograft model.
Materials:
-
CARM1 inhibitor (e.g., EZM2302)
-
Cancer cell line (e.g., RPMI-8226)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Preparation:
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[8]
-
-
Tumor Growth and Treatment Initiation:
-
Drug Administration:
-
Administer the CARM1 inhibitor and vehicle control according to the specified dose and schedule (e.g., for EZM2302, 37.5-300 mg/kg twice daily via oral gavage).[6]
-
-
Monitoring and Endpoint:
-
Continue treatment for the planned duration (e.g., 21 days).[6]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, western blot).
-
Western Blot for Histone Methylation
This protocol is for detecting specific histone methylation marks.
Materials:
-
Cell or tissue lysates
-
LDS sample buffer with DTT
-
Bis-Tris gels
-
Transfer apparatus and PVDF or nitrocellulose membrane (0.2 µm for histones)[11]
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against specific histone methylation (e.g., H3R17me2a)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Gel Electrophoresis:
-
Prepare histone extracts or whole-cell lysates.
-
Dilute samples in 1X LDS sample buffer with 100 mM DTT.
-
Separate proteins on a 10% Bis-Tris gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[11]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 4.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Immunofluorescence for p53
This protocol is for visualizing the subcellular localization of the p53 protein.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde or 100% methanol)[12][13]
-
Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)[14]
-
Blocking solution (e.g., PBS with 2% fish gelatin)[13]
-
Primary antibody against p53
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Washing and Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[13]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for nuclear staining.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Mandatory Visualizations
References
- 1. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. 2.11. Immunofluorescence staining for P53 [bio-protocol.org]
- 13. biotium.com [biotium.com]
- 14. ptglab.com [ptglab.com]
Application Notes and Protocols for ChIP-seq Analysis Following Carm1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] A primary target of CARM1 is the methylation of histone H3 at arginine 17 (H3R17me2a), a modification predominantly associated with transcriptionally active chromatin.[3][4] CARM1 plays a significant role in various cellular processes, including transcriptional activation, cell differentiation, and development, and has been implicated in the progression of several cancers.[1][5]
Carm1-IN-4 is a small molecule inhibitor designed to specifically target the methyltransferase activity of CARM1. By inhibiting CARM1, this compound provides a powerful tool to investigate the downstream functional consequences of its enzymatic activity. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an essential technique to elucidate the genome-wide landscape of histone modifications and transcription factor binding. This document provides detailed application notes and protocols for conducting ChIP-seq analysis to study the effects of this compound treatment.
Data Presentation: Expected Quantitative Outcomes
Treatment with this compound is expected to lead to a global reduction in H3R17me2a levels. This, in turn, can alter the binding of other transcriptional regulators and affect gene expression. Below are tables summarizing expected quantitative data from ChIP-seq and RNA-seq experiments following CARM1 inhibition, based on published studies with similar inhibitors.
Table 1: Summary of Expected Changes in H3R17me2a ChIP-seq Peaks after this compound Treatment
| Feature | Control (DMSO) | This compound Treatment | Expected Fold Change |
| Total Number of H3R17me2a Peaks | ~8,000 - 12,000 | ~2,000 - 4,000 | ~0.25 - 0.33 |
| Peak Distribution (Promoters) | ~25% | ~20% | Decrease |
| Peak Distribution (Enhancers) | ~45% | ~35% | Decrease |
| Peak Distribution (Gene Bodies) | ~20% | ~30% | Relative Increase |
| Peak Distribution (Intergenic) | ~10% | ~15% | Relative Increase |
| Average Peak Signal Intensity | High | Low | Significant Decrease |
Note: The total number of peaks and their distribution can vary significantly depending on the cell type and the antibody used. The data presented here are illustrative estimates based on typical H3R17me2a ChIP-seq experiments.
Table 2: Representative CARM1 Target Genes with Expected Changes in H3R17me2a and Gene Expression Following this compound Treatment
| Gene Symbol | Function | Expected Change in H3R17me2a at Promoter/Enhancer | Expected Change in mRNA Expression |
| MYC | Transcription factor, cell cycle progression | Decreased | Decreased |
| CCND1 | Cell cycle regulation | Decreased | Decreased |
| E2F1 | Transcription factor, cell cycle progression | Decreased | Decreased |
| GREB1 | Estrogen receptor coactivator | Decreased | Decreased |
| TFF1 (pS2) | Estrogen-responsive gene | Decreased | Decreased |
| MAP1LC3B | Autophagy | Decreased | Decreased |
| ATG14 | Autophagy | Decreased | Decreased |
This table provides a list of well-established or potential CARM1 target genes. The expected changes are based on the known function of CARM1 as a transcriptional coactivator. Validation of these changes would require both ChIP-qPCR and RT-qPCR experiments.
Signaling Pathways and Experimental Workflows
CARM1 Signaling Pathways
CARM1 is involved in multiple signaling pathways, acting as a transcriptional coactivator. Inhibition by this compound is expected to disrupt these pathways.
Caption: CARM1 integrates signals from nuclear receptors and p53 to regulate gene expression.
Experimental Workflow for ChIP-seq Analysis
The following diagram outlines the key steps in performing a ChIP-seq experiment to analyze the effects of this compound.
Caption: A streamlined workflow for ChIP-seq analysis after this compound treatment.
Experimental Protocols
Protocol 1: Cell Treatment and Chromatin Preparation
This protocol is adapted for studying the effects of a histone methyltransferase inhibitor.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
10% Formaldehyde solution (freshly prepared)
-
1.25 M Glycine
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
-
Sonicator
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat one set of plates with the desired concentration of this compound and another set with an equivalent volume of DMSO (vehicle control).
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
-
Nuclear Lysis and Sonication:
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical and should be performed for each cell type and instrument.
-
After sonication, centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (soluble chromatin) to a new tube. A small aliquot should be saved for analysis of sonication efficiency and as an input control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
Materials:
-
Prepared chromatin from Protocol 1
-
Anti-H3R17me2a antibody (validated for ChIP-seq)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Wash buffers (Low salt, High salt, LiCl wash)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
RNase A
-
Proteinase K
Procedure:
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Remove the beads and add the anti-H3R17me2a antibody or IgG control to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer. Perform each wash for 5-10 minutes at 4°C with rotation.
-
Finally, wash the beads once with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by incubating with elution buffer at 65°C for 30 minutes with shaking.
-
Collect the eluate and add 5 M NaCl to a final concentration of 200 mM.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A for 30 minutes at 37°C, followed by Proteinase K for 2 hours at 45°C.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in a small volume of nuclease-free water.
-
Protocol 3: ChIP-seq Data Analysis Pipeline
A standard ChIP-seq data analysis pipeline is outlined below.
Tools:
-
Quality Control: FastQC
-
Read Alignment: BWA or Bowtie2
-
Peak Calling: MACS2
-
Differential Binding Analysis: DiffBind or MAnorm
-
Motif Analysis: MEME-ChIP
-
Visualization: IGV (Integrative Genomics Viewer)
Procedure:
-
Quality Control: Assess the raw sequencing read quality using FastQC.
-
Read Alignment: Align the quality-filtered reads to the appropriate reference genome using BWA or Bowtie2.
-
Peak Calling: Identify regions of significant enrichment (peaks) for each sample (this compound treated and DMSO control) against their respective input DNA controls using MACS2.
-
Differential Binding Analysis: Use tools like DiffBind to identify statistically significant differences in H3R17me2a peak intensities between the this compound treated and control samples.
-
Peak Annotation and Functional Analysis: Annotate the differential peaks to nearby genes and perform gene ontology (GO) and pathway analysis to understand the biological processes affected by CARM1 inhibition.
-
Motif Analysis: Use MEME-ChIP to identify enriched transcription factor binding motifs within the differential peak regions.
-
Data Visualization: Visualize the aligned reads and called peaks in a genome browser such as IGV to manually inspect regions of interest.
Conclusion
The combination of this compound treatment and ChIP-seq analysis provides a robust framework for dissecting the genome-wide role of CARM1's methyltransferase activity. The protocols and expected outcomes described in this document offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the epigenetic landscape regulated by CARM1. These studies will be invaluable for both basic research and the development of novel therapeutic strategies targeting CARM1 in disease.
References
- 1. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3R17me2a mark recruits human RNA polymerase-associated factor 1 complex to activate transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation at arginine 17 of histone H3 is linked to gene activation | EMBO Reports [link.springer.com]
- 4. Histone H3R17me2a mark recruits human RNA Polymerase-Associated Factor 1 Complex to activate transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Carm1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carm1-IN-4 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage response.[1][2] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.[2][3] this compound has demonstrated significant anti-proliferative effects in colorectal cancer cell lines by inducing apoptosis.[4] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, along with relevant signaling pathways and quantitative data to facilitate its use in research and drug development.
Data Presentation
The following tables summarize the inhibitory activity and anti-proliferative effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CARM1 | 9 |
| PRMT1 | 56 |
Source: MedchemExpress Technical Data Sheet[4]
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Conditions |
| HCT116 | Colorectal Cancer | 3.13 | 72 hours incubation |
Source: MedchemExpress Technical Data Sheet[4]
Signaling Pathways
CARM1 regulates gene expression through the methylation of histone and non-histone proteins. Its inhibition by this compound can impact downstream signaling pathways involved in cell proliferation and survival. One of the key pathways affected is the p53 signaling pathway, which is often activated upon CARM1 inhibition, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides a detailed protocol for a cell viability assay using a common colorimetric method (MTT or similar tetrazolium-based assays like XTT or CCK-8) to evaluate the effect of this compound on the proliferation of cancer cell lines. The following protocol is optimized for the HCT116 colorectal cancer cell line but can be adapted for other adherent cell lines.
Cell Viability Assay Workflow
References
- 1. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apoptosis Assays Using Carm1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation and signal transduction.[1] Emerging evidence highlights CARM1's involvement in the regulation of apoptosis, with its overexpression being implicated in the progression of several diseases, including cancer and osteoarthritis.[2] Inhibition of CARM1 has been shown to induce apoptosis in various cell types, making it an attractive therapeutic target.[3][4] Carm1-IN-4 is a potent and selective small molecule inhibitor of CARM1 enzymatic activity. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in a cellular context.
Mechanism of Action of CARM1 in Apoptosis
CARM1 can influence apoptosis through multiple signaling pathways. In some contexts, CARM1 promotes cell survival by activating pro-survival genes and inhibiting tumor suppressor pathways. For instance, CARM1 has been shown to negatively regulate the p53 signaling pathway.[5] Inhibition of CARM1 can therefore lead to the activation of p53, resulting in cell cycle arrest and apoptosis.[5] Additionally, CARM1 is involved in the regulation of the ERK1/2 signaling pathway, where its inhibition can suppress ERK1/2 activation and subsequently promote chondrocyte apoptosis in osteoarthritis models.[2]
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data from apoptosis assays performed on a cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (Annexin V Assay)
| This compound Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle Control) | 48 | 5.2 ± 1.1 |
| 1 | 48 | 15.8 ± 2.5 |
| 5 | 48 | 35.1 ± 3.8 |
| 10 | 48 | 55.6 ± 4.2 |
| 25 | 48 | 78.3 ± 5.1 |
Table 2: Time-Course of this compound-Induced Apoptosis (Caspase-3 Activity Assay)
| This compound Concentration (µM) | Treatment Time (hours) | Caspase-3 Activity (Fold Change vs. Control) |
| 10 | 0 | 1.0 ± 0.1 |
| 10 | 12 | 2.5 ± 0.3 |
| 10 | 24 | 5.8 ± 0.6 |
| 10 | 48 | 8.2 ± 0.9 |
| 10 | 72 | 6.5 ± 0.7 |
Table 3: Quantification of DNA Fragmentation (TUNEL Assay)
| Treatment | Treatment Time (hours) | Percentage of TUNEL-Positive Nuclei |
| Vehicle Control | 72 | 3.1 ± 0.8 |
| This compound (10 µM) | 72 | 62.4 ± 6.7 |
Experimental Protocols
Herein are detailed protocols for three common apoptosis assays that can be used to evaluate the efficacy of this compound.
Protocol 1: Annexin V Apoptosis Assay by Flow Cytometry
This assay identifies early to late-stage apoptotic cells. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[6][7]
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Also, collect the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific substrate that releases a chromophore upon cleavage by active caspase-3.[8]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric Assay Kit (containing Caspase-3 substrate (DEVD-pNA), 2X Reaction Buffer, and DTT)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a reaction mix containing 50 µL of 2X Reaction Buffer and 0.5 µL of 1M DTT per reaction.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[9][10][11]
Materials:
-
This compound
-
Cell line of interest grown on coverslips or tissue sections
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Treatment: Grow cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash the cells with PBS.
-
Fix with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 5-15 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix TdT enzyme, labeled dUTPs, and reaction buffer).
-
Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Stopping the Reaction: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting and Visualization:
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
Visualizations
References
- 1. CARM1/PRMT4: Making Its Mark beyond Its Function as a Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. CARM1 is heterogeneous in mouse four-cell embryo and important to blastocyst development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CARM1 Inhibitors in the HCT116 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle control.[1][2] Overexpression of CARM1 has been implicated in the progression of numerous cancers, including colorectal cancer, making it an attractive therapeutic target.[1][3]
The HCT116 cell line, derived from a human colorectal carcinoma, is a widely utilized in vitro model in cancer research.[4] These cells exhibit an epithelial morphology and are characterized by a mutation in codon 13 of the KRAS proto-oncogene. HCT116 cells are a valuable tool for studying the efficacy of anticancer drugs and elucidating the underlying molecular mechanisms of cancer.[4]
Mechanism of Action of CARM1 Inhibition in HCT116 Cells
CARM1 functions as a transcriptional coactivator, influencing the expression of genes involved in cell proliferation and survival.[3] In colorectal cancer cells, CARM1 has been shown to positively modulate Wnt/β-catenin signaling, a pathway frequently deregulated in this malignancy.[3] Inhibition of CARM1 in HCT116 cells is expected to disrupt these oncogenic signaling pathways, leading to a reduction in cell viability, induction of apoptosis, and cell cycle arrest.
A recent study demonstrated that inhibition of CARM1 in colorectal cancer cells, including HCT116, can promote ferroptosis, a form of iron-dependent regulated cell death.[5] This is achieved through the regulation of ACSL4, a key enzyme in lipid metabolism.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for the effects of a CARM1 inhibitor on the HCT116 cell line. Please note that this data is based on studies using the CARM1 inhibitor EZM2302 and should be considered as a reference for the expected effects of other CARM1 inhibitors like Carm1-IN-4.
| Parameter | Cell Line | CARM1 Inhibitor | Value | Reference |
| Treatment Concentration | HCT116 | EZM2302 | 10 nM | [5] |
| Effect on Protein Levels | HCT116 | EZM2302 | Decreased ubiquitination of ACSL4 | [5] |
| Effect on Cell Viability | HCT116 | shRNA knockdown of CARM1 | Increased sensitivity to ferroptosis inducers (RSL3) | [5] |
Experimental Protocols
HCT116 Cell Culture
A foundational aspect of reliable and reproducible experiments is proper cell culture technique.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (McCoy's 5A + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 150-400 x g for 8-12 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.[6]
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach (usually within 5-15 minutes). Neutralize the trypsin with 7-8 mL of complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density (e.g., 2 x 10⁴ cells/cm²).[4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (or other CARM1 inhibitor)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of this compound on CARM1 target proteins.
Materials:
-
HCT116 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat HCT116 cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis. Note: CARM1 can form SDS-resistant aggregates, so avoiding boiling and instead incubating at room temperature may be necessary for optimal results.[2][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Treatment: Treat HCT116 cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
HCT116 cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treatment: Treat HCT116 cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Signaling Pathway Diagram
The following diagram illustrates a potential signaling pathway affected by CARM1 inhibition in HCT116 cells, leading to decreased proliferation and increased ferroptosis.
Conclusion
The inhibition of CARM1 presents a promising therapeutic strategy for colorectal cancer. The HCT116 cell line is an excellent model system to investigate the efficacy and mechanism of action of CARM1 inhibitors like this compound. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments to further explore the therapeutic potential of targeting CARM1 in colorectal cancer. It is crucial to establish baseline parameters and optimize experimental conditions for any new CARM1 inhibitor being studied.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Applying Carm1-IN-4 to MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes provide a comprehensive guide for the use of Carm1-IN-4 in MCF-7 human breast cancer cells. Currently, specific quantitative data for the effects of this compound on MCF-7 cells is not publicly available. The provided data on this compound is derived from studies on human colorectal cancer cell lines (HCT116) and should be used as a reference to guide initial experimental design in MCF-7 cells. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration and treatment duration for their specific experimental setup with MCF-7 cells.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] In the context of estrogen receptor-positive (ERα+) breast cancer, such as the MCF-7 cell line, CARM1 plays a significant role as a transcriptional coactivator for ERα, promoting the expression of genes involved in cell cycle progression and proliferation.[1][4] Elevated levels of CARM1 are often associated with more aggressive breast cancers and a poorer prognosis.[5] Consequently, the inhibition of CARM1's methyltransferase activity presents a promising therapeutic strategy for breast cancer.
This compound is a potent inhibitor of CARM1.[6][7][8] These application notes provide detailed protocols for the culture of MCF-7 cells and for conducting key experiments to evaluate the effects of this compound, including cell viability assays, western blotting, and quantitative real-time PCR (qRT-PCR).
Quantitative Data Summary
This compound Activity Data (in Colorectal Cancer Cells)
As a starting point for MCF-7 cell line studies, the following table summarizes the known inhibitory concentrations and cellular effects of this compound in the HCT116 human colorectal cancer cell line.
| Parameter | Value | Cell Line | Reference |
| IC50 (CARM1, enzymatic assay) | 9 nM | - | [6][7][8] |
| IC50 (PRMT1, enzymatic assay) | 56 nM | - | [6][7][8] |
| IC50 (Anti-proliferative) | 3.13 µM | HCT116 | [6] |
Expected Effects of CARM1 Inhibition in MCF-7 Cells (Based on other inhibitors and knockdown studies)
The following table outlines the anticipated effects of CARM1 inhibition in MCF-7 cells based on studies using other CARM1 inhibitors or siRNA-mediated knockdown. These represent potential outcomes to investigate when treating MCF-7 cells with this compound.
| Experimental Readout | Expected Outcome with CARM1 Inhibition | Reference |
| Cell Proliferation | Decreased | [1][4] |
| Cell Cycle Progression | Arrest, particularly at the G1/S transition | [9] |
| Colony Formation | Suppressed | [9] |
| Estrogen-induced Gene Expression | Attenuated | [9][10] |
| Expression of E2F1 | Decreased | [4] |
| Type I Interferon (IFN) and IFN-stimulated Genes (ISGs) | Activated | [10] |
Signaling Pathways and Experimental Workflow
CARM1 Signaling Pathway in ERα-Positive Breast Cancer
Caption: CARM1 signaling in ERα-positive breast cancer.
Experimental Workflow for Evaluating this compound in MCF-7 Cells
Caption: Workflow for this compound evaluation in MCF-7 cells.
Experimental Protocols
MCF-7 Cell Culture
MCF-7 cells are adherent and grow in clusters. It is important to maintain them at sub-confluent levels (30-90%) to ensure consistent proliferation rates.[11]
-
Growth Medium:
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
0.01 mg/mL human recombinant insulin
-
1% Penicillin-Streptomycin
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile 1x Phosphate Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[8]
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[12]
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new flasks at a subculture ratio of 1:3 to 1:6.[6]
-
Change the medium every 2-3 days.[11]
-
Treatment of MCF-7 Cells with this compound
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase and approximately 50-60% confluent at the time of treatment.
-
Treatment:
-
The following day, remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound. To determine the optimal concentration, it is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound as described above and incubate for the desired duration (e.g., 48 or 72 hours).
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-E2F1, anti-Cyclin D1, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression levels of target genes.
-
RNA Extraction:
-
After treating MCF-7 cells in 6-well plates, wash the cells with PBS.
-
Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Mini Kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.
-
-
Real-Time PCR:
-
Set up the real-time PCR reaction in a final volume of 20 µL containing cDNA, forward and reverse primers for the gene of interest (e.g., E2F1, CCND1, TFF1), and SYBR Green PCR Master Mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Note that optimal reference genes should be validated for your specific experimental conditions.
-
Perform the PCR in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The results are expressed as a fold change in the expression of the target gene in treated cells relative to vehicle-treated control cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lysine and arginine methylation of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CARM1 and Paraspeckles Regulate Pre-implantation Mouse Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mmp2 – GLO1 inhibitors for neuropsychiatric [bio-zentrum.com]
Carm1-IN-4: A Potent and Selective Inhibitor for Epigenetic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial epigenetic regulator that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in numerous diseases, particularly in cancer, making it a compelling target for therapeutic intervention and a key subject of epigenetic research. Carm1-IN-4 is a potent and selective small molecule inhibitor of CARM1, serving as a valuable chemical tool to probe the biological functions of this enzyme. These application notes provide detailed information and protocols for the effective use of this compound in laboratory settings.
Mechanism of Action
This compound is a potent inhibitor of CARM1 with a high degree of selectivity. It exerts its function by competing with the substrate for the active site of the CARM1 enzyme, thereby preventing the methylation of its target proteins. This inhibition of methyltransferase activity allows researchers to study the downstream consequences of reduced CARM1 function in various biological contexts.
Data Presentation
Quantitative data for this compound and other representative CARM1 inhibitors are summarized in the tables below for easy comparison.
Table 1: In Vitro Potency of CARM1 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | CARM1 | 9 |
| PRMT1 | 56 | |
| EZM2302 | CARM1 | 6 |
| TP-064 | CARM1 | <10 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| HCT116 | Anti-proliferative | IC50 | 3.13 |
| HCT116 | Apoptosis Induction | Concentration Range | 0.625 - 5 |
| HCT116 | Substrate Methylation Inhibition | Concentration Range | 0.625 - 10 |
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage | Effect |
| BALB/c nude mice | HCT116 xenograft | 10, 25 mg/kg/day (i.p.) | Evident inhibitory effect |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving CARM1 and a typical experimental workflow for characterizing a CARM1 inhibitor like this compound.
Experimental Protocols
1. In Vitro CARM1 Enzymatic Assay (Radiometric)
This protocol is a general guideline for a filter-based radiometric assay to measure the enzymatic activity of CARM1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (or other suitable substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the histone H3 peptide substrate in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding ³H-SAM to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated ³H-SAM.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
2. Cellular Assay for CARM1 Activity (Western Blot)
This protocol describes how to assess the effect of this compound on the methylation of a known CARM1 substrate in a cellular context.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-asymmetric dimethylarginine (aDMA), anti-PABP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) or DMSO for 48 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-aDMA and anti-PABP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the dose-dependent effect of this compound on substrate methylation.[1]
3. Cell Proliferation Assay
This protocol outlines a method to determine the anti-proliferative effect of this compound.
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[1]
Conclusion
This compound is a potent and valuable tool for investigating the diverse roles of CARM1 in epigenetic regulation and disease. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at elucidating the biological functions of CARM1 and exploring its potential as a therapeutic target. As with any chemical probe, it is recommended to use appropriate controls and orthogonal approaches to validate experimental findings.
References
In Vivo Efficacy of CARM1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle control.[1][2] Overexpression of CARM1 has been implicated in the progression of numerous cancers, making it a promising therapeutic target.[3][4] This document provides a detailed overview of the in vivo efficacy of CARM1 inhibitors, with a focus on experimental protocols and data presentation to guide researchers in the preclinical evaluation of these compounds. While the specific compound "Carm1-IN-4" is not extensively documented in publicly available literature, this report consolidates data from studies on other potent and selective CARM1 inhibitors such as iCARM1, EZM2302, and TP-064 to provide a representative understanding of the in vivo potential of targeting CARM1.
Data Presentation
The following tables summarize the in vivo efficacy of various CARM1 inhibitors across different cancer models as reported in preclinical studies.
Table 1: In Vivo Efficacy of iCARM1 in Breast Cancer Xenograft Models
| Animal Model | Cancer Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| BALB/c nude mice | MDA-MB-231 (subcutaneous) | iCARM1 | Not specified | Significant inhibition of tumor size and weight compared to vehicle | [4] |
| BALB/c mice | 4T-1 (allograft) | iCARM1 | Not specified | Not specified | [4] |
Table 2: In Vivo Efficacy of EZM2302 in Hematological Malignancy Xenograft Models
| Animal Model | Cancer Cell Line | Treatment | Dosing Schedule | Key Outcomes | Reference |
| CB-17 SCID Mice | RPMI-8226 (Multiple Myeloma) | EZM2302 (150 and 300 mg/kg, BID, oral) | Treatment initiated at mean tumor size of 120 mm³ | Dose-dependent inhibition of PABP1 and SmB methylation; Tumor growth inhibition | [5] |
| Not specified | Acute Myeloid Leukemia | EZM2302 (oral) | Not specified | Good antitumor efficacy | [3] |
| Not specified | Diffuse Large B-cell Lymphoma (DLBCL) | EZM2302 | Not specified | Slows tumor growth | [3] |
Table 3: In Vivo Efficacy of Other CARM1 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Key Outcomes | Reference |
| TP-064 | Not specified | Multiple Myeloma | Antiproliferative effects | [3] |
| Compound 43 | Not specified | Solid tumors | Good in vivo efficacy | [1][4] |
| Compound 49 | Xenograft model | Acute Myeloid Leukemia | Good antitumor efficacy (oral administration) | [1] |
Signaling Pathways and Mechanism of Action
CARM1 inhibitors exert their anti-tumor effects through the modulation of various signaling pathways. Inhibition of CARM1's methyltransferase activity can lead to the suppression of oncogenic gene expression and the activation of anti-tumor immune responses.
One of the key mechanisms involves the regulation of estrogen receptor alpha (ERα)-target genes in breast cancer. CARM1 acts as a coactivator for ERα, and its inhibition leads to the downregulation of these target genes, thereby suppressing cancer cell growth.[1][4]
Furthermore, CARM1 inhibition has been shown to activate the type I interferon (IFN) signaling pathway.[1] This leads to the upregulation of IFN-stimulated genes (ISGs), which can enhance anti-tumor immunity. The proposed mechanism involves the methylation of BAF155, a subunit of the SWI/SNF chromatin remodeling complex.[1][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CARM1 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[3][4] Dysregulation of CARM1 activity is implicated in the progression of numerous cancers, including breast, prostate, and lung cancer, making it a compelling therapeutic target.[4][5] Small molecule inhibitors of CARM1 have emerged as promising anti-cancer agents, demonstrating efficacy in preclinical xenograft models.[4][6]
This document provides detailed application notes and protocols for the utilization of CARM1 inhibitors, with a focus on a representative compound, referred to here as Carm1-IN-4, in xenograft models. Due to the limited public information on a compound specifically named "this compound," the data and protocols presented are based on well-characterized CARM1 inhibitors such as EZM2302 and TP-064, which serve as instructive examples for preclinical studies.
Mechanism of Action and Signaling Pathways
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are marks associated with transcriptional activation.[1] It also methylates various non-histone proteins, thereby influencing multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.
By inhibiting the methyltransferase activity of CARM1, this compound is expected to downregulate the expression of key oncogenes and disrupt signaling cascades that drive tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of representative CARM1 inhibitors in various cancer xenograft models. This data can serve as a starting point for designing in vivo efficacy studies with novel CARM1 inhibitors like this compound.
Table 1: In Vivo Efficacy of CARM1 Inhibitors in Xenograft Models
| Cancer Type | Xenograft Model | CARM1 Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma | RPMI-8226 | EZM2302 | 37.5 - 300 mg/kg, oral, BID | Dose-dependent | [6] |
| Diffuse Large B-cell Lymphoma | U2932, Toledo | EZM2302 | 150 mg/kg, oral, BID | Significant | |
| Breast Cancer (ERα+) | MCF7 | iCARM1 | Not Specified | Significant | |
| Small Cell Lung Cancer (NFIB-amplified) | Patient-Derived Xenograft (PDX) | CARM1i | Not Specified | Efficacious as monotherapy and in combination | [4] |
Table 2: Pharmacodynamic Effects of CARM1 Inhibitors in Xenograft Models
| Xenograft Model | CARM1 Inhibitor | Dosing | Pharmacodynamic Marker | Observation | Reference |
| RPMI-8226 | EZM2302 | 150 & 300 mg/kg, BID | PABP1me2a, aDMA, SmBme0 in tumor tissue | Robust inhibition observed within 2 days | [6] |
| RPMI-8226 | EZM2302 | 37.5 - 300 mg/kg, BID | PABP1 and SmB methylation in peripheral tissue | Dose-dependent inhibition in liver and lung |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in xenograft models are provided below.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to generate tumor xenografts in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., MCF7, RPMI-8226)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
1 mL syringes with 27-gauge needles
-
Cell culture medium and reagents
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep cells on ice to maintain viability.
-
Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.
-
Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable (typically 2-3 times per week). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound by Oral Gavage
This protocol details the procedure for oral administration of the inhibitor to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Weighing scale
-
Vortex mixer and/or sonicator
-
1 mL syringes
-
20-22 gauge ball-tipped gavage needles
-
Personal protective equipment (PPE)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the mice.
-
Weigh the compound accurately.
-
Prepare the vehicle under sterile conditions.
-
Add the weighed this compound to the vehicle and vortex or sonicate to achieve a uniform suspension or solution. Prepare fresh daily unless stability data indicates otherwise.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 3: Western Blot Analysis of Xenograft Tumor Tissue
This protocol is for assessing protein expression and pharmacodynamic markers in tumor lysates.
Materials:
-
Excised xenograft tumor tissue
-
Liquid nitrogen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Sonicator or tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-PABP1me2a, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Snap-freeze the excised tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold lysis buffer.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 4: Immunohistochemistry (IHC) of Xenograft Tumors
This protocol is for visualizing the localization and expression of proteins within the tumor tissue.
Materials:
-
Excised xenograft tumor tissue
-
10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Biotinylated secondary antibodies and streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Fixation and Processing:
-
Fix the tumor tissue in 10% formalin for 24-48 hours.
-
Dehydrate the tissue through a series of ethanol washes and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody.
-
Incubate with the secondary antibody followed by the streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides using a microscope and quantify the staining if required.
-
Concluding Remarks
The protocols and data presented herein provide a comprehensive framework for the preclinical evaluation of CARM1 inhibitors in xenograft models. While "this compound" remains an uncharacterized designation in the public domain, the principles and methodologies derived from studies with established CARM1 inhibitors offer a robust starting point for in vivo research. Careful experimental design, adherence to detailed protocols, and appropriate selection of pharmacodynamic endpoints are critical for generating high-quality, reproducible data to advance the development of novel cancer therapeutics targeting CARM1.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Carm1-IN-4 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Carm1-IN-4 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
Recent data indicates that this compound demonstrates considerable stability in a mitochondrial environment, with a measured half-life of 217 minutes in mouse mitochondria[1]. However, it is important to note that a related compound, Carm1-IN-1, is known to be unstable in solutions, and it is recommended to use freshly prepared solutions of this predecessor compound. Given this, it is prudent to handle this compound solutions with care and consider its potential for degradation in various experimental buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds of this nature. For the related compound, Carm1-IN-1 hydrochloride, a high concentration stock solution can be prepared in DMSO (e.g., 250 mg/mL). From this high-concentration stock, working solutions can be prepared by diluting into the appropriate aqueous experimental medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: My this compound solution has changed color. What should I do?
A change in the color of your solution can be an indicator of chemical degradation or oxidation. This may be triggered by factors such as exposure to light, air, or impurities in the solvent. It is strongly advised to discard the solution and prepare a fresh one. To minimize degradation, always store stock solutions in amber vials or protect them from light.
Q4: I am observing precipitation when I thaw my frozen stock solution. How can this be prevented?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, consider the following:
-
Storage Concentration: Storing the compound at an excessively high concentration can increase the likelihood of precipitation. If possible, store stock solutions at a slightly lower concentration.
-
Thawing Procedure: Thaw your stock solution slowly at room temperature and ensure it is vortexed thoroughly to redissolve the compound completely before use.
-
Freeze-Thaw Cycles: Avoid subjecting your stock solution to repeated freeze-thaw cycles, as this can promote both precipitation and degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | Degradation of this compound in the working solution. | Prepare fresh working solutions immediately before each experiment. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. |
| Inaccurate concentration due to incomplete dissolution. | Ensure the stock solution is fully dissolved by vortexing and, if necessary, gentle warming (if the compound is heat-stable). | |
| Precipitation in aqueous working solution | The aqueous solubility of this compound is exceeded. | Lower the final concentration of this compound in the aqueous buffer. Consider using a co-solvent system if compatible with your experimental setup. |
| The pH of the buffer affects solubility. | If this compound has ionizable groups, test its solubility in buffers with slightly different pH values to find the optimal range for solubility. | |
| High background signal in fluorescence-based assays | Autofluorescence of this compound. | Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths to determine its contribution to the signal. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader (optional)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer. This will result in a range of final this compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Visual Inspection: Carefully inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): To quantify precipitation, measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Kinetic Solubility: The highest concentration that remains clear and free of visible precipitate is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Chemical Stability Assessment of this compound by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solution for stability testing (e.g., cell culture medium, PBS)
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer at the final working concentration.
-
Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent to precipitate proteins and halt degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This serves as your baseline measurement.
-
-
Incubate Sample: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO₂).
-
Prepare Time-Point Samples: At predetermined time points (e.g., 1, 4, 8, 24 hours), collect aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis: Analyze all samples by HPLC.
-
Data Analysis: Compare the peak area of the this compound parent compound at each time point to the peak area at T=0. The percentage of remaining compound can be calculated to determine its stability over time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CARM1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Carm1-IN-4 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Carm1-IN-4. Given the current absence of published in vivo studies specifically for this compound, this guide offers a data-driven approach based on its in vitro profile and comparative in vivo data from other potent CARM1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[1] By inhibiting the methyltransferase activity of CARM1, this compound can prevent the methylation of downstream targets, leading to the induction of apoptosis and anti-proliferative effects in cancer cells.[2] In vitro studies have shown that this compound has an IC50 of 9 nM for CARM1.
Q2: Are there any published in vivo studies for this compound?
A2: As of the latest literature review, there are no published in vivo studies specifically utilizing this compound. Therefore, direct dosage recommendations are not available. This guide provides strategies for determining an optimal in vivo dose based on its in vitro potency and data from structurally or functionally similar CARM1 inhibitors.
Q3: How can I determine a starting dose for my in vivo experiments with this compound?
A3: A common starting point for in vivo studies is to extrapolate from in vitro data. Given this compound's nanomolar IC50, a tiered approach is recommended:
-
In Vitro to In Vivo Extrapolation (IVIVE): While complex, IVIVE models can provide a theoretical starting dose range.
-
Bridging from Surrogate Inhibitors: Analyze the dosage and administration protocols of other CARM1 inhibitors with published in vivo data, such as EZM2302 and iCARM1 (see tables below).
-
Dose Range Finding (DRF) Study: Conduct a pilot study in a small cohort of animals using a wide range of doses to determine the maximum tolerated dose (MTD) and to observe any preliminary signs of efficacy.
Q4: What is the role of CARM1 in signaling pathways?
A4: CARM1 is a key transcriptional coactivator that functions by methylating arginine residues on histone (e.g., H3R17, H3R26) and non-histone proteins. This enzymatic activity is crucial for the regulation of gene expression. CARM1 is involved in multiple signaling pathways, including the p53 pathway, and has been implicated in cancer progression, cell cycle regulation, and DNA damage response.[1][2][3]
Troubleshooting Guide
Issue 1: Poor solubility of this compound for in vivo administration.
-
Possible Cause: The physicochemical properties of this compound may lead to low aqueous solubility.
-
Troubleshooting Steps:
-
Vehicle Optimization: Test a panel of biocompatible vehicles. For compounds with low water solubility, consider using formulations such as:
-
A suspension in 0.5% methylcellulose or 1% carboxymethylcellulose (CMC).
-
A solution in a mixture of solvents like DMSO and PEG300, further diluted in saline or water. Ensure the final DMSO concentration is below 5-10% to minimize toxicity.
-
For intraperitoneal injections, oil-based vehicles like corn oil can be considered.
-
-
Formulation Development: If simple vehicles are insufficient, more advanced formulations like lipid-based nanoparticles or cyclodextrin complexes may be necessary.
-
Issue 2: Lack of in vivo efficacy at the initial doses tested.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the plasma and tumor concentrations of this compound after administration. This will help determine if the compound is being absorbed and reaching the target tissue at effective concentrations.
-
Dose Escalation: If the compound is well-tolerated, consider a dose escalation study.
-
Modify Dosing Regimen: Increase the frequency of administration (e.g., from once daily to twice daily) to maintain therapeutic concentrations.
-
-
-
Possible Cause 2: Rapid metabolism or clearance.
-
Troubleshooting Steps:
-
Metabolic Stability Assessment: If not already done, assess the in vitro metabolic stability of this compound in liver microsomes from the animal species being used.
-
Pharmacodynamic (PD) Analysis: Measure the extent and duration of CARM1 inhibition in tumor or surrogate tissues after dosing. This can be done by assessing the methylation status of a known CARM1 substrate, such as PABP1.
-
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Possible Cause: The administered dose is above the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to a level that is well-tolerated.
-
Refine Dosing Schedule: Decrease the frequency of administration or switch to a different route that may have a better toxicity profile.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered clinical pathology parameters.
-
-
Quantitative Data Summary
The following tables summarize the in vitro data for this compound and the in vivo data for other relevant CARM1 inhibitors.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (CARM1) | 9 nM | N/A | [2] |
| IC50 (PRMT1) | 56 nM | N/A | [2] |
| Anti-proliferative IC50 | 3.13 µM | HCT116 (colorectal cancer) | [2] |
Table 2: In Vivo Dosing of CARM1 Inhibitor EZM2302
| Animal Model | Dose | Route | Vehicle | Dosing Schedule | Outcome | Reference |
| Multiple Myeloma Xenograft (Mouse) | 150 mg/kg | Oral | 0.5% Methylcellulose | Twice Daily | Tumor Growth Inhibition | [4] |
| Multiple Myeloma Xenograft (Mouse) | 300 mg/kg | Oral | 0.5% Methylcellulose | Twice Daily | Tumor Growth Inhibition | [4] |
| DLBCL Xenograft (Mouse) | 150 mg/kg | Intraperitoneal | 0.5% Methylcellulose | Twice Daily | Tumor Growth Inhibition | [5] |
| Colorectal Cancer Xenograft (Mouse) | 150 mg/kg | Oral | Not Specified | Every 3 Days | Enhanced Immunotherapy | [6] |
Table 3: In Vivo Dosing of CARM1 Inhibitor iCARM1
| Animal Model | Dose | Route | Vehicle | Dosing Schedule | Outcome | Reference |
| Breast Cancer Xenograft (Mouse) | 25 mg/kg | Intraperitoneal | Normal Saline | Every Other Day | Tumor Growth Inhibition | |
| Breast Cancer Xenograft (Mouse) | 50 mg/kg | Intraperitoneal | Normal Saline | Every Other Day | Tumor Growth Inhibition |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a CARM1 Inhibitor in a Mouse Xenograft Model (Based on EZM2302 Studies)
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line and Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., RPMI-8226 for multiple myeloma) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Compound Preparation:
-
Prepare a suspension of the CARM1 inhibitor (e.g., EZM2302) in a vehicle of 0.5% (w/v) methylcellulose in sterile water.
-
Sonnicate the suspension to ensure homogeneity.
-
-
Administration:
-
Administer the compound orally via gavage at the desired dose (e.g., 150 mg/kg) twice daily.
-
The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volumes and body weights every 2-3 days.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 21 days).
-
Tissue Collection: Collect tumors and other relevant organs for pharmacodynamic and histological analysis.
Protocol 2: In Vivo Efficacy Study of a CARM1 Inhibitor in a Mouse Xenograft Model (Based on iCARM1 Studies)
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line and Implantation: Subcutaneously inject 5 x 10^6 breast cancer cells (e.g., MCF7) into the right flank.
-
Tumor Growth Monitoring: As described in Protocol 1.
-
Randomization: As described in Protocol 1.
-
Compound Preparation:
-
Dissolve the CARM1 inhibitor (e.g., iCARM1) in sterile normal saline.
-
-
Administration:
-
Administer the compound via intraperitoneal injection at the desired dose (e.g., 25 or 50 mg/kg) every other day.
-
The control group receives vehicle only.
-
-
Monitoring and Endpoint: As described in Protocol 1.
Visualizations
Caption: Overview of the CARM1 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for determining the optimal in vivo dosage of this compound.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK-ERK/CARM1 Signaling Pathways Affect Autophagy of Hepatic Cells in Samples of Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPK-ERK/CARM1 Signaling Pathways Affect Autophagy of Hepatic Cells in Samples of Liver Cancer Patients [frontiersin.org]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Carm1-IN-4 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of Carm1-IN-4, a hypothetical inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: What are the initial signs that I might be observing off-target effects with this compound in my cell-based assays?
A2: Several signs can indicate potential off-target effects:
-
Inconsistent results with other CARM1 inhibitors: Using a structurally different CARM1 inhibitor results in a different or no observable phenotype.[2]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when CARM1 expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]
-
Unusual dose-response curve: The dose-response curve for the observed phenotype is significantly different from the biochemical IC50 curve for CARM1 inhibition.
-
Cellular toxicity at effective concentrations: Significant cell death or other toxic effects are observed at concentrations required to achieve the desired on-target effect.[1]
Q3: What general strategies can I employ to proactively minimize this compound off-target effects in my experimental design?
A3: A multi-pronged approach is recommended to minimize off-target effects:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Employ control compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal validation: Confirm key findings using alternative methods to inhibit CARM1 function, such as genetic knockdown (siRNA, shRNA) or knockout (CRISPR-Cas9).[2] This helps to ensure the observed phenotype is a direct result of CARM1 inhibition.
-
Use multiple, structurally distinct inhibitors: If available, comparing the effects of this compound with other selective CARM1 inhibitors can help distinguish on-target from off-target effects.[2]
Troubleshooting Guide
Issue: Inconsistent results between different cell lines treated with this compound.
Possible Cause: The expression levels of CARM1 or potential off-target proteins may vary between different cell lines.[1]
Troubleshooting Steps:
-
Confirm CARM1 expression: Verify the expression levels of CARM1 in all cell lines used via Western Blot or qPCR.[1]
-
Characterize off-target expression (if known): If specific off-targets of this compound have been identified, check their expression levels in your cell lines.
-
Dose-response experiments: Perform dose-response experiments in each cell line to determine the optimal concentration of this compound.[2]
Issue: The observed phenotype with this compound does not match the expected outcome based on known CARM1 function.
Possible Cause: The observed phenotype may be a result of this compound binding to one or more off-target proteins.
Troubleshooting Steps:
-
Perform a washout experiment: Remove this compound from the cell culture medium and observe if the phenotype is reversible. On-target effects of reversible inhibitors are often reversible, while some off-target effects may not be.
-
Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to CARM1 in intact cells.[1][3] A lack of thermal stabilization of CARM1 upon inhibitor treatment might suggest the observed effects are not due to direct target engagement.
-
Genetic Validation: Use CRISPR-Cas9 to knockout the CARM1 gene.[2] If the phenotype persists in the knockout cells upon treatment with this compound, it is highly likely due to an off-target effect.
Quantitative Data Summary
To aid in experimental design, the following table summarizes hypothetical characteristics of this compound alongside known data for other CARM1 inhibitors for comparative purposes.
| Inhibitor | Target | IC50 (in vitro) | Cell-based Potency | Selectivity Notes | Reference |
| This compound (Hypothetical) | CARM1 | ~15 nM | ~100 nM | High selectivity against other PRMTs is desired. Kinome profiling is recommended to assess kinase off-targets. | N/A |
| EZM2302 | CARM1 | N/A | Decreased ADMA-marked substrates | Minimal effect on nuclear histone methylation marks (H3R17me2a, H3R26me2a).[4] | [4][5] |
| TP-064 | CARM1 | N/A | Reduced H3R17me2a levels | Markedly reduces nuclear histone methylation marks.[4] | [4] |
| DC_C66 | CARM1 | 1.8 µM | Antiproliferative activity | Selective against PRMT1, PRMT6, and PRMT5.[6] | [6] |
Key Experimental Protocols
1. Biochemical Assay for CARM1 Activity
This protocol is adapted from established methods to measure the enzymatic activity of CARM1 and the inhibitory potential of this compound.[7][8]
-
Objective: To determine the in vitro IC50 value of this compound for CARM1.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant CARM1 enzyme (e.g., 286 nM), a peptide substrate (e.g., PABP1-derived peptide at 12 µM), and the methyl donor S-adenosyl-L-methionine (AdoMet) (e.g., 10 µM) in an appropriate assay buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).[7]
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a defined period (e.g., 15 minutes at room temperature).[8]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate and AdoMet mixture. Incubate for a set time (e.g., 2 hours at room temperature).[7]
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid).[7]
-
Detection: Analyze the extent of substrate methylation using a suitable detection method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly measure the methylated peptide product.[7][8]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to CARM1 in a cellular context.[1][3]
-
Objective: To confirm target engagement of this compound with CARM1 in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specific time.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Analysis: Analyze the amount of soluble CARM1 in the supernatant at each temperature point by Western Blot.
-
Data Analysis: Binding of this compound is expected to stabilize CARM1, leading to a higher melting temperature (Tm). Plot the amount of soluble CARM1 as a function of temperature to determine the Tm shift.[2]
-
3. Genetic Validation using CRISPR-Cas9 Knockout
This protocol provides a framework for validating that the observed phenotype is on-target.[2]
-
Objective: To determine if the genetic removal of CARM1 recapitulates the phenotype observed with this compound.
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the CARM1 gene into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. If the plasmid contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
-
Knockout Validation: Screen the clones for CARM1 knockout by Western Blot and sequencing of the targeted genomic locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting CARM1 western blot aggregation
Welcome to the technical support center for CARM1 western blotting. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with detecting CARM1 via western blot, with a specific focus on overcoming protein aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my CARM1 protein running at a higher molecular weight or getting stuck in the wells of my gel?
A1: CARM1 has an intrinsic tendency to form SDS-resistant aggregates, which can prevent it from migrating properly through the SDS-PAGE gel.[1][2][3][4] This aggregation is often induced by standard sample preparation procedures, particularly heating the samples at high temperatures (e.g., 95-100°C).[1][4] The aggregates can be very large, sometimes barely entering the stacking gel.[4]
Q2: What are the main factors that cause CARM1 to aggregate?
A2: The primary factors contributing to CARM1 aggregation during western blot sample preparation are:
-
Heat Denaturation: Heating samples at 95°C is a major driver of CARM1 aggregation.[1][4]
-
CARM1 Concentration: Higher concentrations of CARM1 in the lysate can increase the likelihood of aggregation.[3][4]
-
Intrinsic Properties: CARM1 possesses biochemical properties that make it prone to aggregation, even in the absence of other proteins.[1][4] It is speculated that the unstructured C-terminal domain may play a role in this.[1][4]
-
Reducing Agents: The presence of DTT in the loading buffer has also been identified as a factor that can contribute to aggregation.[4]
Q3: Can I prevent CARM1 aggregation by changing my sample preparation method?
A3: Yes, modifying your sample preparation is the most effective way to prevent CARM1 aggregation. The key is to avoid heat denaturation. Instead of boiling your samples, try incubating them at room temperature before loading them onto the gel.[1][4] Alternative, gentler heating methods, such as incubating at 70°C for 10-20 minutes or 37°C for 30-60 minutes, may also reduce aggregation for some proteins.[5]
Q4: Are there any specific buffer modifications that can help reduce CARM1 aggregation?
A4: Yes, adjusting your sample buffer composition can be beneficial. One study suggests using an adapted sample buffer with a higher concentration of SDS and avoiding DTT to mediate the interactions that cause aggregation.[4] For hydrophobic proteins prone to aggregation, adding 4-8M urea to your lysis solution may also help.[6]
Q5: My protein ladder runs fine, but my CARM1 samples are smeared. What does this indicate?
A5: If the ladder is sharp, the issue is likely specific to your sample preparation.[7] For CARM1, this smearing is a classic sign of aggregation. The aggregates form a continuous range of sizes, leading to a smear rather than a distinct band. It could also indicate protein degradation, so using fresh samples and protease inhibitors is always recommended.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving CARM1 western blot aggregation and related issues.
| Problem | Potential Cause | Recommended Solution |
| Band at a very high molecular weight or stuck in the well | CARM1 aggregation due to heat. | Avoid boiling the sample. Incubate at room temperature for 10-30 minutes in loading buffer before loading.[1][4] |
| High concentration of CARM1. | Reduce the amount of total protein loaded per lane. Try a range from 10-30 µg.[9] | |
| Smeared bands in the CARM1 lane | Incomplete denaturation or aggregation. | Use a fresh sample buffer. Ensure adequate mixing. Consider the no-heat protocol mentioned above.[7] |
| Sample overloading. | Load less protein per well to avoid saturating the gel.[7][10] | |
| High salt concentration in the sample. | Desalt your sample using dialysis or a desalting column before adding sample buffer.[7][9] | |
| Weak or no CARM1 signal | Aggregated protein is not transferring efficiently. | Resolve the aggregation issue first, as this will improve transfer. |
| Low antibody concentration. | Optimize the primary antibody concentration. A common starting dilution for CARM1 antibodies is 1:1000.[1][4] | |
| Inefficient transfer. | Ensure proper gel and membrane contact. For larger proteins, a wet transfer is often more efficient than a semi-dry transfer.[11] | |
| Multiple bands | Non-specific antibody binding. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[8][9] |
| Protein degradation. | Use fresh samples and always include protease inhibitors in your lysis buffer.[8][12] |
Experimental Protocols
Modified Western Blot Protocol for CARM1 (Aggregation-Resistant)
This protocol is adapted to minimize CARM1 aggregation.
-
Sample Preparation (Lysis):
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Perform lysis on ice or at 4°C to minimize protein degradation.[5]
-
If the protein is nuclear or DNA-binding, sonicate the lysate to ensure complete release.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Sample Denaturation (No-Heat Protocol):
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer overnight at 4°C is recommended for optimal efficiency.[11]
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against CARM1 (e.g., from Cell Signaling Technologies, Cat# 3379S, at a 1:1000 dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative Data Summary
| Parameter | Standard Protocol | Recommended for CARM1 | Reference |
| Sample Heating | 95°C for 5-10 min | Room temperature for 10-30 min | [1][4] |
| Protein Load | 20-50 µg | 15-35 µg | [1][9] |
| Primary Antibody Dilution | Varies | 1:1000 (e.g., CST #3379S) | [1][4] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | 1:5,000 - 1:20,000 | [5] |
| Sample Buffer | Standard Laemmli (with DTT) | Adapted buffer (higher SDS, no DTT) | [1][4] |
Visual Guides
CARM1 Western Blot Troubleshooting Workflow
References
- 1. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. goldbio.com [goldbio.com]
- 7. BiochemSphere [biochemicalsci.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Smeared protein gels [ruf.rice.edu]
- 11. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
Preventing protein aggregation in CARM1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation in experiments involving Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Frequently Asked Questions (FAQs)
Q1: What is CARM1 and why is it prone to aggregation?
A1: Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is an enzyme that plays a crucial role in transcriptional regulation by methylating arginine residues on histone and non-histone proteins.[1][2] CARM1 is known to be intrinsically prone to aggregation, a tendency that can be exacerbated by experimental conditions such as high protein concentration, heat denaturation, and the presence of certain reducing agents like dithiothreitol (DTT).[3][4] The unstructured C-terminal domain of CARM1 is thought to contribute to its instability and propensity to aggregate.[5]
Q2: What are the common signs of CARM1 protein aggregation?
A2: CARM1 aggregation can manifest in several ways, including visible precipitation in the protein solution, a loss of enzymatic activity, or the appearance of high molecular weight smears or bands that fail to enter the resolving gel in SDS-PAGE analysis.[3][6] During size exclusion chromatography, aggregates may appear as peaks in the void volume.
Q3: Can I heat my CARM1 samples before loading them on an SDS-PAGE gel?
A3: It is strongly advised to avoid heating CARM1 samples.[3][4] Heat denaturation is a major driver of CARM1 aggregation, leading to the formation of SDS-resistant aggregates that will not migrate properly through the gel, resulting in inaccurate quantification and western blot results.[3][7]
Q4: Is DTT a suitable reducing agent for CARM1 experiments?
A4: Surprisingly, studies have shown that DTT can promote the aggregation of CARM1.[3] Therefore, it is recommended to omit DTT from sample buffers for SDS-PAGE and to consider alternative reducing agents or strategies if disulfide bond reduction is necessary for other applications.
Troubleshooting Guides
Issue 1: CARM1 is precipitating out of solution during purification.
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Purify CARM1 at a lower concentration. Increase the volume of lysis and chromatography buffers.[6] | High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation. |
| Suboptimal Buffer Conditions (pH, Salt) | Perform a buffer screen to identify the optimal pH and salt concentration for CARM1 solubility. Buffers such as PBS or HEPES are common starting points.[5][6] | The net charge of a protein is influenced by the pH of the buffer. At its isoelectric point (pI), a protein has no net charge and is often least soluble. Adjusting the pH away from the pI can increase solubility. Salt concentration affects electrostatic interactions; both too low and too high salt can promote aggregation. |
| Temperature Instability | Perform all purification steps at 4°C. Avoid repeated freeze-thaw cycles.[6] | Lower temperatures generally slow down aggregation kinetics. |
| Lack of Stabilizing Agents | Add stabilizing agents to the purification buffers. See Table 1 for a list of common additives. | Additives can help to stabilize the native conformation of the protein and prevent aggregation. |
Issue 2: CARM1 appears as a high molecular weight smear on a Western Blot.
| Potential Cause | Troubleshooting Step | Rationale |
| Heat-Induced Aggregation | Do not boil the samples before loading. Incubate at room temperature in sample buffer instead.[3][4] | Heating causes irreversible aggregation of CARM1 into SDS-resistant forms. |
| DTT-Induced Aggregation | Prepare a sample buffer without DTT.[3] | DTT has been shown to promote CARM1 aggregation. |
| Insufficient SDS Concentration | Increase the SDS concentration in the sample buffer to 6%.[3] | Higher concentrations of SDS can help to solubilize hydrophobic regions and prevent aggregation driven by these interactions. |
| High Protein Concentration in Sample | Load a smaller amount of total protein on the gel.[3] | CARM1 aggregation is concentration-dependent. |
Data Summary: Common Anti-Aggregation Additives
Table 1: General Protein Stabilizing Agents
The following table summarizes common additives used to prevent protein aggregation. While quantitative data for CARM1 is limited, these are effective for a wide range of proteins and can be tested in a screening approach to find the optimal conditions for your CARM1 construct.
| Additive | Typical Concentration | Mechanism of Action | Notes for CARM1 |
| Glycerol | 5-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[6] | A common component in protein storage buffers. |
| Sucrose/Trehalose | 0.25-1 M | Excluded from the protein surface, which favors the compact, native state.[8] | Trehalose and Mannitol are components of a commercially available recombinant CARM1 storage buffer.[9] |
| Arginine & Glutamate | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and charged regions on the protein surface.[10] | Can be particularly effective when used in combination. |
| Non-denaturing Detergents (e.g., Tween-20, Triton X-100) | 0.01-1% (v/v) | Solubilize proteins by interacting with hydrophobic surfaces, preventing protein-protein aggregation. | Can be included in lysis and wash buffers during purification.[11] |
| Sodium Chloride (NaCl) | 50-500 mM | Modulates electrostatic interactions. The optimal concentration is protein-dependent.[12] | Needs to be optimized for CARM1. |
| Urea (low concentrations) | 0.5-2 M | Can help to solubilize misfolded proteins and prevent aggregation.[5] | A 1 M urea wash was used in a published CARM1 purification protocol to remove interacting proteins.[5] |
Experimental Protocols
Protocol 1: Adapted Sample Preparation for Western Blotting of CARM1
This protocol is adapted from studies demonstrating improved CARM1 detection by avoiding heat and DTT, and increasing SDS concentration.[3]
-
Prepare Adapted 4x Sample Buffer:
-
200 mM Tris-HCl, pH 6.8
-
24% (w/v) SDS
-
40% (w/v) glycerol
-
0.1% (w/v) bromophenol blue
-
Note: This buffer does not contain DTT.
-
-
Sample Preparation:
-
To 15 µL of your protein lysate, add 5 µL of the 4x adapted sample buffer.
-
Vortex briefly to mix.
-
Incubate the samples at room temperature for 10 minutes. Do not heat the samples.
-
Proceed with loading the samples onto your SDS-PAGE gel.
-
Protocol 2: General Purification of Recombinant CARM1 using HaloTag Technology
This protocol is a summary of a published method for purifying full-length, soluble CARM1 from mammalian cells, which can be challenging due to aggregation when expressed in E. coli.[5][13]
-
Cell Lysis:
-
Harvest transiently transfected HEK293T cells expressing HaloTag-CARM1.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5% NP-40) supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Add HaloLink resin to the cleared lysate and incubate with gentle rotation at 4°C for at least 2 hours to allow for covalent binding of the HaloTag-CARM1 to the resin.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Perform a stringent wash with lysis buffer containing 1 M urea to remove tightly interacting proteins.[5]
-
Wash the resin again with lysis buffer to remove residual urea.
-
-
Elution:
-
Elute the CARM1 protein by proteolytic cleavage of the tag (e.g., using TEV protease if a TEV cleavage site is present between the HaloTag and CARM1).
-
Incubate the resin with the protease in a suitable buffer at 4°C overnight.
-
Collect the supernatant containing the purified CARM1.
-
-
Storage:
-
For long-term storage, dialyze the purified CARM1 into a suitable storage buffer (e.g., PBS pH 7.4, 50% glycerol, 1 mM EDTA) and store at -80°C. A commercially available lyophilized CARM1 is stored in PBS pH 7.4, 0.02% NLS, 1 mM EDTA, 4% Trehalose, and 1% Mannitol.[9]
-
Visualizations
Caption: Troubleshooting workflow for preventing CARM1 aggregation during purification.
Caption: Simplified signaling pathway of CARM1 in steroid hormone receptor-mediated transcription.
References
- 1. Control of CBP co-activating activity by arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between CARM1 methylation and CBP acetylation on histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of full-length mouse CARM1 from transiently transfected HEK293T cells using HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling within a Coactivator Complex: Methylation of SRC-3/AIB1 Is a Molecular Switch for Complex Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What does Estrogen Receptor Regulation by CARM1 Pathway mean? Definition, meaning and sense [tititudorancea.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression and purification of full-length mouse CARM1 from transiently transfected HEK293T cells using HaloTag technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Carm1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Carm1-IN-4, a potent CARM1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). It functions by binding to CARM1 and inhibiting its methyltransferase activity. This prevents the methylation of both histone and non-histone protein substrates, which can lead to the induction of apoptosis and anti-proliferative effects in cancer cell lines.[1]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been reported to have an IC50 of 9 nM for CARM1 and 56 nM for PRMT1, indicating high potency.[1] In cell-based assays, it has shown anti-proliferative activity with an IC50 of 3.13 μM in HCT116 colorectal cancer cells.[1]
Q3: What are the known downstream effects of CARM1 inhibition by this compound?
A3: Inhibition of CARM1 by this compound leads to a reduction in the asymmetric dimethylation of its substrates, such as Poly(A)-Binding Protein 1 (PABP1).[1] This can result in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in vivo.[1][2]
Troubleshooting Guide for Unexpected Results
Issue 1: Unexpected Upregulation of Certain Genes
Question: I treated my cells with this compound and observed an unexpected increase in the expression of some genes. I expected a general downregulation of transcription. Why is this happening?
Possible Causes and Solutions:
-
Dual Role of CARM1 in Transcription: CARM1 can act as both a transcriptional coactivator and a corepressor, depending on the cellular context and the specific gene promoters. By inhibiting CARM1, you may be relieving its repressive function on certain genes, leading to their upregulation.
-
Alternative Splicing Regulation: CARM1 is involved in the regulation of alternative splicing.[3][4][5][6][7] Inhibition of CARM1 could alter the splicing patterns of transcription factors or other regulatory proteins, indirectly leading to the activation of specific genes. It is known that different isoforms of CARM1 can have distinct effects on splice site selection.[5][6]
-
Off-Target Effects: While this compound is a potent CARM1 inhibitor, the possibility of off-target effects on other methyltransferases or signaling pathways cannot be entirely ruled out.
Recommended Troubleshooting Steps:
-
Verify Target Engagement: Confirm that this compound is inhibiting CARM1 activity in your experimental system. This can be done by Western blot analysis of a known CARM1 substrate, such as asymmetrically dimethylated PABP1.[1]
-
Analyze Splicing Isoforms: If you suspect changes in alternative splicing, perform RT-qPCR or RNA-sequencing to analyze the expression of different splice variants of your genes of interest.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected gene upregulation is dose-dependent. This can help distinguish between on-target and off-target effects.
-
Use a Structurally Different CARM1 Inhibitor: To confirm that the observed effect is due to CARM1 inhibition, consider using another CARM1 inhibitor with a different chemical scaffold, such as EZM2302 or TP-064.[2][8]
Issue 2: No Effect or Reduced Efficacy on Autophagy
Question: I expected this compound to modulate autophagy in my cells, but I'm not observing any significant changes in LC3 lipidation or autophagosome formation. What could be the reason?
Possible Causes and Solutions:
-
Inhibitor-Specific Effects: Different CARM1 inhibitors can have distinct effects on downstream pathways. For example, a study comparing TP-064 and EZM2302 found that TP-064 suppressed the transcription of autophagy-related genes, while EZM2302 had a minimal effect on these genes.[8] It is possible that this compound's primary effects are not on the autophagy pathway in your specific cell type or experimental conditions.
-
Cellular Context: The role of CARM1 in autophagy can be context-dependent, varying with cell type and the specific stimulus used to induce autophagy.[9][10][11]
-
Experimental Timeline: The effects of CARM1 inhibition on autophagy may be time-dependent. It's possible that the time points you have examined are not optimal for observing changes in autophagic flux.
Recommended Troubleshooting Steps:
-
Compare with Other Inhibitors: If possible, compare the effects of this compound with other CARM1 inhibitors like TP-064, which has been shown to impact autophagy.[8]
-
Time-Course Experiment: Conduct a time-course experiment to analyze autophagy markers at different time points after this compound treatment.
-
Use Positive and Negative Controls: Ensure your autophagy assay is working correctly by including known inducers (e.g., starvation, rapamycin) and inhibitors (e.g., bafilomycin A1) of autophagy.
-
Assess Different Autophagy Markers: In addition to LC3 lipidation, examine other markers of autophagy such as p62/SQSTM1 degradation and the formation of autophagic vesicles by electron microscopy.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Question: this compound showed potent anti-proliferative effects in my cell culture experiments, but the in vivo efficacy in my mouse model is lower than expected. What could explain this discrepancy?
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The in vivo efficacy of any compound is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While this compound has shown some in vivo activity, its specific ADME profile in your model system may be a limiting factor.[1]
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient availability, and interactions with stromal and immune cells can influence the response to CARM1 inhibition.
-
Compensatory Mechanisms: In an in vivo setting, compensatory signaling pathways may be activated in response to prolonged CARM1 inhibition, leading to acquired resistance.
Recommended Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue of your animal model over time.
-
Optimize Dosing Regimen: Experiment with different dosing schedules and routes of administration to optimize drug exposure in the tumor.
-
Immunohistochemical Analysis: Analyze tumor samples from treated animals to confirm target engagement (e.g., reduced methylation of CARM1 substrates) and to assess downstream effects on proliferation (e.g., Ki-67 staining) and apoptosis (e.g., cleaved caspase-3 staining).
-
Combination Therapy: Consider combining this compound with other therapeutic agents that target parallel or downstream pathways to enhance anti-tumor efficacy.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (CARM1) | 9 nM | N/A (Biochemical) | [1] |
| IC50 (PRMT1) | 56 nM | N/A (Biochemical) | [1] |
| Anti-proliferative IC50 | 3.13 μM | HCT116 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Outcome | Reference |
| HCT116 Xenograft | 10, 25 mg/kg/day; ip; for 12 days | Evident inhibitory effect on tumor growth | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of CARM1 Substrate Methylation
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the asymmetrically dimethylated form of a known CARM1 substrate (e.g., anti-aDMA-PABP1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-PABP1) and a loading control (e.g., anti-β-actin or anti-GAPDH) for normalization.
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Simplified CARM1 signaling pathway in the nucleus.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 automethylation is controlled at the level of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automethylation of CARM1 allows coupling of transcription and mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coactivator-associated arginine methyltransferase 1, CARM1, affects pre-mRNA splicing in an isoform-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The arginine methyltransferase CARM1 regulates the coupling of transcription and mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CARM1 drives mitophagy and autophagy flux during fasting-induced skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CARM1 drives mitophagy and autophagy flux during fasting-induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carm1-IN-4
Welcome to the technical support center for Carm1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2] CARM1 is an enzyme that plays a crucial role in gene regulation by methylating histone and non-histone proteins.[3][4] This post-translational modification influences a variety of cellular processes, including transcriptional activation, RNA processing, and cell cycle control.[2][4] By inhibiting the methyltransferase activity of CARM1, this compound can modulate these processes, making it a valuable tool for cancer research.[2][5]
Q2: We are observing reduced efficacy of this compound in our long-term cell culture experiments. What could be the cause?
Reduced efficacy over time may indicate the development of acquired resistance. Potential mechanisms include:
-
Upregulation of CARM1 expression: Cells may compensate for the inhibitor by increasing the expression of the CARM1 protein.
-
Mutations in the CARM1 gene: Alterations in the drug-binding site of CARM1 could reduce the affinity of this compound.
-
Activation of bypass signaling pathways: Cells might activate alternative pathways to circumvent the effects of CARM1 inhibition. For example, pathways that promote cell survival and proliferation independent of CARM1 activity.
-
Increased drug efflux: Cells may upregulate the expression of drug efflux pumps, which actively remove this compound from the cell.
Q3: How can we experimentally confirm resistance to this compound?
To confirm resistance, you can perform the following experiments:
-
Dose-response curve comparison: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). A rightward shift in the IC50 value for the resistant line indicates reduced sensitivity.
-
Western blot analysis: Compare the protein levels of CARM1 in sensitive and resistant cells. Increased CARM1 expression in the resistant line could be a contributing factor.
-
Sequencing of the CARM1 gene: Sequence the coding region of the CARM1 gene in resistant cells to identify potential mutations in the inhibitor-binding pocket.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value in a new cell line | Intrinsic resistance. The cell line may have pre-existing mechanisms that confer resistance to CARM1 inhibition. | - Confirm CARM1 expression levels in the cell line via Western Blot. - Investigate the status of downstream CARM1 signaling pathways. |
| Inconsistent results between experiments | - Reagent variability (e.g., inhibitor stock degradation). - Inconsistent cell seeding density or passage number. - Assay variability. | - Prepare fresh inhibitor stocks and store them properly. - Maintain consistent cell culture practices. - Include appropriate positive and negative controls in all assays. |
| Loss of inhibitor effect at later time points | Development of acquired resistance. | - Perform experiments at earlier time points. - See strategies for overcoming resistance below. |
Strategies to Overcome Resistance
1. Combination Therapy
Combining this compound with other therapeutic agents can be an effective strategy to overcome resistance.
-
Immune Checkpoint Inhibitors: CARM1 inhibition has been shown to sensitize tumors to immune checkpoint blockade (e.g., anti-CTLA4 or anti-PD-1 antibodies).[6][7] This is due to the dual action of CARM1 inhibitors on both tumor cells (inducing a type 1 interferon response) and T cells (enhancing their anti-tumor function).[6]
-
Endocrine Therapies: In estrogen receptor-positive (ER+) breast cancer, CARM1 is involved in endocrine therapy resistance.[2][5] Combining this compound with agents like tamoxifen may restore sensitivity.[5][8]
-
Chemotherapy: CARM1 can contribute to chemotherapy resistance by methylating proteins like MED12.[2][9] Co-treatment with this compound may re-sensitize resistant cells to chemotherapeutic drugs.
Quantitative Data on Combination Therapies
| Combination | Cancer Model | Observed Effect | Reference |
| CARM1 inhibitor (EZM2302) + anti-CTLA4 | B16F10 melanoma | Synergistic anti-tumor activity and increased survival. | [7] |
| CARM1 inhibitor (iCARM1) + Tamoxifen | Tamoxifen-resistant MCF7 breast cancer cells | Restored sensitivity to tamoxifen. | [5] |
2. Targeting Downstream Effectors
Identifying and targeting the key downstream effectors of CARM1 that are crucial for the resistant phenotype can be another approach. For example, if resistance is mediated by the upregulation of a specific survival pathway, inhibitors targeting that pathway could be used in combination with this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Western Blot for CARM1 Expression
This protocol is used to determine the protein levels of CARM1.
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CARM1 (e.g., Cell Signaling Technology #12495)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
3. Co-Immunoprecipitation (Co-IP) to Validate CARM1 Interactions
This protocol can be used to confirm the interaction of CARM1 with its substrates or binding partners, which might be altered in resistant cells.
-
Materials:
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Primary antibody against the protein of interest (bait protein)
-
Protein A/G agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)
-
-
Procedure:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (prey).
-
Visualizations
Signaling Pathway: CARM1 in Estrogen Receptor Signaling and Potential Resistance
Caption: CARM1's role in ER signaling and points of therapeutic intervention.
Experimental Workflow: Confirming this compound Resistance
Caption: Workflow for confirming cellular resistance to this compound.
Logical Relationship: Overcoming Resistance via Combination Therapy
Caption: Logic of using combination therapy to overcome this compound resistance.
References
- 1. genecards.org [genecards.org]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CARM1 mediates the ligand-independent and tamoxifen-resistant activation of the estrogen receptor alpha by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT4/CARM1 (3H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Carm1-IN-4 Efficacy in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Carm1-IN-4 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: Most small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The working solution should be prepared by diluting the stock solution in your cell culture medium to the desired final concentration just before use. Always refer to the manufacturer's datasheet for specific solubility and stability information.
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. You can start with a broad range of concentrations, for example, from 1 nM to 10 µM. The IC50 values of other known CARM1 inhibitors in various cell lines can provide a useful reference for designing your experiment (see Table 1).
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration can vary depending on the cell type and the specific endpoint you are measuring. For initial experiments, a time course of 24, 48, and 72 hours is recommended to observe the effects on cell viability and target engagement.[1]
Q4: What are the expected cellular effects of CARM1 inhibition?
A4: Inhibition of CARM1 has been shown to have several cellular effects, including:
-
Inhibition of cell proliferation.[1]
-
Induction of cell cycle arrest, often in the G0/G1 phase.[1]
-
Induction of apoptosis.[1]
-
Activation of the p53 signaling pathway.[1]
-
Modulation of gene expression programs regulated by transcription factors that are co-activated by CARM1.[2]
Q5: How can I confirm that this compound is inhibiting CARM1 in my cells?
A5: To confirm target engagement, you can perform a western blot to assess the methylation status of known CARM1 substrates, such as PABP1 and BAF155.[3][4] A successful inhibition by this compound should lead to a decrease in the levels of asymmetrically dimethylated forms of these proteins.
Troubleshooting Guides
Issue 1: My cells are not responding to this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient treatment time | Conduct a time-course experiment to determine the optimal treatment duration. |
| Cell line is resistant to CARM1 inhibition | Not all cell lines are sensitive to CARM1 inhibition. Consider testing different cell lines or exploring combination therapies.[5] |
| Inhibitor degradation | Ensure proper storage of the inhibitor stock solution and prepare fresh working solutions for each experiment. |
| Low CARM1 expression in your cell line | Check the expression level of CARM1 in your cell line by western blot or qPCR. |
Issue 2: I am observing high levels of cytotoxicity even at low concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects of the inhibitor | This is a possibility with any small molecule inhibitor. Consider using a structurally different CARM1 inhibitor as a control. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). |
| Cell line is highly sensitive | Use a lower range of inhibitor concentrations and shorter incubation times. |
Issue 3: I cannot detect a change in the methylation of CARM1 target proteins.
| Possible Cause | Suggested Solution |
| Suboptimal antibody for western blotting | Use a validated antibody specific for the asymmetrically dimethylated form of the target protein. |
| Low abundance of the target protein | You may need to enrich for the protein of interest using immunoprecipitation before western blotting. |
| Ineffective cell lysis | Use a lysis buffer that is optimized for the extraction of nuclear proteins, as CARM1 and its substrates are often localized in the nucleus. |
| Inhibitor concentration is too low | Increase the concentration of this compound in your experiment. |
Quantitative Data
Table 1: IC50 Values of Known CARM1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| EZM2302 | NCI-H929 | Multiple Myeloma | ~2 | [1] |
| EZM2302 | L363 | Multiple Myeloma | ~1 | [1] |
| TP-064 | Various | Multiple Myeloma | Varies | [2] |
Note: This table provides examples and the IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for CARM1 Target Engagement
-
Treat cells with this compound at the desired concentration and for the optimal duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the methylated form of a CARM1 substrate (e.g., anti-me-PABP1) overnight at 4°C. Also, probe for the total protein as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified CARM1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment in cell culture.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Carm1-IN-4 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Carm1-IN-4, a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of CARM1, an enzyme that methylates arginine residues on histone and non-histone proteins. By inhibiting the methyltransferase activity of CARM1, this compound can prevent the methylation of downstream protein substrates, induce apoptosis, and exhibit anti-proliferative effects in cancer cell lines.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, dissolve the compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is this compound selective for CARM1?
A3: this compound is a potent inhibitor of CARM1 with a reported IC50 of 9 nM in biochemical assays. It also shows activity against PRMT1 with an IC50 of 56 nM, indicating some off-target effects should be considered.[1]
Q4: What are the known cellular effects of this compound?
A4: In colorectal cancer cell lines such as HCT116, this compound has been shown to have significant anti-proliferative activity.[1] It can induce both early and late apoptosis in a dose-dependent manner and reduces the global levels of asymmetric dimethylarginine (aDMA) and the methylation of the CARM1 substrate, PABP1.[1]
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CARM1) | 9 nM | Biochemical Assay | [1] |
| IC50 (PRMT1) | 56 nM | Biochemical Assay | [1] |
| IC50 (HCT116 cells) | 3.13 µM | Anti-proliferative Assay | [1] |
| Mitochondrial Stability (Mouse) | T1/2 = 217 min | In vitro | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CARM1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Recommended Western Blot Workflow for CARM1 Analysis.
Experimental Protocols
Note: The following protocols are general guidelines and should be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT/XTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Replace the medium in the wells with the medium containing this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of CARM1 and Substrate Methylation
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates.
-
Crucially, do not boil the samples , as this can cause CARM1 to aggregate. Instead, incubate at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CARM1, anti-asymmetric dimethylarginine, or anti-methylated PABP1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of cell proliferation | 1. Inhibitor concentration is too low.2. Incubation time is too short.3. This compound has degraded.4. The cell line is resistant to CARM1 inhibition. | 1. Perform a dose-response experiment with a wider concentration range.2. Increase the incubation time (e.g., 48 or 72 hours).3. Use freshly prepared inhibitor solutions. Ensure proper storage of the stock solution.4. Confirm CARM1 expression in your cell line. Consider using a different cell line known to be sensitive to CARM1 inhibition. |
| High background in Western blot | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Insufficient washing. | 1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).2. Titrate the antibody concentrations to find the optimal dilution.3. Increase the number and/or duration of washes with TBST. |
| CARM1 appears as a high molecular weight smear or is stuck in the well during Western blotting | CARM1 is prone to aggregation, especially when heated. | Do not boil your protein samples after adding Laemmli buffer. Instead, incubate at room temperature or a lower temperature (e.g., 37°C) before loading onto the gel. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent inhibitor preparation.3. Freeze-thaw cycles of the inhibitor stock solution. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh dilutions of this compound from a stock solution for each experiment.3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High cellular toxicity at effective concentrations | 1. Off-target effects of the inhibitor.2. Solvent (e.g., DMSO) toxicity. | 1. Use the lowest effective concentration of this compound. Consider knockdown experiments (siRNA/shRNA) to confirm that the phenotype is specific to CARM1 inhibition.2. Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically <0.1%). Include a vehicle-only control. |
References
Long-term stability of Carm1-IN-4 in storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Carm1-IN-4, a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound as a solid powder under the conditions specified in the Certificate of Analysis provided by the supplier. While short-term shipping may be at room temperature, long-term storage practices are critical for maintaining the compound's integrity.[1][2]
Q2: How should I prepare stock solutions of this compound?
It is advisable to prepare a high-concentration stock solution in an appropriate solvent. The choice of solvent will depend on the experimental requirements. For in vitro studies, consult the supplier's datasheet for solubility information in solvents like DMSO.
Q3: Is this compound stable in solution?
The stability of this compound in solution can be influenced by factors such as the solvent, storage temperature, and exposure to light and air. For some CARM1 inhibitors, it is recommended to use freshly prepared solutions for experiments to ensure optimal activity. If you observe any changes in the solution's appearance, such as color change or precipitation, it may indicate degradation.
Q4: What are the known cellular effects of this compound?
This compound has been shown to have significant anti-proliferative effects on colorectal cancer cell lines.[1][2] It effectively inhibits the methyltransferase activity of CARM1, leading to a reduction in the methylation of its downstream protein substrates.[1][2] Furthermore, treatment with this compound can induce apoptosis in a dose-dependent manner.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker than expected experimental results.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Store stock solutions in small, single-use aliquots at -20°C or -80°C. - Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Incorrect Concentration | - Verify the calculations for your stock solution and final experimental concentrations. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Variability | - Ensure consistent cell passage number and health for all experiments. - Test the effect of this compound on a positive control cell line known to be sensitive to CARM1 inhibition. |
Issue 2: Poor solubility or precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO). - When diluting the stock solution into your aqueous experimental medium, add it dropwise while vortexing to prevent immediate precipitation. - Ensure the final concentration of the organic solvent in your assay is low and does not affect your biological system (typically <0.5% v/v). |
| Precipitation Over Time | - Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. - Consider the possibility of the compound coming out of solution during long incubation periods. This may be observed as a decrease in activity over time. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (CARM1) | 9 nM | N/A | [1][2] |
| IC50 (PRMT1) | 56 nM | N/A | [1][2] |
| Anti-proliferative IC50 | 3.13 µM | HCT116 | [1] |
| Mitochondrial Half-life (Mouse) | 217 min | N/A | [1] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction by this compound
Objective: To determine the effect of this compound on apoptosis in a selected cell line.
Materials:
-
This compound
-
HCT116 cells (or other relevant cell line)
-
Complete cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium at various concentrations (e.g., 0.625, 1.25, 2.5, 5 µM).[1][2] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the wells with the prepared this compound dilutions or vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Stain the cells with the Annexin V-FITC/Propidium Iodide apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of early and late apoptotic cells.
Protocol 2: Western Blot Analysis of CARM1 Substrate Methylation
Objective: To evaluate the inhibitory effect of this compound on the methylation of a known CARM1 substrate.
Materials:
-
This compound
-
HCT116 cells (or other relevant cell line)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against asymmetric dimethylarginine (aDMA) and a known CARM1 substrate (e.g., PABP1)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.625, 1.25, 2.5, 5, 10 µM) and a vehicle control for 48 hours.[1][2]
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against aDMA and the specific CARM1 substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways involving CARM1, which can be affected by this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with Carm1-IN-4
Welcome to the technical support center for Carm1-IN-4, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of CARM1, a protein arginine methyltransferase. CARM1 plays a crucial role in various cellular processes by methylating histone and non-histone proteins, thereby acting as a transcriptional coactivator.[1][2][3] It is involved in signaling pathways such as the TGF-β/Smad pathway, estrogen receptor (ER) signaling, and retinoic acid-induced differentiation.[4][5][6] By inhibiting the methyltransferase activity of CARM1, this compound can modulate these pathways and is a valuable tool for studying their roles in health and disease, particularly in cancer.[1][7]
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
Inconsistent results in cell-based assays using small molecule inhibitors can stem from several factors. Common culprits include:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range, as cellular responses can change over time in culture.[8]
-
Inhibitor Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture media. Precipitated inhibitor will lead to inaccurate concentrations and variable effects.
-
Assay Conditions: Factors such as cell seeding density, incubation time with the inhibitor, and the specific assay endpoint can all contribute to variability.[8] It is crucial to standardize these parameters across experiments.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can lead to unexpected and inconsistent phenotypes.[9][10] It is recommended to use the lowest effective concentration possible.
Q3: My in vitro enzymatic assay results are not correlating with my cell-based assay results. Why might this be?
Discrepancies between in vitro and cellular activity are a known challenge with small molecule inhibitors.[1][3] Several factors can contribute to this:
-
Cellular Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the enzymatic assay.
-
Efflux Pumps: Cells can actively pump out small molecules, reducing the effective intracellular concentration of the inhibitor.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Cellular Environment: The presence of other proteins and competing substrates within the cell can influence the inhibitor's ability to bind to CARM1.
Q4: How can I confirm that the observed phenotype is a direct result of CARM1 inhibition?
To ensure your results are due to on-target inhibition of CARM1, consider the following validation experiments:
-
Use a Structurally Different Inhibitor: Employing another known CARM1 inhibitor with a different chemical scaffold (e.g., EZM2302 or TP-064) should produce a similar phenotype.[1][9]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate CARM1 expression. The resulting phenotype should mimic that of this compound treatment.[3][9]
-
Rescue Experiment: If possible, overexpressing a resistant mutant of CARM1 (if available) in the presence of the inhibitor should reverse the observed phenotype.
-
Target Engagement Assay: A cellular thermal shift assay (CETSA) can be used to confirm that this compound is binding to CARM1 within the cell.[1][9]
Troubleshooting Guides
Problem 1: Low Potency or No Effect in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Poor Cell Permeability | Increase the incubation time to allow for sufficient uptake of the inhibitor. |
| High Protein Binding in Serum | Reduce the serum concentration in your cell culture medium during the inhibitor treatment period, if your cells can tolerate it. |
| Incorrect Concentration Range | Perform a wide dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
Problem 2: High Background or Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Titrate the inhibitor to the lowest concentration that gives a consistent on-target effect. The effective cellular concentration should ideally be close to its biochemical IC50.[9] |
| Non-Specific Inhibition via Aggregation | Some small molecules can form aggregates at higher concentrations, leading to non-specific protein sequestration.[11] Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.[11] |
| Inhibition of Other PRMTs | Due to homology in the PRMT family, off-target inhibition can occur.[1][3] Validate your findings with a structurally unrelated CARM1 inhibitor and/or genetic knockdown of CARM1. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to distinguish specific inhibitory effects from general cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used CARM1 inhibitors. Note that this compound is a placeholder name; the data below is for well-characterized inhibitors like EZM2302 and iCARM1.
Table 1: In Vitro Inhibitory Activity of CARM1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| EZM2302 | CARM1 | Biochemical Assay | 6 nM | [12] |
| iCARM1 | CARM1 | In vitro methylation assay | 12.3 µM | [1] |
| Compound 2 | CARM1 | Biochemical Assay | 46 ± 9 nM | [12] |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 / IC50 | Reference |
| iCARM1 | MCF7 | Cell Proliferation | 1.797 ± 0.08 µM | [3] |
| iCARM1 | T47D | Cell Proliferation | 4.74 ± 0.19 µM | [3] |
| iCARM1 | BT474 | Cell Proliferation | 2.13 ± 0.33 µM | [3] |
| EZM2302 | Hematopoietic Cancer Cell Lines | Anti-proliferation | 0.015 to >10 µM | [12] |
Experimental Protocols
Protocol 1: In Vitro CARM1 Methylation Assay
This protocol is adapted from established methods to measure the enzymatic activity of CARM1.[1][12]
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant CARM1 protein, a suitable substrate (e.g., histone H3 or a peptide containing H3R17), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in an appropriate assay buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20).[12]
-
Inhibitor Pre-incubation: Pre-incubate the CARM1 enzyme with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at room temperature.
-
Initiate Reaction: Start the methylation reaction by adding the substrate and [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Quench Reaction: Stop the reaction by adding unlabeled S-adenosyl-methionine (SAM).
-
Detection: Transfer the reaction mixture to a filter plate and measure the incorporation of the [³H]-methyl group using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Proliferation Assay (e.g., using CCK8 or MTT)
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 3-7 days).
-
Viability Reagent Addition: Add the cell viability reagent (e.g., CCK8 or MTT) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for the recommended time to allow for color development.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 (PRMT4) Acts as a Transcriptional Coactivator during Retinoic Acid-Induced Embryonic Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CARM1 Inhibitor Delivery in Animal Models
Disclaimer: As of our latest update, "Carm1-IN-4" is not a widely documented inhibitor. This guide utilizes data from structurally similar and well-characterized CARM1 inhibitors, such as EZM2302 (GSK3326595) and Carm1-IN-1 , as a proxy. The principles and protocols provided are broadly applicable for optimizing the in vivo delivery of novel, hydrophobic small molecule inhibitors targeting CARM1.
Frequently Asked Questions (FAQs)
Q1: What is CARM1 and why is it a target in drug development? A1: CARM1 (Coactivator-associated arginine methyltransferase 1), also known as PRMT4, is an enzyme that plays a crucial role in various cellular processes by methylating histone and non-histone proteins.[1][2] This activity regulates gene transcription, RNA processing, and cell signaling.[2][3] Overexpression of CARM1 is linked to the progression of several cancers, including multiple myeloma and breast cancer, making it a promising therapeutic target.[1][3][4]
Q2: My CARM1 inhibitor has poor water solubility. What is the first step for in vivo formulation? A2: The initial and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing capacity for a wide range of organic molecules.[5] From this stock, you can perform serial dilutions into your final aqueous vehicle for administration. It is vital to keep the final DMSO concentration in the administered dose low (typically <10%) to avoid toxicity.
Q3: What are the known downstream targets of CARM1 that can be used as pharmacodynamic biomarkers? A3: Inhibition of CARM1's enzymatic activity leads to a reduction in the methylation of its substrates. Key non-histone substrates that can be monitored in tumor or tissue lysates as pharmacodynamic (PD) biomarkers include Poly(A)-binding protein 1 (PABP1) and SmB.[3][6] The levels of asymmetrically dimethylated PABP1 (PABP1me2a) can be measured by western blot to confirm target engagement in vivo.[3][6]
Q4: Are there any clinically tested CARM1 inhibitors I can use as a reference? A4: Yes, EZM2302 (also known as GSK3326595) is a potent and selective CARM1 inhibitor that has been evaluated in clinical trials.[7][8] It is orally bioavailable and has been used extensively in preclinical animal models, providing a good benchmark for in vivo studies.[3][6]
Troubleshooting Guide
Issue 1: The inhibitor precipitates out of solution when diluted from a DMSO stock into an aqueous vehicle (e.g., saline or PBS).
-
Question: How can I prevent my CARM1 inhibitor from precipitating during formulation for injection?
-
Answer: This is a common issue with hydrophobic compounds. Moving from a high concentration of an organic solvent like DMSO directly to a fully aqueous solution can cause the compound to "crash out." To prevent this, a multi-component co-solvent system is recommended. This involves a stepwise dilution into a vehicle containing solubilizing excipients. A widely used formulation for preclinical in vivo studies is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline.[5] The organic solvents and surfactant help keep the hydrophobic compound in solution when diluted into the final aqueous carrier.
Issue 2: Inconsistent or low efficacy is observed in the animal model despite administering the calculated dose.
-
Question: My in vivo experiment shows poor or variable anti-tumor activity. How can I troubleshoot this?
-
Answer: Inconsistent efficacy can stem from several factors:
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. For oral dosing, ensure the formulation is optimized for absorption. For parenteral routes, confirm the compound remains in solution upon injection.
-
Inadequate Target Engagement: The dose may be too low to achieve sufficient inhibition of CARM1 in the target tissue. It is crucial to perform a pharmacodynamic (PD) study to correlate the dose with the inhibition of a biomarker, such as PABP1 methylation, in the tumor tissue.[3]
-
Formulation Instability: The formulated inhibitor may not be stable. It is recommended to prepare formulations fresh before each use and to avoid storing them for extended periods unless stability has been confirmed.[5]
-
Dosing Frequency: The compound may have a short half-life, requiring more frequent administration to maintain therapeutic concentrations. Pharmacokinetic (PK) studies can determine the compound's half-life and inform the optimal dosing schedule (e.g., once daily vs. twice daily).[3][6]
-
Issue 3: Observed toxicity or adverse effects in the animal model (e.g., weight loss, lethargy).
-
Question: The animals are showing signs of toxicity. How do I determine if it's the inhibitor or the vehicle?
-
Answer: It is essential to include a "vehicle-only" control group in your experiment. This group receives the exact same formulation (e.g., DMSO, PEG300, Tween-80, saline) but without the CARM1 inhibitor. By comparing the health and body weight of the vehicle-only group to the treatment group, you can distinguish between toxicity caused by the vehicle and toxicity caused by the compound itself.[9] If the vehicle group shows toxicity, the formulation must be adjusted, for example, by lowering the percentage of organic solvents.
Quantitative Data Summary
Table 1: Recommended Vehicle Formulations for Hydrophobic CARM1 Inhibitors
| Formulation Components | Order of Addition & Mixing Instructions | Final Concentration | Suitability | Reference |
|---|---|---|---|---|
| DMSO / PEG300 / Tween-80 / Saline | 1. Dissolve inhibitor in DMSO. 2. Add PEG300 and vortex. 3. Add Tween-80 and vortex. 4. Add saline to final volume and vortex. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | [5][10] |
| DMSO / SBE-β-CD in Saline | 1. Dissolve inhibitor in DMSO. 2. Add to a solution of 20% SBE-β-CD in saline. 3. Sonicate if necessary to form a suspension or solution. | 10% DMSO, 90% (20% SBE-β-CD in saline) | IV, IP, PO | [5][10] |
| Methylcellulose / Water | 1. Prepare a 0.5% methylcellulose solution in sterile water. 2. Suspend the finely ground inhibitor in the vehicle. | 0.5% Methylcellulose | Oral Gavage (PO) |[9] |
Table 2: Example In Vivo Dosing & Pharmacokinetic Parameters (Based on EZM2302)
| Parameter | Value (Mouse) | Value (Rat) | Route of Administration | Reference |
|---|---|---|---|---|
| Example Efficacy Dose | 150 - 300 mg/kg, BID | Not Reported | Oral Gavage | [3][6] |
| Plasma Clearance (CL) | 43.2 mL/min/kg | 90.5 mL/min/kg | Intravenous | [6] |
| Volume of Distribution (Vss) | 6.53 L/kg | 35.6 L/kg | Intravenous | [6] |
| Half-life (t½) | 4.22 h | 6.21 h | Intravenous | [6] |
| Oral Bioavailability (F%) | 15.0% | 26.2% | Oral Gavage |[6] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 10 mg/mL solution using a standard co-solvent vehicle.
-
Calculate Required Mass: Based on the desired concentration (10 mg/mL) and final volume (e.g., 1 mL), weigh the appropriate amount of this compound powder (10 mg).
-
Initial Dissolution: Add 100 µL of DMSO to the powder. Vortex vigorously until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable.
-
Add Co-Solvent: Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly to ensure complete mixing.
-
Add Surfactant: Add 50 µL of Tween-80. Vortex again until the solution is homogeneous.
-
Final Dilution: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
Final Inspection: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents). Administer to animals immediately or as per a validated stability protocol.
Protocol 2: General Workflow for an In Vivo Efficacy Study
This protocol outlines the key steps for assessing the anti-tumor activity of a CARM1 inhibitor in a xenograft mouse model.
-
Animal Model & Tumor Implantation: Implant tumor cells (e.g., RPMI-8226 multiple myeloma cells) subcutaneously into immunocompromised mice.[3]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Dosing Preparation: Prepare the inhibitor formulation and vehicle control fresh daily as described in Protocol 1.
-
Treatment Administration: Administer the inhibitor (e.g., 150 mg/kg) and vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., twice daily, BID) for a defined period (e.g., 21 days).[6]
-
Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health several times per week.
-
Endpoint & Tissue Collection: At the end of the study, euthanize the animals and harvest tumors and other relevant tissues. A portion of the tumor should be flash-frozen for pharmacodynamic analysis (e.g., Western blot for PABP1 methylation) and the remainder fixed for histology.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Mandatory Visualizations
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating CARM1 Target Engagement: A Comparative Guide
A note on "Carm1-IN-4": Publicly available scientific literature and databases do not contain specific information on a CARM1 inhibitor designated as "this compound". This guide will therefore focus on the validation of target engagement for a representative and well-characterized CARM1 inhibitor, iCARM1 (also known as CARM1-IN-6), and will provide a comparative analysis with other known CARM1 inhibitors such as EZM2302 and TP-064. The principles and methods described herein are broadly applicable for validating the target engagement of any putative CARM1 inhibitor.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental approaches to validate the engagement of CARM1 inhibitors, using iCARM1 as a primary example. The content includes comparative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Comparative Efficacy of CARM1 Inhibitors
The following table summarizes the in vitro potency of several known CARM1 inhibitors. This data is essential for comparing the biochemical activity of new chemical entities against established benchmarks.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| iCARM1 | 12,300 | In vitro methylation assay with H3R17 peptide | [1] |
| EZM2302 | 6 | Biochemical assay | [2] |
| TP-064 | Not specified | Not specified | [1] |
| SKI-73 | Not specified | Not specified | [1] |
| Compound 43 | Not specified | Not specified | [1] |
| CH-1 | 3.71 ± 0.11 | In vitro inhibition assay | [3] |
| DC_C66 | 1,800 | Biochemical assay | [4] |
| PRMT4/CARM1 Inhibitor | 7,100 | Selective blocking of PRMT4/CARM1 activity | [5] |
| Compound 9 | 94 ± 23 | Biochemical assay | [6] |
| Compound 17 (MS049) | 34 ± 10 | Biochemical assay | [7] |
Experimental Protocols for Target Validation
Validating that a compound engages CARM1 within a cellular context is a critical step in drug development. Below are detailed protocols for key assays used to confirm target engagement.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the methyltransferase activity of CARM1.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant CARM1 enzyme, a suitable substrate (e.g., a synthetic peptide containing Histone H3 Arginine 17), and S-adenosyl-L-methionine (SAM) as a methyl donor in a reaction buffer (50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for the methylation reaction to proceed.
-
Detection: The extent of methylation can be quantified using various methods:
-
Radiometric Assay: Use [³H]-SAM and measure the incorporation of the radiolabel into the substrate.
-
LC-MS/MS: Directly detect the methylated peptide product by liquid chromatography-tandem mass spectrometry.
-
Antibody-based detection: Use an antibody specific for the methylated substrate in an ELISA or Western blot format.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., MCF7 breast cancer cells) with the desired concentration of the CARM1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble CARM1 is then quantified by Western blotting using a CARM1-specific antibody.
-
Data Analysis: Plot the amount of soluble CARM1 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Western Blotting for Substrate Methylation
This cellular assay assesses the ability of an inhibitor to block the methylation of known CARM1 substrates within the cell.
Protocol:
-
Cell Treatment: Treat cultured cells with a dose-range of the CARM1 inhibitor for a period of time sufficient to observe changes in protein methylation (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the methylated form of a known CARM1 substrate (e.g., asymmetric dimethylated BAF155, MED12, or PABP1).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein). A dose-dependent decrease in the methylation signal of the substrate indicates target engagement and inhibition of CARM1 activity in the cell.
Visualizing CARM1 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in CARM1 research and target validation.
Caption: Simplified CARM1 signaling pathway in the nucleus.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Downstream Effects of Carm1-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream cellular effects of Carm1-IN-4 (also known as iCARM1), a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with other widely used CARM1 inhibitors, EZM2302 and TP-064. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways influenced by CARM1 activity.
Comparative Analysis of CARM1 Inhibitors
The efficacy and downstream effects of this compound, EZM2302, and TP-064 have been evaluated across various studies. While all three compounds target CARM1, they exhibit distinct profiles in terms of potency and their influence on specific cellular substrates and pathways.
| Inhibitor | Target | In Vitro IC50 | Cellular Effects | Key Downstream Pathways Affected |
| This compound (iCARM1) | CARM1 | 12.3 µM (on H3R17 peptide)[1][2][3] | Suppresses oncogenic estrogen/ERα-target gene expression; Activates type I interferon (IFN) and IFN-induced genes (ISGs); Induces cell cycle arrest.[1][2] | Estrogen/ERα signaling, Type I IFN signaling |
| EZM2302 | CARM1 | 6 nM[4] | Primarily targets non-histone substrates; Minimal effect on histone methylation (H3R17me2a, H3R26me2a); Inhibits methylation of PABP1 and SmB.[4][5][6] | Affects RNA processing and stability |
| TP-064 | CARM1 | <10 nM[7][8] | Inhibits both histone (H3R17me2a, H3R26me2a) and non-histone substrates; Induces G1 cell cycle arrest; Suppresses transcription of autophagy-related genes.[5][7][8][9] | Cell cycle regulation, Autophagy |
Note: IC50 values can vary depending on the assay conditions and substrates used. The provided values are for comparative purposes.
Key Signaling Pathways Modulated by CARM1 Inhibition
CARM1 plays a crucial role in several signaling pathways that are fundamental to cell proliferation, differentiation, and survival. Inhibition of CARM1 can therefore have profound downstream consequences.
CARM1 and p53 Signaling Pathway
CARM1 has been shown to interact with and regulate the activity of the tumor suppressor p53.[10][11] Inhibition of CARM1 can lead to the activation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis.[10][12] This suggests a therapeutic potential for CARM1 inhibitors in cancers with functional p53.
Caption: CARM1 inhibition activates the p53 pathway.
CARM1 and TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is critical in regulating a wide array of cellular processes. CARM1 can modulate this pathway by methylating Smad proteins, key intracellular mediators of TGF-β signaling.[13] Specifically, CARM1 has been shown to activate the TGF-β/Smad pathway by regulating the arginine methylation of Smad7.[13]
Caption: CARM1 modulates the TGF-β/Smad signaling pathway.
CARM1 and AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Recent studies have revealed a direct link between CARM1 and AMPK signaling.[14][15] CARM1 can methylate AMPK, and this interaction is crucial for regulating downstream processes such as autophagy.[14][15][16][17]
Caption: CARM1 influences cellular energy sensing via the AMPK pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CARM1 inhibitor effects. Below are protocols for key experiments cited in the analysis of this compound and its counterparts.
Immunoblotting for Histone Methylation
This protocol is adapted from standard procedures for detecting histone modifications.[18][19][20][21]
1. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) with protease inhibitors.
-
Incubate on ice and then homogenize to release nuclei.
-
Pellet the nuclei and resuspend in 0.2 N HCl.
-
Incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid with 2 M NaOH and determine protein concentration.
2. SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific histone methylation marks (e.g., H3R17me2a, H3R26me2a) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general framework for performing ChIP to study the association of CARM1 with specific genomic regions.[22][23][24][25]
1. Cross-linking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest cells, lyse them, and isolate the nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to fragments of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against CARM1 or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating at 65°C in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
4. Analysis:
-
Quantify the immunoprecipitated DNA using qPCR with primers specific to target gene promoters.
Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of CARM1 inhibitors.[26][27][28][29]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CARM1 Regulates AMPK Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CARM1 Regulates AMPK Signaling in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. rockland.com [rockland.com]
- 22. epigenome-noe.net [epigenome-noe.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. protocols.io [protocols.io]
- 29. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CARM1 Inhibitors: Carm1-IN-4 vs. EZM2302
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and for advancing therapeutic strategies. This guide provides an objective comparison of two prominent CARM1 inhibitors, Carm1-IN-4 and EZM2302, focusing on their biochemical and cellular performance, supported by experimental data.
CARM1, a protein arginine methyltransferase, plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Its dysregulation has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. Both this compound and EZM2302 have emerged as valuable tools for studying CARM1 function and as starting points for drug discovery programs.
Biochemical Performance and Selectivity
A direct comparison of the biochemical potency reveals that both inhibitors exhibit nanomolar efficacy against CARM1. EZM2302 demonstrates a slightly higher potency with a reported IC50 of 6 nM, while this compound has an IC50 of 9 nM. A key differentiator lies in their selectivity profiles. EZM2302 has been characterized as having broad selectivity against other histone methyltransferases[1]. In contrast, available data for this compound shows a degree of selectivity against the related protein arginine methyltransferase 1 (PRMT1), with an IC50 of 56 nM[2].
| Inhibitor | Target | IC50 (nM) | Selectivity |
| EZM2302 | CARM1 | 6[1][3] | Broad selectivity against other histone methyltransferases[1] |
| This compound | CARM1 | 9[2] | PRMT1 (IC50 = 56 nM)[2] |
Cellular Activity and Mechanism of Action
Both compounds have demonstrated anti-proliferative effects in various cancer cell lines. This compound has been shown to induce apoptosis and displays significant anti-proliferative activity in colorectal cancer cell lines, such as HCT116, with an IC50 of 3.13 μM[2]. EZM2302 has also shown potent anti-proliferative effects, particularly in multiple myeloma cell lines, with IC50 values in the nanomolar range[1].
A crucial distinction in their mechanism of action lies in their differential effects on CARM1 substrates. EZM2302 is reported to primarily inhibit the methylation of non-histone substrates, such as PABP1 and SmB, while having minimal effect on histone H3 methylation[1][3]. This is attributed to its mechanism of stabilizing an inactive CARM1-S-adenosylhomocysteine (SAH) complex. This substrate-selective inhibition suggests that EZM2302 may be particularly useful for dissecting the non-histone-related functions of CARM1. The specific impact of this compound on the methylation of histone versus non-histone substrates is not as extensively detailed in the available literature.
Impact on Signaling Pathways
CARM1 is known to modulate several key signaling pathways implicated in cancer. Understanding how these inhibitors affect these pathways is crucial for predicting their therapeutic potential.
p53 Signaling Pathway
CARM1 has been shown to negatively regulate the p53 signaling pathway. Knockdown of CARM1 can lead to the activation of p53 and its downstream targets, resulting in cell cycle arrest and apoptosis. While the direct effects of this compound on this pathway are not explicitly detailed, its ability to induce apoptosis in cancer cells suggests a potential interplay with p53 signaling.
TGF-β/Smad Signaling
CARM1 can activate the TGF-β/Smad signaling pathway by methylating Smad7, a key inhibitory protein in the pathway. This leads to the promotion of epithelial-mesenchymal transition (EMT) and chemoresistance. Inhibition of CARM1 would be expected to suppress this pathway.
Wnt/β-catenin Signaling
CARM1 has been identified as a coactivator of β-catenin, a central component of the Wnt signaling pathway. CARM1 can interact with β-catenin and enhance its transcriptional activity, thereby promoting the expression of Wnt target genes involved in cell proliferation and survival. Inhibition of CARM1 could therefore be a strategy to attenuate aberrant Wnt signaling in cancer.
Experimental Protocols
In Vitro CARM1 Enzymatic Assay (General Protocol)
A common method to determine the IC50 of CARM1 inhibitors is a biochemical assay that measures the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Enzyme and Inhibitor Incubation: Recombinant human CARM1 enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or EZM2302) in the reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the methyl donor, [3H]-SAM, and a CARM1 substrate (e.g., a histone H3 peptide or a non-histone substrate peptide like one derived from PABP1).
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid) or by spotting the reaction mixture onto filter paper which is then washed to remove unincorporated [3H]-SAM.
-
Detection and Analysis: The amount of incorporated radioactivity, corresponding to the methylated substrate, is quantified using a scintillation counter. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116 for this compound or multiple myeloma cell lines for EZM2302) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or EZM2302 for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Western Blotting for Methylation Marks
-
Cell Lysis: Cells treated with or without the CARM1 inhibitor are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for methylated substrates (e.g., anti-asymmetric dimethylarginine, anti-PABP1 methylation) or total protein as a loading control (e.g., anti-actin, anti-GAPDH).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the methylated proteins is quantified and normalized to the total protein or loading control to assess the effect of the inhibitor on substrate methylation.
Conclusion
Both this compound and EZM2302 are potent and valuable inhibitors of CARM1. The choice between them will likely depend on the specific research question. EZM2302, with its well-defined broad selectivity and characterized preference for non-histone substrates, is an excellent tool for investigating the specific roles of CARM1 in processes not directly related to histone modification. This compound, also a potent inhibitor, provides a valuable alternative, and further characterization of its selectivity profile and substrate preference will enhance its utility as a chemical probe. The differential effects of these inhibitors underscore the complexity of CARM1 biology and highlight the importance of using well-characterized chemical tools to dissect its multifaceted functions.
References
A Head-to-Head Comparison of CARM1 Inhibitors: Carm1-IN-4 vs. TP-064
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right CARM1 Inhibitor for Your Research.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a critical regulator in various cellular processes, including transcriptional activation, RNA processing, and cell cycle progression. Its overexpression is implicated in numerous cancers, making it a compelling target for therapeutic intervention.[1][2][3] This guide provides a detailed comparison of two potent and selective small-molecule inhibitors of CARM1: Carm1-IN-4 and TP-064, to aid researchers in selecting the optimal tool for their specific experimental needs.
Biochemical and Cellular Performance: A Quantitative Overview
Both this compound and TP-064 demonstrate high potency against CARM1 in biochemical assays, with IC50 values in the low nanomolar range. However, their selectivity profiles and reported cellular activities show notable differences.
| Parameter | This compound | TP-064 |
| Biochemical IC50 (CARM1) | 9 nM[4][5] | <10 nM[1][6][7][8] |
| Selectivity (IC50) | PRMT1: 56 nM[4][5] | PRMT6: 1.3 µM; Inactive against other PRMTs (>10 µM) and 24 other methyltransferases[6][9] |
| Cellular Activity (Target) | Inhibition of asymmetric dimethyl-PABP1 levels in HCT116 cells[4] | Inhibition of BAF155 dimethylation (IC50: 340 nM); Inhibition of MED12 dimethylation (IC50: 43 nM)[1][6][8][10] |
| Cellular Activity (Phenotype) | Anti-proliferative in colorectal cancer cells (HCT116 IC50: 3.13 µM); Induces apoptosis[4] | Anti-proliferative in multiple myeloma cells; Induces G1 cell cycle arrest[1][6][9] |
| In Vivo Activity | Inhibits tumor growth in an HCT116 xenograft model[4] | Data not available in reviewed sources |
Mechanism of Action and Cellular Effects
This compound has been shown to effectively reduce the levels of asymmetrically dimethylated PABP1, a known CARM1 substrate, within colorectal cancer cells.[4] This activity is associated with the induction of apoptosis and a significant anti-proliferative effect in these cells.
TP-064 is a well-characterized chemical probe for CARM1.[6] It demonstrates potent and selective inhibition of CARM1's methyltransferase activity. In cellular contexts, TP-064 effectively reduces the methylation of key CARM1 substrates, including BAF155 and MED12.[1][8] A key study has highlighted that TP-064 inhibits both nuclear (histone H3) and cytoplasmic (non-histone) substrates of CARM1.[11] This broad substrate inhibition contrasts with other inhibitors like EZM2302, which selectively target non-histone methylation.[11] The cellular consequence of TP-064 treatment in sensitive multiple myeloma cell lines is a G1 phase cell cycle arrest.[1][9]
Experimental Methodologies
Biochemical IC50 Determination (General Protocol)
A common method for determining the biochemical potency of CARM1 inhibitors is a histone methyltransferase (HMT) assay.
Caption: Workflow for a radiometric CARM1 biochemical assay.
Protocol:
-
Pre-incubation: Recombinant CARM1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or TP-064) for a defined period (e.g., 30 minutes) at room temperature in an assay buffer.
-
Reaction Initiation: The methyltransferase reaction is initiated by adding a mixture of the methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), and a CARM1 substrate, such as histone H3.
-
Reaction Quenching: After a set incubation time, the reaction is stopped, often by the addition of excess unlabeled SAM.
-
Detection: The radiolabeled, methylated substrate is captured, and the amount of incorporated ³H is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
To confirm that the inhibitors engage CARM1 in a cellular context, the methylation status of a known substrate can be assessed by Western blot.
Protocol:
-
Cell Treatment: Culture the desired cell line (e.g., HCT116 for this compound or NCI-H929 for TP-064) and treat with a dose range of the inhibitor for a specified time (e.g., 48-72 hours).
-
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the methylated form of the CARM1 substrate (e.g., asymmetric dimethyl-PABP1 or dimethyl-BAF155). A primary antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent reduction in substrate methylation.
CARM1 Signaling and Inhibition
CARM1 plays a crucial role as a transcriptional coactivator. It methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with active transcription.[3] It also methylates various non-histone proteins, including transcription factors and coactivators like p300/CBP, which further modulates gene expression.[12] Dysregulation of this activity is linked to oncogenesis. Inhibitors like this compound and TP-064 block this methyltransferase activity, thereby preventing the downstream effects on gene transcription that drive cancer cell proliferation.
Caption: Simplified CARM1 signaling pathway and points of inhibition.
Logical Comparison of Inhibitor Features
The choice between this compound and TP-064 will depend on the specific research question and experimental system.
Caption: Key decision factors for this compound vs. TP-064.
Consider this compound if:
-
Your research is focused on colorectal cancer models.
-
Investigating the induction of apoptosis is a primary endpoint.
-
In vivo studies are planned, given its demonstrated efficacy in xenograft models.[4]
-
The concurrent inhibition of PRMT1 is acceptable or of interest for your experimental question.
Consider TP-064 if:
-
High selectivity for CARM1 over other PRMTs is critical for your experiment.
-
Your research is focused on multiple myeloma or you require a well-validated chemical probe.[1][6]
-
You are studying cell cycle regulation.
-
You are investigating the roles of both histone and non-histone CARM1 substrates.[11]
Conclusion
Both this compound and TP-064 are valuable and potent tools for studying the function of CARM1. TP-064 stands out for its high selectivity and value as a chemical probe, with its effects on cell cycle and both histone and non-histone substrates being well-documented.[1][9][11] this compound has demonstrated efficacy in colorectal cancer models, including in vivo, and presents an interesting polypharmacological profile with its activity against PRMT1.[4] The final selection should be guided by the specific biological context, the need for selectivity, and the desired experimental endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TP-064 | PRMT4 (CARM1) inhibitor | CAS# 2080306-20-1 | InvivoChem [invivochem.com]
- 8. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TP-064 - MedChem Express [bioscience.co.uk]
- 11. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of CARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a significant therapeutic target, particularly in oncology. This enzyme plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins. The development of potent and selective CARM1 inhibitors is a key focus for researchers aiming to modulate its activity for therapeutic benefit. This guide provides an objective comparison of the potency of several recently developed CARM1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Potency of CARM1 Inhibitors
The following table summarizes the in vitro potency of several notable CARM1 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular Activity (DC50/EC50) | Reference |
| EZM2302 | Small Molecule | CARM1 | 6 nM | PABP1 methylation IC50: 9 nM; SmB methylation IC50: 31 nM (NCI-H929 cells) | [1][2][3] |
| TP-064 | Small Molecule | CARM1 | < 10 nM | MED12 methylation IC50: 43 nM; BAF155 methylation IC50: 340 nM (in cells) | [4][5] |
| iCARM1 | Small Molecule | CARM1 | 12.3 µM | Cell growth EC50: 1.8 µM (MCF7 cells) | [6][7][8][9][10] |
| CH-1 | Dual Inhibitor | CARM1/HDAC2 | 3.71 nM (for CARM1) | - | [11] |
| Compound 3b | PROTAC Degrader | CARM1 | - | DC50: 8.1 nM (MCF7 cells) |
Note on iCARM1 Potency: While the biochemical IC50 for iCARM1 is in the micromolar range, the authors of the study report it to be more potent in suppressing breast cancer cell growth compared to EZM2302 and TP-064 in their hands. They attribute the higher IC50 values for EZM2302 and TP-064 in their assay to the use of a commercial kit with high background signals.[6]
Mechanism of Action and Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating arginine residues on histone H3 (primarily H3R17 and H3R26) and various non-histone proteins. This methylation event can lead to chromatin remodeling and the recruitment of other transcriptional machinery, ultimately activating gene expression programs involved in cell proliferation and differentiation.[12][13][14] Small molecule inhibitors of CARM1 typically act by binding to the enzyme's active site, preventing the binding of its substrate or the cofactor S-adenosylmethionine (SAM), thereby inhibiting its methyltransferase activity.
Caption: CARM1 methylates histone H3, leading to gene activation, a process blocked by inhibitors.
Experimental Protocols
Accurate assessment of inhibitor potency requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of CARM1 inhibitors.
In Vitro Biochemical Potency Assay (AlphaLISA)
This assay is a common method for determining the IC50 of inhibitors against CARM1 in a high-throughput format.
Materials:
-
CARM1 enzyme
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated histone H3 peptide substrate (e.g., H3R26)
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated substrate
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well white OptiPlate
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilutions or vehicle control.
-
Add 2.5 µL of a 4x concentrated CARM1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the methylation reaction by adding 2.5 µL of a 4x concentrated solution of the biotinylated histone H3 peptide substrate and SAM.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads diluted in an appropriate buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.[15]
Cellular Target Engagement Assay (Western Blot)
This method assesses the ability of an inhibitor to block CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate.
Materials:
-
Cell line expressing CARM1 (e.g., HEK293T, MCF7)
-
CARM1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-methylated substrate (e.g., anti-dimethyl-BAF155), anti-total substrate (e.g., anti-BAF155), anti-CARM1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of the CARM1 inhibitor or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate, CARM1, and the loading control to ensure equal loading and to assess the effect on total protein levels.
-
Quantify the band intensities to determine the extent of inhibition of substrate methylation.
Experimental Workflow for Inhibitor Screening
The discovery and development of novel CARM1 inhibitors typically follow a structured workflow, from initial screening to lead optimization.
Caption: A typical workflow for the discovery and development of CARM1 inhibitors.
This guide provides a snapshot of the current landscape of CARM1 inhibitors, focusing on their comparative potency. As research in this area continues to evolve, new inhibitors with improved potency, selectivity, and drug-like properties are anticipated to emerge, offering promising avenues for therapeutic intervention in diseases driven by CARM1 dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CARM1 | Cancer Genetics Web [cancerindex.org]
- 15. resources.revvity.com [resources.revvity.com]
Selectivity Profile of CARM1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of several key Co-activator Associated Arginine Methyltransferase 1 (CARM1) inhibitors. While this report aims to include a compound designated as "Carm1-IN-4," a comprehensive search of publicly available scientific literature and databases did not yield specific selectivity data for an inhibitor with this name. Therefore, this guide will focus on the well-characterized inhibitors: TP-064 , EZM2302 , and a previously described PRMT4/CARM1 Inhibitor (CAS 1020399-49-8) , herein referred to as Carm1-IN-X for clarity.
Introduction to CARM1 and Its Inhibition
Co-activator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1][3] Dysregulation of CARM1 activity has been implicated in several diseases, most notably in cancer, making it an attractive therapeutic target.[2][4] The development of potent and selective CARM1 inhibitors is therefore of high interest for both basic research and clinical applications.[5][6] An ideal inhibitor should exhibit high affinity for CARM1 while demonstrating minimal activity against other protein methyltransferases (PRMTs) and other off-target proteins to reduce potential side effects.
Comparative Selectivity Data
The following table summarizes the in vitro inhibitory potencies (IC50 values) of TP-064, EZM2302, and Carm1-IN-X against CARM1 and a selection of other protein methyltransferases. This data provides a quantitative measure of their selectivity.
| Target Enzyme | TP-064 IC50 (nM)[5][6][7] | EZM2302 IC50 (nM)[8][9][10][11] | Carm1-IN-X IC50 (µM) |
| CARM1 (PRMT4) | < 10 | 6 | 7.1 |
| PRMT1 | > 10,000 | > 10,000 | 63 |
| PRMT2 | > 10,000 | > 10,000 | Not Available |
| PRMT3 | > 10,000 | > 10,000 | Not Available |
| PRMT5 | > 10,000 | > 10,000 | Not Available |
| PRMT6 | 1,300 | > 10,000 | Not Available |
| PRMT7 | > 10,000 | > 10,000 | Not Available |
| PRMT8 | 8,100 | > 10,000 | Not Available |
| PRMT9 | > 10,000 | > 10,000 | Not Available |
| SET7 | Not Available | Not Available | 943 |
| Other Methyltransferases | Inactive against a panel of 24 lysine and DNA methyltransferases up to 10 µM | Broadly selective against other histone methyltransferases | Not Available |
Experimental Protocols
The determination of inhibitor selectivity is critical for preclinical drug development. Below are detailed methodologies for key experiments commonly used to assess the selectivity profile of CARM1 inhibitors.
In Vitro Methyltransferase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of CARM1 by quantifying the transfer of a radiolabeled methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a substrate.
-
Enzyme and Substrate Preparation: Recombinant human CARM1 enzyme is purified. A suitable substrate, such as a histone H3 peptide or Poly(A)-binding protein 1 (PABP1), is prepared.[3]
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, NaCl, EDTA, and DTT.
-
Inhibitor Incubation: A range of concentrations of the test inhibitor (e.g., TP-064, EZM2302) is pre-incubated with the CARM1 enzyme for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate and [³H]-SAM.
-
Reaction Quenching: After a specific incubation time (e.g., 1 hour) at 37°C, the reaction is stopped, often by the addition of trichloroacetic acid (TCA) to precipitate the proteins and peptide substrate.
-
Detection: The precipitated, radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
Cell-based assays are essential to confirm that an inhibitor can engage its target within a cellular context. One common method involves monitoring the methylation status of a known CARM1 substrate.
-
Cell Culture and Treatment: A relevant cell line (e.g., multiple myeloma cell lines for TP-064 and EZM2302) is cultured under standard conditions.[5][11] The cells are then treated with increasing concentrations of the CARM1 inhibitor for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for a methylated CARM1 substrate (e.g., methylated PABP1 or methylated SmB) and an antibody for the total (unmethylated and methylated) substrate protein as a loading control.[8][9]
-
Detection and Quantification: The antibody binding is detected using a chemiluminescent or fluorescent secondary antibody and imaged. The band intensities are quantified, and the ratio of the methylated substrate to the total substrate is calculated.
-
Data Analysis: The reduction in substrate methylation is plotted against the inhibitor concentration to determine the cellular IC50 value.
Visualizations
CARM1 Signaling Pathway
Caption: Simplified CARM1 signaling pathway.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for inhibitor selectivity profiling.
References
- 1. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PABP1 identified as an arginine methyltransferase substrate using high-density protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
Validating Carm1-IN-4: A Comparative Guide to its Effects on PABP1 Methylation for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Carm1-IN-4 and other commercially available CARM1 inhibitors—EZM2302, TP-064, and iCARM1—with a specific focus on their efficacy in modulating the methylation of Poly(A)-Binding Protein 1 (PABP1), a key substrate of CARM1 involved in mRNA translation and stability. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their investigation of CARM1-PABP1 signaling.
Comparative Analysis of CARM1 Inhibitors
The following table summarizes the available quantitative data on this compound and its alternatives. It is important to note that direct head-to-head comparisons of PABP1 methylation inhibition under identical experimental conditions are limited in the current literature. The presented data is compiled from various sources and should be interpreted with consideration of the different assay systems employed.
| Inhibitor | Target | IC50 (Biochemical Assay) | IC50 (Cellular PABP1 Methylation) | Key Features & Selectivity |
| This compound | CARM1 | 9 nM | Data not directly available, but shown to reduce asymmetric dimethyl-PABP1 levels in HCT116 cells. | Potent CARM1 inhibitor with anti-proliferative effects. Also inhibits PRMT1 with an IC50 of 56 nM. |
| EZM2302 | CARM1 | 6 nM[1] | 38 nM (in RPMI-8226 cells)[2] | Potent and selective CARM1 inhibitor.[1] |
| TP-064 | CARM1 | < 10 nM[2] | Data not directly available, but shown to reduce PABP1 methylation in DLBCL cell lines.[3] | Potent and selective inhibitor of CARM1.[2] |
| iCARM1 | CARM1 | 12.3 µM (using histone H3 peptide)[4] | Data not directly available, but shown to reduce global MMA and ADMA levels.[5] | Identified through virtual screening, reported to be more specific than EZM2302 and TP-064 in some contexts.[6] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approaches and the biological context, the following diagrams, generated using Graphviz (DOT language), illustrate the CARM1-PABP1 signaling pathway and a typical experimental workflow for validating inhibitor effects.
Caption: CARM1-PABP1 Signaling Pathway.
Caption: Experimental Workflow for Validating Inhibitor Effects.
Detailed Experimental Protocols
In Vitro PABP1 Methylation Assay
This protocol is adapted from established methods for assessing CARM1 activity on its substrates.[7]
1. Reagents and Materials:
-
Recombinant full-length PABP1 protein (e.g., GST-tagged)
-
Recombinant active CARM1 enzyme
-
S-adenosyl-L-methionine (SAM) or radiolabeled [3H]-SAM
-
CARM1 inhibitors (this compound, EZM2302, TP-064, iCARM1) dissolved in a suitable solvent (e.g., DMSO)
-
Methylation reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-PABP1 antibody
-
Anti-asymmetric dimethylarginine (ADMA) antibody specific for methylated PABP1 (if available) or a general ADMA antibody.
-
Scintillation counter (for radiolabeled assays)
2. Procedure:
-
Prepare a reaction mixture containing the methylation reaction buffer, recombinant PABP1 (e.g., 1 µg), and the desired concentration of the CARM1 inhibitor or vehicle control. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the methylation reaction by adding recombinant CARM1 (e.g., 0.5 µg) and SAM (e.g., 10 µM).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For non-radioactive detection: Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-methyl-PABP1 antibody or a general ADMA antibody. Normalize the signal to total PABP1.
-
For radioactive detection: Stain the gel with Coomassie Blue to visualize protein bands. Excise the PABP1 band and quantify the incorporated radioactivity using a scintillation counter.
In-Cell PABP1 Methylation Assay
This protocol allows for the assessment of inhibitor efficacy within a cellular context.[3][7]
1. Reagents and Materials:
-
Cell line of interest (e.g., HCT116, RPMI-8226, or other relevant cancer cell lines)
-
Complete cell culture medium
-
CARM1 inhibitors (this compound, EZM2302, TP-064, iCARM1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: Anti-asymmetric dimethyl-PABP1, Anti-PABP1 (for loading control), Anti-β-actin or other housekeeping protein (for loading control).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagent
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with a dose-response range of the CARM1 inhibitor or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against asymmetrically dimethylated PABP1.
-
Subsequently, probe the same membrane (after stripping, if necessary) or a parallel blot with an antibody against total PABP1 and a loading control protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the methylated PABP1 signal to total PABP1 and the loading control.
Discussion and Conclusion
The selection of a CARM1 inhibitor for studying PABP1 methylation should be guided by the specific experimental needs and the available data. This compound presents itself as a potent inhibitor of CARM1, though its selectivity against other PRMTs like PRMT1 should be considered. EZM2302 has been well-characterized in cellular assays for PABP1 methylation, providing a solid benchmark for comparison. TP-064 is another potent and selective option, with demonstrated effects on PABP1 methylation in cellular contexts. iCARM1, while showing promise in terms of specificity, has less available data specifically on PABP1 methylation.
The provided protocols offer a starting point for researchers to independently validate and compare the effects of these inhibitors on PABP1 methylation in their specific model systems. The signaling pathway and experimental workflow diagrams serve as conceptual aids for designing and interpreting these experiments. As the field of CARM1 research continues to evolve, further head-to-head comparisons will be invaluable for the scientific community.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PABP1 identified as an arginine methyltransferase substrate using high-density protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The multifunctional poly(A)-binding protein (PABP) 1 is subject to extensive dynamic post-translational modification, which molecular modelling suggests plays an important role in co-ordinating its activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BAF155 Methylation Changes: A Comparative Guide to CARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The methylation of BAF155 (also known as SMARCC1), a core subunit of the SWI/SNF chromatin remodeling complex, by the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) is a critical post-translational modification implicated in cancer progression and metastasis.[1][2][3] Specifically, CARM1-mediated methylation of BAF155 at arginine 1064 (R1064) has been shown to alter its genomic localization, leading to the activation of pro-oncogenic gene programs, such as the c-Myc pathway.[3][4] Consequently, inhibiting CARM1 activity to modulate BAF155 methylation presents a promising therapeutic strategy. This guide provides a comparative overview of small molecule inhibitors used to study and confirm changes in BAF155 methylation, with a focus on experimental data and detailed protocols.
While the specific inhibitor "Carm1-IN-4" was queried, a comprehensive literature search did not yield specific experimental data on its direct effects on BAF155 methylation. Therefore, this guide will focus on well-characterized and published CARM1 inhibitors, namely TP-064 and EZM2302, for which quantitative data on BAF155 methylation is available.
Comparative Performance of CARM1 Inhibitors on BAF155 Methylation
The efficacy of CARM1 inhibitors in reducing BAF155 methylation is typically assessed by western blotting, using antibodies specific to the asymmetrically dimethylated arginine (ADMA) mark on BAF155. The following tables summarize the available quantitative data for TP-064 and EZM2302.
Table 1: In Vitro and Cellular IC50 Values for CARM1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Reference |
| TP-064 | CARM1 | Biochemical Assay | < 10 nM | - | [5] |
| TP-064 | BAF155 Dimethylation | Western Blot | 340 ± 30 nM | HEK293 | [5] |
| EZM2302 | CARM1 | Biochemical Assay | ~2 nM | - | [6] |
| EZM2302 | BAF155 Dimethylation | Western Blot | Dose-dependent reduction | 4T1.2 | [6] |
Table 2: Observed Effects of CARM1 Inhibitors on BAF155 Methylation and Cellular Phenotypes
| Inhibitor | Effect on BAF155 Methylation | Cellular Phenotype | Reference |
| TP-064 | Dose-dependent reduction in dimethyl-BAF155 levels.[5][7][8] | Inhibition of proliferation in a subset of multiple myeloma cell lines.[5] | [5][7][8] |
| EZM2302 | Dose-dependent reduction in BAF155 methylation.[6] | Inhibition of tumor growth and metastasis in a breast cancer model.[6] | [6] |
| CARM1 PROTAC (based on TP-064) | At least 100-fold more potent than TP-064 in inhibiting BAF155 dimethylation.[1] | Potent inhibition of cancer cell migration.[1] | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving CARM1 and BAF155, and a typical experimental workflow to investigate the effects of CARM1 inhibitors.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAF155 methylation drives metastasis by hijacking super-enhancers and subverting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Synthetic Lethality with PARP Inhibitors: A Comparative Guide to CARM1-Targeted Strategies
For Researchers, Scientists, and Drug Development Professionals
The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting tumor-specific vulnerabilities to develop highly targeted treatments. One such promising avenue involves the interplay between Poly (ADP-ribose) polymerase (PARP) inhibitors and the Coactivator-Associated Arginine Methyltransferase 1 (CARM1). While direct synthetic lethality between a specific CARM1 inhibitor, Carm1-IN-4, and PARP inhibitors is not yet extensively documented in publicly available research, two related and well-supported strategies have shown significant preclinical efficacy.
This guide provides a comprehensive comparison of these two emerging synthetic lethal approaches involving CARM1 modulation and PARP inhibition:
-
EZH2 Inhibition in CARM1-High, Homologous Recombination Proficient Cancers: This strategy focuses on sensitizing cancer cells with high CARM1 expression to PARP inhibitors by co-administering an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).
-
CARM1 Inhibition in Cancers with CREBBP/EP300 Mutations: This approach leverages the synthetic lethal relationship between CARM1 inhibition and mutations in the histone acetyltransferases CREBBP and EP300.
This document will objectively compare the performance of these alternative strategies, provide supporting experimental data, detail the methodologies of key experiments, and visualize the underlying biological pathways and workflows.
Data Presentation
Table 1: In Vitro Efficacy of EZH2 and PARP Inhibitor Combination in CARM1-High Ovarian Cancer
| Cell Line | Genetic Background | Treatment | IC50 (µM) | Combination Index (CI) | Synergy | Reference |
| A1847 | CARM1-high, BRCA1 promoter methylated | Olaparib | ~10 | - | - | [1] |
| A1847 | CARM1-high, BRCA1 promoter methylated | GSK126 (EZH2i) | >20 | - | - | [1] |
| A1847 | CARM1-high, BRCA1 promoter methylated | Olaparib + GSK126 | - | <1 | Synergistic | [1] |
| A1847 CARM1-KO | CARM1 Knockout | Olaparib + GSK126 | - | >1 | Antagonistic | [1] |
Note: A Combination Index (CI) value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Table 2: In Vitro Efficacy of CARM1 Inhibition in CREBBP/EP300-Mutated Diffuse Large B-Cell Lymphoma (DLBCL)
| Cell Line | CREBBP/EP300 Mutation Status | Treatment | Relative Cell Viability (% of Control) | Reference |
| Toledo | Biallelic CREBBP/EP300 mutation | CARM1iTP (5 µM) | ~20% | [2] |
| SUDHL6 | Heterozygous CREBBP/EP300 mutation | CARM1iTP (5 µM) | ~40% | [2] |
| U2932 | Wild-type CREBBP/EP300 | CARM1iTP (5 µM) | ~80% | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used to assess the effect of inhibitors on cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (e.g., Olaparib, GSK126, CARM1 inhibitor) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Drug Washout and Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing single cells to form colonies (defined as a cluster of at least 50 cells).
-
Staining: Fix the colonies with methanol and stain them with Crystal Violet solution.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired compounds for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: EZH2i sensitizes CARM1-high cells to PARPi.
Caption: CARM1i induces synthetic lethality in CREBBP/EP300 mutant cells.
Experimental Workflow Diagram
References
Dual Blockade of CARM1 and CBP/p300: A Synergistic Strategy in Cancer Therapy
A comprehensive analysis of the enhanced anti-cancer effects achieved by the combination of Carm1-IN-4 and CBP/p300 inhibitors, supported by experimental evidence demonstrating synergistic activity in preclinical models.
The combination of CARM1 (Co-activator Associated Arginine Methyltransferase 1) inhibitors, such as this compound, with inhibitors of the histone acetyltransferases CBP (CREB-binding protein) and p300 presents a promising therapeutic strategy for certain cancers, particularly hematological malignancies like Diffuse Large B-Cell Lymphoma (DLBCL). This approach is founded on the complementary roles of these enzymes in regulating gene expression critical for cancer cell proliferation and survival. Experimental data strongly suggest a synergistic relationship where the combined inhibition is significantly more effective than the activity of either inhibitor alone.[1][2][3]
Mechanism of Action: A Two-Pronged Epigenetic Assault
CARM1 and CBP/p300 are key players in the epigenetic regulation of gene transcription. CARM1 functions as a transcriptional co-activator by methylating arginine residues on various proteins, including histones and other co-activators like CBP/p300. This methylation of CBP/p300 is crucial for its full histone acetyltransferase (HAT) activity. Subsequently, CBP/p300 acetylates histone tails, notably at lysine 27 of histone H3 (H3K27ac), which leads to a more open chromatin structure, facilitating the transcription of target genes involved in cell cycle progression and proliferation, such as MYC, BCL6, and EBF1.[1][2]
The combination of a CARM1 inhibitor and a CBP/p300 inhibitor disrupts this pathway at two critical junctures. The CARM1 inhibitor prevents the methylation and subsequent activation of CBP/p300, while the CBP/p300 inhibitor directly blocks its HAT activity. This dual blockade leads to a significant reduction in H3K27ac levels at the promoters of key oncogenes, resulting in their transcriptional repression and a potent anti-proliferative effect.[1][2] This synergistic effect is particularly pronounced in cancer cells that are wild-type for the CREBBP and EP300 genes.[1][2]
Comparative Performance: Combination vs. Single-Agent Therapy
Experimental data from studies on DLBCL cell lines, such as U2932 (which is CREBBP/EP300 wild-type), demonstrate the superior efficacy of the combination therapy.
| Treatment Group | Concentration | Cell Growth Inhibition (%) | H3K27ac Levels (Relative to DMSO) | EBF1 Expression (Fold Change) | BCL6 Expression (Fold Change) | MYC Expression (Fold Change) |
| DMSO (Control) | - | 0% | 1.0 | 1.0 | 1.0 | 1.0 |
| CARM1iTP (this compound analog) | 5 µM | ~40% | ~0.7 | ~0.6 | ~0.7 | ~0.8 |
| CBP30 (CBP/p300 inhibitor) | 5 µM | ~50% | ~0.5 | ~0.5 | ~0.6 | ~0.7 |
| Combination (CARM1iTP + CBP30) | 5 µM + 5 µM | >80% | ~0.2 | <0.2 | <0.3 | <0.4 |
Table 1: Summary of quantitative data from in vitro studies on the U2932 DLBCL cell line, comparing the effects of single-agent and combination therapy. Data are approximated from graphical representations in Veazey et al., 2020, Leukemia.[1]
The data clearly indicate that the combination of a CARM1 inhibitor and a CBP/p300 inhibitor results in a synergistic reduction in cancer cell proliferation, a more profound decrease in the key epigenetic mark H3K27ac, and a stronger downregulation of critical oncogenes compared to either treatment alone.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison guide.
Cell Viability Assay
DLBCL cells (U2932) are seeded in 96-well plates. The cells are then treated with a CARM1 inhibitor (e.g., CARM1iTP), a CBP/p300 inhibitor (e.g., CBP30), a combination of both, or a DMSO vehicle control at various concentrations (e.g., 0-20 µM). After a 6-day incubation period, cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells.[3]
Western Blot for H3K27ac
U2932 cells are treated with the inhibitors for a specified period. Nuclear extracts are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for H3K27ac. A primary antibody against total histone H3 is used as a loading control. After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and the levels of H3K27ac are normalized to the total H3 levels.[1]
RT-qPCR for Target Gene Expression
Following treatment with the inhibitors, total RNA is extracted from the U2932 cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR (qPCR) is performed using SYBR Green chemistry and primers specific for the target genes (EBF1, BCL6, MYC) and a housekeeping gene for normalization (e.g., GAPDH). The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the DMSO-treated samples serving as the reference.[1]
Conclusion
The combination of this compound and CBP/p300 inhibitors represents a compelling therapeutic strategy that leverages the principle of synthetic lethality. By targeting two distinct but interconnected nodes within a critical pathway for cancer cell gene expression, this dual-inhibition approach achieves a synergistic anti-tumor effect that is significantly greater than that of either agent alone. The robust preclinical data, particularly in DLBCL models, provide a strong rationale for the further clinical investigation of this combination therapy.
References
- 1. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300-mutated lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of CARM1 Inhibition: A Comparative Guide to Carm1-IN-4 and siRNA
In the landscape of epigenetic research and drug development, targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) has emerged as a promising strategy in various diseases, including cancer.[1][2][3][4] Researchers employ two primary methods to probe CARM1 function and validate its therapeutic potential: small molecule inhibitors, such as Carm1-IN-4, and genetic knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Performance Comparison: this compound vs. CARM1 siRNA
Both this compound and CARM1 siRNA are effective tools for reducing CARM1 activity, leading to similar downstream cellular effects. However, they operate through distinct mechanisms, which can result in different experimental outcomes. Small molecule inhibitors like this compound directly bind to the enzyme to block its methyltransferase activity.[4][5][6] In contrast, siRNA mediates the degradation of CARM1 mRNA, thereby preventing protein synthesis.[3][7][8][9]
The choice between these methods often depends on the specific research question. Pharmacological inhibition offers a rapid and reversible means to study the effects of acute CARM1 inactivation, mimicking a therapeutic intervention.[4][10][11] Genetic knockdown provides a more sustained and specific depletion of the CARM1 protein, which is invaluable for understanding the long-term consequences of its absence.[1][3][12]
| Feature | This compound (and other small molecule inhibitors) | CARM1 siRNA |
| Mechanism of Action | Inhibition of CARM1 enzymatic activity | Degradation of CARM1 mRNA |
| Effect on Proliferation | Suppresses proliferation in various cancer cell lines (e.g., Multiple Myeloma, Breast Cancer).[1][3][5] | Inhibits proliferation and induces cell cycle arrest in multiple cancer cell lines.[1][3][9] |
| Downstream Gene Regulation | Downregulates oncogenic estrogen/ERα-target genes.[5] Upregulates Type I Interferon (IFN) and IFN-stimulated genes (ISGs).[5] | Activates the p53 signaling pathway.[1] Downregulates pluripotency genes (e.g., Nanog, Sox2, Oct4).[8] |
| Impact on Signaling Pathways | Affects IL2/STAT5 and TNFα signaling pathways.[5] | Enriched activity in apoptosis and p53 signaling pathways.[1] |
| Cellular Processes Affected | Induces cell cycle arrest.[5] | Induces G0/G1 phase block and apoptosis.[1] |
| Specificity | Potential for off-target effects, though newer inhibitors show high specificity. | High specificity to CARM1 mRNA, but potential for off-target effects depending on siRNA design. |
| Reversibility | Reversible upon withdrawal of the compound. | Long-lasting effect, reversal requires new protein synthesis. |
| Delivery | Cell-permeable, administered in culture media. | Requires transfection reagents for cellular uptake. |
Experimental Protocols
This compound Treatment Protocol
This protocol is a generalized procedure based on common practices for using small molecule inhibitors in cell culture.
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: The following day, replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as RT-qPCR for gene expression, Western blotting for protein levels, or cell viability assays.
CARM1 siRNA Transfection Protocol
This protocol outlines a general procedure for siRNA-mediated knockdown of CARM1.
-
siRNA Preparation: Resuspend the lyophilized CARM1-specific siRNA and a non-targeting control siRNA in nuclease-free water to create a stock solution.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection Complex Formation: In separate tubes, dilute the siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 4-6 hours, then replace the medium with fresh, complete medium.
-
Analysis: Harvest the cells 48-72 hours post-transfection for analysis of CARM1 knockdown efficiency and its effect on downstream targets.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the CARM1 signaling pathway and the experimental workflows for its inhibition.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-181 Regulates CARM1 and Histone Aginine Methylation to Promote Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Carm1-IN-4: A Comparative Guide to a Potent Chemical Probe for CARM1 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carm1-IN-4 with other widely used chemical probes for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme in various cellular processes and a promising therapeutic target. This document outlines the performance of this compound against alternatives such as EZM2302, TP-064, and iCARM1, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to CARM1 and its Inhibition
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[1][2] This post-translational modification plays a significant role in the regulation of gene transcription, RNA processing, and signal transduction.[1][2] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological functions of CARM1 and for validating its therapeutic potential. An ideal chemical probe should exhibit high potency, selectivity, and cellular activity. This guide focuses on this compound and compares its performance with other notable CARM1 inhibitors.
Comparative Performance of CARM1 Chemical Probes
The selection of a chemical probe should be guided by its specific biochemical and cellular characteristics. The following tables summarize the quantitative data for this compound and its alternatives.
| Inhibitor | Target | IC50 (nM) | Selectivity | Cellular Activity | Reference |
| This compound | CARM1 | 9 | PRMT1 (IC50 = 56 nM) | Induces apoptosis in HCT116 cells (IC50 = 3.13 µM) | |
| EZM2302 | CARM1 | 6 | Highly selective against other HMTs | Anti-proliferative in multiple myeloma cell lines (<100 nM in 9/15 lines) | [3][4] |
| TP-064 | CARM1 | <10 | Inactive against most PRMTs except PRMT6 (IC50 = 1.3 µM) | Inhibits growth of multiple myeloma cell lines | |
| iCARM1 | CARM1 | 12.3 µM (peptide substrate) | More specific than EZM2302 and TP-064 in tested assays | Suppresses breast cancer cell growth (EC50 = 1.8-4.7 µM in various cell lines) | [3] |
Table 1: Biochemical Potency and Cellular Activity of CARM1 Inhibitors. This table provides a side-by-side comparison of the half-maximal inhibitory concentration (IC50) of various chemical probes against CARM1 and their observed effects in cellular assays.
| Inhibitor | Binding Mode | Key Features | Limitations |
| This compound | Not explicitly stated | Potent inhibitor with demonstrated anti-proliferative effects in colorectal cancer cells. | Limited publicly available selectivity data against a broad panel of PRMTs. |
| EZM2302 | Stabilizes an inactive CARM1-SAH complex | Orally bioavailable; potent anti-tumor activity in vivo. Minimal effect on histone methylation marks.[4] | May not be suitable for studying CARM1's role in histone modification-dependent processes. |
| TP-064 | Cooperatively binds with SAM | Markedly reduces nuclear histone methylation (H3R17me2a, H3R26me2a).[4] | Also inhibits PRMT6 at higher concentrations. |
| iCARM1 | Substrate-competitive | Reported to be more specific than EZM2302 and TP-064 in certain assays. | Higher IC50 value compared to other probes in some reported assays.[3] |
Table 2: Mechanistic and Functional Comparison of CARM1 Inhibitors. This table highlights the distinct mechanisms of action and key characteristics of each inhibitor, providing a basis for selecting the appropriate tool for specific biological questions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the evaluation of CARM1 inhibitors.
In Vitro CARM1 Inhibition Assay (Radiometric)
This protocol describes a standard method to determine the in vitro potency of a compound in inhibiting CARM1 enzymatic activity using a tritiated methyl donor.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) as a substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay Buffer: 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20
-
Unlabeled S-Adenosyl-L-methionine (SAM) for quenching
-
FlashPlate
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Pre-incubate 0.25 nM of CARM1 with the inhibitor for 30 minutes at room temperature in a 96-well plate.
-
Initiate the reaction by adding a mixture of 250 nM biotinylated histone H3 peptide and 30 nM ³H-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Quench the reaction by adding a high concentration of unlabeled SAM (e.g., 300 µM).
-
Transfer the reaction mixture to a FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind.
-
Measure the incorporation of the radiolabeled methyl group using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against CARM1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of the inhibitor or DMSO for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in the same buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an anti-CARM1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5][6][7]
Western Blot for Histone Methylation Marks
This protocol is used to assess the effect of CARM1 inhibitors on the methylation of its histone substrates, specifically H3R17me2a and H3R26me2a.
Materials:
-
Cells treated with CARM1 inhibitor or vehicle
-
Histone extraction buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-H3R17me2a, anti-H3R26me2a, and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Treat cells with the CARM1 inhibitor at various concentrations for a specified time.
-
Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-H3R17me2a, anti-H3R26me2a, or anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize the levels of methylated histones to the total histone H3 levels to determine the effect of the inhibitor.[8]
Visualizing CARM1 in Cellular Pathways and Experimental Design
The following diagrams, generated using Graphviz (DOT language), illustrate the central role of CARM1 in signaling pathways and provide a conceptual framework for designing experiments with chemical probes.
Figure 1: Simplified CARM1 Signaling Pathway. This diagram illustrates the central role of CARM1 in response to upstream signals and its downstream effects on histone and non-histone substrates, ultimately influencing key cellular processes.
Figure 2: Experimental Workflow for CARM1 Probe Validation. This diagram outlines the key experimental steps for the in vitro and cellular characterization of a CARM1 chemical probe like this compound.
Figure 3: Logical Relationships of CARM1 Probes. This diagram illustrates how different chemical probes can be utilized to interrogate various aspects of CARM1 function, leading to observable biological outcomes.
Conclusion
This compound is a potent and valuable chemical probe for investigating the biological roles of CARM1. Its efficacy in cellular models of colorectal cancer highlights its potential as a tool for cancer research. When selecting a CARM1 inhibitor, it is crucial to consider the specific experimental context. For studies focusing on histone methylation-dependent processes, TP-064 may be a suitable choice, while EZM2302 is more appropriate for investigating the roles of non-histone substrate methylation. iCARM1 offers an alternative with a potentially distinct specificity profile. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments to further elucidate the multifaceted functions of CARM1 in health and disease.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and sub-cellular localization of an epigenetic regulator, co-activator arginine methyltransferase 1 (CARM1), is associated with specific breast cancer subtypes and ethnicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
Comparative Analysis of CARM1 Inhibitors in Diverse Cancer Types: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the potent and selective CARM1 inhibitor, Carm1-IN-4 (represented here by the well-characterized inhibitor iCARM1), and other notable CARM1 inhibitors, EZM2302 and TP-064, across various cancer types. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) in oncology.
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, is frequently overexpressed in a multitude of cancers, including breast, multiple myeloma, lung, and colorectal cancer.[1] Its role in transcriptional regulation and other cellular processes makes it a compelling target for cancer therapy. This guide evaluates the preclinical efficacy of this compound (iCARM1) in comparison to other prominent CARM1 inhibitors, EZM2302 and TP-064, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Data Presentation: In Vitro Efficacy of CARM1 Inhibitors
The following tables summarize the reported biochemical and cell-based potencies of iCARM1, EZM2302, and TP-064 in various cancer cell lines.
Table 1: Biochemical Potency of CARM1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| iCARM1 | CARM1 | 12,300 | In vitro methylation assay with H3R17 peptide | [1] |
| EZM2302 | CARM1 | 6 | Biochemical assay | [2] |
| TP-064 | CARM1 | < 10 | Methyltransferase activity assay | [3] |
Table 2: Cellular Potency (EC50/IC50) of CARM1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | EC50/IC50 (µM) | Reference |
| iCARM1 | Breast (ER+) | MCF7 | 1.80 ± 0.08 | |
| Breast (ER+) | T47D | 4.74 ± 0.19 | ||
| Breast (ER+/HER2+) | BT474 | 2.13 ± 0.33 | ||
| EZM2302 | Multiple Myeloma | RPMI-8226 | Nanomolar range | [2] |
| Multiple Myeloma | MM.1S | Nanomolar range | [2] | |
| TP-064 | Multiple Myeloma | NCI-H929 | Dose-dependent inhibition | [4] |
| Multiple Myeloma | RPMI8226 | Dose-dependent inhibition | [4] | |
| Multiple Myeloma | MM.1R | Dose-dependent inhibition | [4] | |
| Acute Myeloid Leukemia | Various | No effect | [4] | |
| Colon Cancer | Various | No effect | [4] | |
| Lung Cancer | Various | No effect | [4] | |
| Endometrial Cancer | Various | Inhibition of cell growth | [5] |
Mechanism of Action and Signaling Pathways
CARM1 inhibitors exert their anti-cancer effects primarily by blocking the methyltransferase activity of CARM1. This leads to the modulation of various downstream signaling pathways involved in cell proliferation, gene expression, and metastasis.
In breast cancer , iCARM1 has been shown to suppress the expression of oncogenic estrogen/ERα-target genes. Concurrently, it activates the transcription of type I interferon (IFN) and IFN-induced genes (ISGs), which can enhance anti-tumor immunity.
References
- 1. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Validating the Anti-Tumor Effects of Carm1-IN-4 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a compelling therapeutic target in oncology. Its role in transcriptional regulation and other cellular processes is frequently co-opted by cancer cells to drive proliferation and survival.[1] A growing number of small molecule inhibitors are being developed to target CARM1's enzymatic activity. This guide provides a comparative analysis of the in vivo anti-tumor effects of a novel CARM1 inhibitor, Carm1-IN-4, alongside other well-characterized inhibitors: EZM2302, TP-064, and iCARM1. The following sections present a compilation of supporting experimental data, detailed methodologies for key in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative In Vivo Efficacy of CARM1 Inhibitors
The following table summarizes the in vivo anti-tumor activity of this compound and its alternatives in various preclinical cancer models. This quantitative data allows for a direct comparison of their potency and therapeutic potential.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Colorectal Cancer (HCT116 xenograft) | BALB/c nude mice | 10 and 25 mg/kg/day, intraperitoneal injection for 12 days | Evident inhibitory effect | Demonstrates significant anti-proliferative effects and induces apoptosis. |
| EZM2302 | Multiple Myeloma (RPMI-8226 xenograft) | Not explicitly stated | 37.5, 75, 150, and 300 mg/kg, twice daily oral administration for 21 days | 45% (at 37.5 mg/kg) to 63% (at 300 mg/kg) | Dose-dependent inhibition of tumor growth.[2] |
| TP-064 | Multiple Myeloma | In vivo data not extensively reported in publicly available literature | Not applicable | Not applicable | Potent in vitro inhibition of multiple myeloma cell line proliferation.[3][4][5] |
| iCARM1 | ERα-positive Breast Cancer (MCF7 xenograft) | BALB/c nude mice | Not explicitly stated | Remarkable inhibition of tumor growth | Down-regulates oncogenic estrogen/ERα-target genes and up-regulates type 1 IFN and ISGs.[6] |
| iCARM1 | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | BALB/c nude mice | Not explicitly stated | Remarkable inhibition of tumor growth | Demonstrates efficacy in a difficult-to-treat breast cancer subtype.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.
In Vivo Anti-Tumor Activity of this compound in a Colorectal Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Tumor Implantation: HCT116 cells are harvested and subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly.
-
Treatment: When tumors reach a palpable volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound is administered daily via intraperitoneal injection at doses of 10 and 25 mg/kg for 12 consecutive days. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the experiment.
In Vivo Anti-Tumor Activity of EZM2302 in a Multiple Myeloma Xenograft Model
-
Cell Line: RPMI-8226 human multiple myeloma cells.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).
-
Tumor Implantation: RPMI-8226 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors are established, mice are randomized and treated orally twice daily with EZM2302 at doses of 37.5, 75, 150, and 300 mg/kg for 21 days.[2] A vehicle control group is included.
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume. The percentage of tumor growth inhibition is calculated at the end of the treatment period.[2]
-
Toxicity Assessment: Body weight and any signs of toxicity are recorded.
In Vivo Anti-Tumor Activity of iCARM1 in Breast Cancer Xenograft Models
-
Cell Lines: MCF7 (ERα-positive) and MDA-MB-231 (triple-negative) human breast cancer cells.[7]
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: MCF7 or MDA-MB-231 cells are subcutaneously injected into the mammary fat pad of the mice.
-
Treatment: Following tumor establishment, mice are treated with iCARM1 (dosing and administration route to be optimized for the specific study) or a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the study endpoint, tumors are excised, weighed, and may be used for further analysis (e.g., gene expression).[6]
-
Toxicity Assessment: Animal well-being and body weight are monitored.
Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of CARM1 inhibitors and the process of their in vivo validation, the following diagrams are provided.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Carm1-IN-4
A Critical Note on Carm1-IN-4: As of the current date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on established best practices for the handling and disposal of novel, potentially hazardous small molecule inhibitors in a laboratory environment. All personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and treat this compound as a potentially hazardous chemical. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and regulatory compliance.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat is required to prevent skin exposure.
-
Ventilation: All handling of this compound, both in its pure form and in solution, should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.
Waste Identification and Segregation
Proper identification and segregation of waste streams at the point of generation are crucial for safe disposal. All materials contaminated with this compound must be treated as hazardous chemical waste.
Table 1: Waste Stream Segregation for this compound
| Waste Stream | Description | Recommended Disposal Method |
| Solid Waste | Unused or expired pure this compound compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves, vials). | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions, working solutions, and the first rinse of any container that held this compound. | Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1] |
| Empty Containers | Original vials or any other containers that held the pure compound or its solutions. | The first rinse must be collected as hazardous liquid waste.[2] Subsequent disposal of the container depends on institutional guidelines. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for laboratory safety and environmental responsibility.
Step 1: Containment of Waste
-
Solid Waste: Carefully place all solid waste contaminated with this compound into a designated, robust, and sealable hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. This container must be kept closed when not in use.[1]
Step 2: Labeling of Waste Containers
Proper labeling is a critical safety and regulatory requirement.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The full chemical name, "This compound ," must be listed as a component.
-
Include the approximate concentration and the solvent used for liquid waste.
-
The date when the waste was first added to the container (accumulation start date) should be clearly marked.
Step 3: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1]
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[3]
-
The storage area should be well-ventilated.[2]
Step 4: Disposal of Empty Containers
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and only a minimal residue remains.[2]
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[2]
-
After the initial rinse has been collected, thoroughly rinse the container with a suitable solvent.
-
Deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[2]
Step 5: Arranging for Waste Pickup
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[2]
-
Do not allow hazardous waste to accumulate in the laboratory. Schedule regular waste pick-ups to minimize the amount of waste stored.
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
Logical Relationship of Disposal Principles
Caption: The relationship between the core disposal principle and its implications for safety and compliance.
References
Personal protective equipment for handling Carm1-IN-4
Disclaimer: A specific Safety Data Sheet (SDS) for Carm1-IN-4 is not publicly available. The following guidance is based on standard laboratory procedures for handling potent, novel small molecule inhibitors and should be supplemented by a thorough risk assessment conducted by qualified personnel at your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined are intended to ensure the safe handling and disposal of this potent research compound.
Hazard Identification and Risk Assessment
As the toxicological properties of this compound have not been fully characterized, it should be handled as a potentially hazardous substance. This compound is a potent inhibitor of the CARM1 enzyme, with an IC50 of 9 nM, and has demonstrated anti-proliferative and apoptotic effects in cancer cell lines[1]. Due to its biological activity, exposure could have pharmacological effects.
A thorough risk assessment should be performed before handling this compound. This involves identifying potential hazards, evaluating the risks of exposure, and implementing control measures to minimize these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer glove should be changed immediately upon contamination. |
| Eyes | Safety Goggles or Safety Glasses with Side Shields | Must be worn to protect against splashes or airborne particles. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Fume Hood or Certified Chemical Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
DOT Script for PPE Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Handling Procedures
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.
3.1. Preparation of Stock Solutions
-
Work in a Fume Hood: All manipulations of solid this compound must be conducted in a certified chemical fume hood.
-
Weighing: Use an analytical balance within the fume hood. Tare a clean, labeled vial. Carefully add the desired amount of this compound powder to the vial using a clean spatula.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial. Cap the vial securely and vortex until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
3.2. General Handling
-
Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes.
-
Engineering Controls: Use a chemical fume hood for all procedures that may generate aerosols or dust.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
DOT Script for Handling Workflow
Caption: General workflow for handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store as a solid at -20°C for long-term storage. |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Protect from light. |
| Stock Solutions | Prepare fresh solutions or store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
CARM1 Signaling Context
CARM1 (Coactivator-associated arginine methyltransferase 1) is a protein arginine methyltransferase that plays a key role in the regulation of gene transcription. It methylates histone and non-histone proteins, influencing various cellular processes.
DOT Script for Simplified CARM1 Pathway
Caption: Simplified diagram of CARM1's role in gene expression and its inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
